molecular formula C9H12ClNO B3026414 Cathinone hydrochloride CAS No. 72739-14-1

Cathinone hydrochloride

Cat. No.: B3026414
CAS No.: 72739-14-1
M. Wt: 185.65 g/mol
InChI Key: HPZCAKYHISJOIK-FJXQXJEOSA-N

Description

Cathinone, the main psychoactive alkaloid from the khat plant (C. edulis), is a potent central stimulant and a naturally occurring analog of amphetamine. Cathinone, the main psychoactive alkaloid from the khat plant (C. edulis), is a potent central stimulant and a naturally occurring analog of amphetamine. (−)-(S)-Cathinone is several times more potent than its (+)-isomer, and its absolute stereochemistry is identical to that of (+)-(S)-amphetamine. Like amphetamine, (−)-(S)-cathinone is a potent releaser of norepinephrine and dopamine from their intracellular stores. With an ED50 value of 0.42 μmol/kg, (−)-(S)-cathinone produces amphetamine-like stimulus effects in rats trained to discriminate 1 mg/kg of (+)-(S)-amphetamine from vehicle. This product is intended for research and forensic applications.>Cathinone, the main psychoactive alkaloid from the khat plant (C. edulis), is a potent central stimulant and a naturally occurring analog of amphetamine. (−)-(S)-Cathinone is several times more potent than its (+)-isomer, and its absolute stereochemistry is identical to that of (+)-(S)-amphetamine. Like amphetamine, (−)-(S)-cathinone is a potent releaser of norepinephrine and dopamine from their intracellular stores. With an ED50 value of 0.42 μmol/kg, (−)-(S)-cathinone produces amphetamine-like stimulus effects in rats trained to discriminate 1 mg/kg of (+)-(S)-amphetamine from vehicle. This product is intended for research and forensic applications.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZCAKYHISJOIK-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048866
Record name (-)- (S)-Cathinone hydrochloride
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Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72739-14-1
Record name Cathinone hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)- (S)-Cathinone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)-
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Record name CATHINONE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Cathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant.[1] As the more active of the two stereoisomers of cathinone (B1664624), it is of significant interest to the scientific community. Due to the inherent instability of the free base, it is most commonly handled and studied in its hydrochloride salt form, (+)-cathinone hydrochloride.[1] This guide provides a comprehensive overview of the known chemical and physical properties of (+)-cathinone hydrochloride, detailed experimental protocols for their determination, and an exploration of its primary pharmacological mechanism of action.

Chemical and Physical Properties

The precise characterization of the chemical and physical properties of (+)-cathinone hydrochloride is fundamental for its synthesis, purification, formulation, and analytical identification. While specific experimental data for the (+)-enantiomer is not always available in published literature, the following tables summarize the known properties of cathinone hydrochloride. Data for the racemic mixture or the (-)-enantiomer are provided as approximations where specific data for the (+)-enantiomer is not available.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-1-phenylpropan-1-one;hydrochloride[2][3]
Synonyms (R)-(+)-Cathinone Hydrochloride, (2R)-2-Amino-1-phenyl-1-propanone hydrochloride[2]
CAS Number 76333-53-4[2][4]
Molecular Formula C₉H₁₂ClNO[2][5]
Molecular Weight 185.65 g/mol [2][5]
Appearance White to off-white crystalline solid[5]
Melting Point Data not available for (+)-enantiomer. (+)-Norpseudoephedrine hydrochloride, a related compound, has a melting point of 172 °C.[5] The melting point for S(-)-Cathinone hydrochloride is reported as 177-178 °C (dec.).
Boiling Point Data not available for the hydrochloride salt. The free base has a boiling point of 93 °C at 0.8 mmHg.[5] Another source lists the boiling point of the free base as approximately 270.27°C.[6]
pKa (Strongest Basic) ~7.55 (Predicted for the free base)[5]

Table 2: Solubility of this compound

SolventSolubility (DL-Cathinone HCl)Solubility ((-)-(S)-Cathinone HCl)Source(s)
Dimethylformamide (DMF) 20 mg/mLNot available[5][7]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mLNot available[7]
Ethanol 30 mg/mLSoluble[7]
Phosphate-buffered saline (PBS, pH 7.2) 10 mg/mLNot available[7]
Water SolubleSoluble

Table 3: Spectroscopic Data of this compound

TechniqueDataSource(s)
UV λmax 246.9, 288 nm[4]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key chemical and physical properties of (+)-cathinone hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

  • Melting point apparatus with a heating block and thermometer/temperature probe

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Sample Preparation: A small amount of the crystalline (+)-cathinone hydrochloride is finely powdered.

  • Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.[5] For an accurate measurement, the heating rate is slowed to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural elucidation and identification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Approximately 5-10 mg of (+)-cathinone hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: The NMR tube is placed in the spectrometer.

  • ¹H NMR: The proton NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired, typically over a chemical shift range of 0-220 ppm.[5]

  • Advanced Experiments: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a common and convenient method.

Procedure:

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded.[5]

  • Sample Analysis: A small amount of the solid (+)-cathinone hydrochloride sample is placed directly onto the ATR crystal.[5]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected, typically in the range of 4000 to 400 cm⁻¹.[5]

3. Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Procedure (General):

  • Sample Preparation: The sample is dissolved in a suitable solvent. For GC-MS, derivatization may be necessary for polar compounds.

  • Chromatographic Separation: The sample is injected into the chromatograph to separate the analyte from any impurities.

  • Ionization: The separated analyte is ionized, typically using electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Pharmacological Profile and Mechanism of Action

(+)-Cathinone is a central nervous system stimulant.[5] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5] Synthetic cathinones generally act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).[5][8] Cathinone itself is a potent releaser of norepinephrine and dopamine.[5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced signaling.[5]

Signaling Pathway of (+)-Cathinone

The following diagram illustrates the proposed mechanism of action of (+)-cathinone at a dopaminergic synapse. A similar mechanism occurs at noradrenergic synapses involving the norepinephrine transporter (NET).

cathinone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da_vesicle Dopamine Vesicle dopa->da_vesicle AADC, VMAT2 da_synapse Dopamine da_vesicle->da_synapse Exocytosis dat Dopamine Transporter (DAT) dat->da_synapse Dopamine Efflux (Reverse Transport) cathinone (+)-Cathinone cathinone->dat Interaction da_synapse->dat Reuptake Blocked da_receptor Dopamine Receptors da_synapse->da_receptor response Postsynaptic Response da_receptor->response Signal Transduction

Caption: Mechanism of (+)-Cathinone at a Dopaminergic Synapse.

Experimental Workflow for Analytical Identification

A typical workflow for the unequivocal identification of (+)-cathinone hydrochloride in a sample is outlined below.

analytical_workflow sample Unknown Sample presumptive Presumptive Tests (e.g., Colorimetric) sample->presumptive extraction Extraction & Purification sample->extraction gcms GC-MS Analysis extraction->gcms lcms LC-MS/MS Analysis extraction->lcms ftir FT-IR Spectroscopy extraction->ftir nmr NMR Spectroscopy (¹H, ¹³C) extraction->nmr chiral Chiral HPLC extraction->chiral confirmation Structural Confirmation and Enantiomer Identification gcms->confirmation lcms->confirmation ftir->confirmation nmr->confirmation chiral->confirmation

Caption: Analytical Workflow for (+)-Cathinone HCl Identification.

References

An In-depth Technical Guide on the Synthesis and Characterization of Cathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and analytical characterization of cathinone (B1664624) hydrochloride, a psychoactive compound belonging to the phenethylamine (B48288) class. Due to the instability of the cathinone free base, it is typically prepared and handled as its hydrochloride salt.[1][2] This document outlines common synthetic pathways, detailed experimental protocols for characterization, and the compound's primary mechanism of action.

Synthesis of Cathinone Hydrochloride

The chemical synthesis of cathinone derivatives is a multi-step process that can be adapted to produce a range of analogues.[1] A prevalent method involves the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with an appropriate amine to form the cathinone free base.[1] This base is then converted to the more stable hydrochloride salt.[1][3] An alternative route for simpler derivatives is the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine precursors.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Aryl Ketone (e.g., Propiophenone) step1 Step 1: α-Bromination (e.g., with Br₂) start1->step1 Reacts with Bromine start2 Amine (e.g., Methylamine) step2 Step 2: Nucleophilic Substitution start2->step2 Adds Amine step1->step2 α-Bromoketone Intermediate step3 Step 3: Salt Formation (with HCl) step2->step3 Cathinone Free Base product This compound step3->product Final Product Characterization_Workflow cluster_techniques Analytical Techniques sample Seized Sample / Synthesized Product prep Sample Preparation (e.g., Dissolution in Methanol) sample->prep gcms GC-MS Analysis prep->gcms Separation & Fragmentation lcms LC-MS Analysis prep->lcms For Polar Compounds ftir FT-IR Spectroscopy prep->ftir Functional Group ID nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Detailed Structure confirm Structural Confirmation gcms->confirm lcms->confirm ftir->confirm nmr->confirm quant Purity & Quantification confirm->quant Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse DA_vesicle->DA_synapse Normal Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DA_receptor->DA_receptor Increased Signaling Cathinone Cathinone Cathinone->DAT Blocks Reuptake & Promotes Efflux

References

Unraveling the Molecular Dance: A Technical Guide to the Mechanism of Action of Cathinone Hydrochloride on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathinone (B1664624) hydrochloride, and its extensive family of synthetic derivatives, represent a significant class of psychostimulant compounds with profound effects on the central nervous system. The primary molecular target for their activity is the dopamine (B1211576) transporter (DAT), a critical membrane protein responsible for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. This technical guide provides an in-depth exploration of the mechanism of action of cathinone hydrochloride on dopamine transporters, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience. We will delve into the molecular interactions, quantitative binding and uptake inhibition data, detailed experimental methodologies, and the downstream signaling consequences of this interaction.

The mechanism of action of cathinone and its analogues on the dopamine transporter is multifaceted, with compounds exhibiting a spectrum of activities ranging from pure reuptake inhibition to substrate-induced dopamine efflux.[1][2] This dual nature is largely dictated by the specific chemical structure of each cathinone derivative.[3] Generally, cathinones with a pyrrolidine (B122466) ring, such as 3,4-methylenedioxypyrovalerone (MDPV), tend to be potent DAT blockers, preventing the reuptake of dopamine and thus increasing its extracellular concentration.[1][2] In contrast, ring-substituted cathinones, like mephedrone, often act as transporter substrates. These compounds are transported into the presynaptic neuron by DAT and can induce a reversal of the transporter's function, leading to non-vesicular release of dopamine into the synapse.[1][2]

Quantitative Analysis of Cathinone-DAT Interaction

The affinity of cathinone derivatives for the dopamine transporter and their potency in inhibiting dopamine uptake are crucial parameters for understanding their psychoactive effects. These are typically quantified through radioligand binding assays (to determine the inhibition constant, Ki) and dopamine uptake assays (to determine the half-maximal inhibitory concentration, IC50).

Binding Affinities (Ki) of Cathinone Derivatives for the Human Dopamine Transporter (hDAT)
CompoundKi (µM) at hDATReference
α-Pyrrolidinopropiophenone (α-PPP)1.29[4]
α-Pyrrolidinobutiophenone (α-PBP)0.145[4]
α-Pyrrolidinovalerophenone (α-PVP)0.0222[4]
α-Pyrrolidinohexiophenone (α-PHP)0.016[4]
1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone (PV-8)0.0148[4]
Methylone2.73 ± 0.2[5]

Note: Lower Ki values indicate a higher binding affinity.

Dopamine Uptake Inhibition (IC50) by Cathinone Derivatives
CompoundIC50 (µM) for Dopamine UptakeReference
Methylone4.82[5]
MephedroneData suggests potent inhibition[1]
MDPVPotent inhibitor[6]

Note: Lower IC50 values indicate greater potency in inhibiting dopamine uptake.

Experimental Protocols

The characterization of the interaction between this compound and the dopamine transporter relies on well-established in vitro experimental techniques. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound (e.g., a cathinone derivative) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.

Methodology:

  • Membrane Preparation:

    • Utilize cells, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express the human dopamine transporter (hDAT).[3]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.[7]

    • Resuspend the membrane pellet in an appropriate assay buffer.[7]

  • Competitive Binding Incubation:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound.[3]

    • For determining total binding, some wells will contain only the membranes and the radioligand.

    • For determining non-specific binding, other wells will contain the membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol) to saturate all specific binding sites.[4][7]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[3]

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.[7]

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue that are rich in dopamine transporters.

Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.

Methodology:

  • Synaptosome Preparation:

    • Dissect a brain region rich in dopamine terminals, such as the striatum, from a rodent.[8]

    • Homogenize the tissue in an ice-cold sucrose (B13894) buffer.[8]

    • Centrifuge the homogenate at a low speed to remove larger cellular debris.[8]

    • Centrifuge the supernatant at a higher speed (e.g., 12,500 - 16,000 x g) to pellet the synaptosomes.[8][9]

    • Resuspend the synaptosomal pellet in a suitable assay buffer.[9]

  • Uptake Inhibition Experiment:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound.[3]

    • Initiate the uptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).[3]

    • Allow the uptake to proceed for a short, defined period.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.[3][10]

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound's concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Cathinone Action at the Dopamine Transporter

Cathinone_DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Synapse Extracellular Dopamine Dopamine_Cytosol->Dopamine_Synapse DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Blocks Reuptake or Induces Efflux Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Cathinone Cathinone HCl Cathinone->DAT Binds to DAT Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Interaction of Cathinone with the Dopamine Transporter and subsequent signaling.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare hDAT-expressing cell membranes start->prep incubate Incubate membranes with [3H]Ligand & Test Compound prep->incubate separate Separate bound & free ligand via rapid filtration incubate->separate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify analyze Analyze data: Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for determining DAT binding affinity of cathinones.

Experimental Workflow for Synaptosomal Dopamine Uptake Assay

Synaptosomal_Uptake_Workflow start Start prep Prepare synaptosomes from striatal tissue start->prep preincubate Pre-incubate synaptosomes with Test Compound prep->preincubate initiate Initiate uptake with [3H]Dopamine preincubate->initiate terminate Terminate uptake by rapid filtration initiate->terminate quantify Quantify [3H]Dopamine uptake (Scintillation Counting) terminate->quantify analyze Analyze data: Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for assessing dopamine uptake inhibition by cathinones.

Conclusion

The interaction of this compound and its synthetic analogs with the dopamine transporter is a complex process that is fundamental to their psychostimulant properties. The distinction between DAT blockers and substrates is a critical determinant of their pharmacological profiles.[1] The quantitative data on binding affinities and uptake inhibition potencies, derived from the detailed experimental protocols outlined in this guide, provide a robust framework for structure-activity relationship studies. This knowledge is invaluable for the development of novel therapeutic agents targeting the dopamine transporter and for understanding the neurobiological basis of addiction and other psychiatric disorders associated with dopaminergic dysfunction. The provided workflows and signaling pathway diagrams offer a clear visual representation of these intricate processes, serving as a valuable tool for researchers in the field.

References

Neuropharmacological Profile of Synthetic Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological characteristics of synthetic cathinones. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document outlines the core mechanisms of action, presents quantitative data on transporter affinities, details key experimental methodologies, and visualizes complex signaling pathways and workflows.

Core Neuropharmacological Mechanisms

Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally and pharmacologically similar to amphetamine.[1] Their primary mechanism of action involves the disruption of normal monoamine neurotransmitter reuptake by targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][2] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, resulting in a range of psychostimulant effects.[1]

The diverse pharmacological profiles of synthetic cathinones can be broadly categorized into two main groups based on their interaction with monoamine transporters:

  • Transporter Substrates (Releasers): This group, which includes cathinones like mephedrone, functions similarly to amphetamine. They are transported into the presynaptic neuron by monoamine transporters. Inside the neuron, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the subsequent release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][2]

  • Transporter Inhibitors (Blockers): This group, exemplified by 3,4-methylenedioxypyrovalerone (MDPV), acts more like cocaine. These compounds bind to the monoamine transporters but are not translocated into the neuron. By blocking the reuptake of neurotransmitters from the synapse, they prolong the action of dopamine, norepinephrine, and serotonin.[1][2]

Data Presentation: Monoamine Transporter Affinities

The affinity of synthetic cathinones for monoamine transporters is a critical determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of synthetic cathinones at human dopamine, serotonin, and norepinephrine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Mephedrone12721649[3]
Methylone16317962[3]
MDPV2.4338038.5[3]
α-PVP22.2>1000014.2[3]
Pentedrone145>1000091.5[3]
Butylone3101100430[4]
Naphyrone28290150[4]

Table 1: Binding Affinities (Ki) of Selected Synthetic Cathinones for Human Monoamine Transporters.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Mephedrone1200510340[5]
Methylone1300630520[5]
MDPV4.1330525.9[5]
α-PVP12.8>1000014.2[5]
Pentedrone63.3>1000091.5[5]
Butylone72019001100[5]
Naphyrone31350180[5]

Table 2: Uptake Inhibition Potencies (IC50) of Selected Synthetic Cathinones at Human Monoamine Transporters.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of synthetic cathinones for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the synthetic cathinone (B1664624) test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

    • The plates are incubated to allow for binding equilibrium to be reached.

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation and Neurotransmitter Uptake Assays

Objective: To measure the potency of synthetic cathinones to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is dissected and homogenized in a sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).

    • The synaptosome pellet is washed and resuspended in a physiological buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the synthetic cathinone test compound.

    • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer to remove extracellular radiolabel.

    • The amount of radioactivity accumulated inside the synaptosomes is quantified by scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

In Vivo Microdialysis in Rats

Objective: To measure the effects of synthetic cathinones on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats.

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum) and secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection:

    • Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the synthetic cathinone.

  • Neurotransmitter Analysis:

    • The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Neurotransmitter levels in the post-drug administration samples are expressed as a percentage of the baseline levels (pre-drug administration).

Mandatory Visualizations

Signaling Pathways

Synthetic_Cathinone_Signaling cluster_transporter Monoamine Transporter Interaction cluster_mechanism Mechanism of Action cluster_outcome Neurochemical Outcome cluster_downstream Downstream Signaling SC Synthetic Cathinone DAT/SERT/NET DAT / SERT / NET SC->DAT/SERT/NET Binds to Blocker Blocker (e.g., MDPV) Inhibits Reuptake DAT/SERT/NET->Blocker Releaser Releaser (e.g., Mephedrone) Reverses Transport DAT/SERT/NET->Releaser Increase_Monoamines Increased Extracellular Dopamine, Serotonin, Norepinephrine Blocker->Increase_Monoamines Releaser->Increase_Monoamines Receptor_Activation Postsynaptic Receptor Activation Increase_Monoamines->Receptor_Activation NFkB_MAPK NF-κB and MAPK Signaling Activation Receptor_Activation->NFkB_MAPK Cytokine_Production Production of TNF-α and IL-6 NFkB_MAPK->Cytokine_Production

Experimental Workflows

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Neurochemistry cluster_behavioral Behavioral Pharmacology cluster_toxicity Toxicology Binding Radioligand Binding Assays (Determine Ki) Uptake Synaptosome Uptake Assays (Determine IC50) Binding->Uptake Microdialysis In Vivo Microdialysis (Measure Extracellular Monoamines) Binding->Microdialysis Release Synaptosome Release Assays (Distinguish Blocker vs. Releaser) Uptake->Release Locomotor Locomotor Activity Assays Release->Locomotor SelfAdmin Drug Self-Administration (Assess Abuse Potential) Microdialysis->SelfAdmin Neurotoxicity Neurotoxicity Studies (e.g., Cell Viability, Neuroinflammation) SelfAdmin->Neurotoxicity

References

Structural Elucidation of Cathinone Hydrochloride: A Technical Guide Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of cathinone (B1664624) hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Cathinone, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, is a beta-keto-amphetamine. Due to the inherent instability of the free base, it is typically handled as its hydrochloride salt. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure.

Spectroscopic Data: ¹H and ¹³C NMR of Cathinone Hydrochloride

The structural assignment of this compound is achieved through the detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.5m5HAromatic (C₆H₅)
~5.1q1HH-2
~2.6s3HNH₂⁺-CH₃
~1.5d3HH-3

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~195-200C=O (C-1)
~135Aromatic (C-ipso)
~129-134Aromatic (CH)
~55-60CH-NH₂⁺ (C-2)
~30-35NH₂⁺-CH₃
~15-20CH₃ (C-3)

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality NMR data for structural elucidation.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are commonly used for this compound.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard one-pulse sequence.

  • Spectral Width: 0-12 ppm.[1]

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.[1]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are essential for establishing proton-proton and proton-carbon correlations, which are critical for unambiguous assignment of all signals.[1]

Visualizing Methodologies and Pathways

Experimental Workflow for Structural Elucidation

The logical flow of experiments for the structural elucidation of this compound is a systematic process.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Elucidation weigh Weigh Cathinone HCl (5-10 mg) dissolve Dissolve in Deuterated Solvent (DMSO-d6 or D2O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra (Phasing, Baseline Correction) nmr_2d->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling Pathway of Cathinone

Cathinone primarily acts as a central nervous system stimulant by modulating monoamine neurotransmitter systems. Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake and the promotion of their release.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cathinone Cathinone HCl dat Dopamine Transporter (DAT) cathinone->dat Inhibits Reuptake net Norepinephrine Transporter (NET) cathinone->net Inhibits Reuptake da_vesicle Dopamine Vesicles dat->da_vesicle Reuptake ne_vesicle Norepinephrine Vesicles net->ne_vesicle Reuptake da_synapse Dopamine da_vesicle->da_synapse Release ne_synapse Norepinephrine ne_vesicle->ne_synapse Release da_receptor Dopamine Receptors da_synapse->da_receptor Binds ne_receptor Norepinephrine Receptors ne_synapse->ne_receptor Binds response Postsynaptic Response (Stimulation) da_receptor->response ne_receptor->response

Caption: Simplified signaling pathway of cathinone's action on monoamine transporters.

References

Psychoactive Properties of Cathinone Hydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cathinone (B1664624), a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant, is a monoamine alkaloid structurally related to amphetamine. As a chiral molecule, cathinone exists as two stereoisomers: S-(-)-cathinone and R-(+)-cathinone. The psychoactive effects of cathinone are primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). This technical guide provides an in-depth analysis of the differential psychoactive properties of the enantiomers of cathinone hydrochloride, focusing on their receptor binding affinities, in vivo effects, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative pharmacological data for the enantiomers of this compound are summarized below. It is important to note that while the S-(-)-enantiomer is consistently reported to be the more potent of the two, specific binding affinity (Ki) and uptake inhibition (IC50) values for the individual enantiomers of cathinone are not extensively available in publicly accessible literature. The tables below include data for related cathinone derivatives to provide a comparative context.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Cathinone and Related Compounds

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
(±)-Cathinone 1,29016,140145[1]
S-(-)-Methcathinone 49.94,270N/A[2]
R-(+)-Methcathinone >10,000>10,000N/A[2]
α-PVP 22.2>10,0009.86[1][3]
MDPV 2.13 (S-isomer)>10,0009.86 (S-isomer)[1][3]

N/A: Data not available

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Cathinone Derivatives

CompoundDopamine (DA) UptakeSerotonin (5-HT) UptakeNorepinephrine (NE) UptakeReference
(±)-Cathinone 2302,04058[4]
α-PVP 14.2>10,00039.5[3]
MDPV 4.85 (racemic)>10,00016.84 (racemic)[3]

Table 3: In Vivo Psychoactive Effects (ED50, mg/kg) of Cathinone Analogs

CompoundEffectSpeciesED50Reference
α-PPP Locomotor ActivityMice1.10[5]
α-PHP Locomotor ActivityMice1.46[5]
α-PVT Locomotor ActivityMice10.47[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the psychoactive properties of cathinone enantiomers. The following sections outline key experimental protocols.

Chiral Separation of Cathinone Enantiomers by HPLC

Objective: To separate and purify the S-(-) and R-(+) enantiomers of cathinone from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for enantiomeric separation.[6][7]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® AS-H column (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel), is effective.[7]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, isopropanol, and a basic modifier like triethylamine (B128534) (e.g., 97:3:0.1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Monitor the elution profile using the UV detector. The two enantiomers will exhibit different retention times, allowing for their collection as separate fractions.

    • Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., mass spectrometry, NMR).

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of each cathinone enantiomer for the dopamine, serotonin, and norepinephrine transporters.

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific human monoamine transporter.[8][9]

  • Materials:

    • HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).

    • Radioligands: [¹²⁵I]RTI-55 for hDAT and hNET, [³H]citalopram for hSERT.[8]

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test cathinone enantiomer.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration, washing the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of each cathinone enantiomer to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Methodology: Synaptosomes, which are resealed nerve terminals, are used to assess monoamine uptake.[10][11]

  • Materials:

    • Fresh rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).

    • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

    • Synaptosome preparation buffers and reagents.

  • Procedure:

    • Prepare synaptosomes from the appropriate brain region by homogenization and differential centrifugation.

    • Pre-incubate the synaptosomes with varying concentrations of the test cathinone enantiomer.

    • Initiate uptake by adding the radiolabeled monoamine.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity accumulated inside the synaptosomes.

    • Determine the IC50 value for uptake inhibition from the concentration-response curve.

In Vivo Microdialysis

Objective: To measure the effects of cathinone enantiomers on extracellular levels of dopamine and serotonin in the brains of freely moving animals.

Methodology: In vivo microdialysis allows for the sampling of neurotransmitters from specific brain regions.[12][13][14][15]

  • Procedure:

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized rodent.

    • After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer the test cathinone enantiomer (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals.

    • Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).[16]

Mandatory Visualization

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine dopa->da DDC vesicle Synaptic Vesicle (Dopamine) da->vesicle synapse_cleft synapse_cleft vesicle->synapse_cleft Release dat Dopamine Transporter (DAT) cathinone S-(-)-Cathinone cathinone->dat Blocks Reuptake & Induces Efflux synapse_cleft->dat Reuptake da_synapse Dopamine da_receptor Dopamine Receptor da_synapse->da_receptor Binding signaling Postsynaptic Signaling da_receptor->signaling

Cathinone's Mechanism of Action at a Dopamine Synapse.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation racemic Racemic Cathinone HCl Synthesis hplc Chiral HPLC Separation racemic->hplc s_enantiomer S-(-)-Cathinone HCl hplc->s_enantiomer r_enantiomer R-(+)-Cathinone HCl hplc->r_enantiomer binding Receptor Binding Assays (Ki at DAT, SERT, NET) s_enantiomer->binding uptake Synaptosomal Uptake Assays (IC50 for DA, 5-HT, NE) s_enantiomer->uptake locomotor Locomotor Activity (ED50) s_enantiomer->locomotor microdialysis Microdialysis (Neurotransmitter Levels) s_enantiomer->microdialysis r_enantiomer->binding r_enantiomer->uptake r_enantiomer->locomotor r_enantiomer->microdialysis

Experimental Workflow for Cathinone Enantiomer Characterization.

psychoactive_effects cathinone This compound s_enantiomer S-(-)-Cathinone cathinone->s_enantiomer r_enantiomer R-(+)-Cathinone cathinone->r_enantiomer s_effects More Potent Psychostimulant Effects: - Increased Locomotor Activity - Stronger Dopamine Release - Higher Abuse Potential s_enantiomer->s_effects r_effects Less Potent Psychostimulant Effects r_enantiomer->r_effects

Differential Psychoactive Effects of Cathinone Enantiomers.

References

The Stability and Degradation of Cathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of cathinone (B1664624) hydrochloride, a key psychoactive compound. Understanding the stability of this molecule is critical for forensic analysis, toxicological studies, and the development of potential pharmaceutical applications. This document outlines the intrinsic stability of cathinone hydrochloride, its degradation products under various stress conditions, and the analytical methodologies used to assess its stability.

Introduction to this compound Stability

This compound, the salt form of the naturally occurring stimulant cathinone, is inherently unstable, a characteristic that significantly influences its handling, storage, and analysis.[1] The presence of a β-keto functional group makes the molecule susceptible to various degradation reactions, including oxidation, hydrolysis, and thermal decomposition.[2][3] Due to the instability of the free base, cathinone is typically handled as its hydrochloride salt to improve its stability.[4] However, even in this form, significant degradation can occur under specific environmental conditions.

The stability of cathinone and its synthetic derivatives is highly dependent on temperature, pH, and the matrix in which it is stored.[5] Generally, lower temperatures and acidic conditions enhance the stability of cathinone compounds.[5] The chemical structure also plays a crucial role, with certain substitutions on the molecule affecting its degradation rate.[4]

Quantitative Stability Data

The following tables summarize the stability of cathinone and its derivatives under various storage conditions, as reported in the scientific literature. It is important to note that much of the detailed stability data comes from studies on synthetic cathinones, but the general principles of degradation are applicable to this compound.

Table 1: Stability of Mephedrone (B570743) (a representative secondary amine cathinone) in Methanol (1 mg/L)

Storage TemperatureTime Point% Loss (Mean ± SD)
Room Temperature (20°C)Day 332.3 ± 6.1
Day 3087.6 ± 3.9
Refrigerator (4°C)Day 1423.3 ± 9.0
Day 3051.3 ± 5.6
Freezer (-20°C)Day 30No significant loss

Data derived from a study on mephedrone stability in methanolic solutions.[5]

Table 2: Stability of MDPV (a representative pyrrolidine-type cathinone) in Methanol (1 mg/L)

Storage TemperatureTime Point% Loss (Mean ± SD)
Room Temperature (20°C)Day 331.5 ± 4.9
Day 3044.4 ± 10.7
Refrigerator (4°C)Day 329.5 ± 2.5
Day 3032.1 ± 12.9
Freezer (-20°C)Day 30No significant loss

Data derived from a study on MDPV stability in methanolic solutions.[5]

Table 3: General Stability Trends of Cathinone Derivatives in Biological Matrices

ConditionGeneral Stability Trend
Temperature Stability significantly increases at lower temperatures (-20°C).[5]
pH (in Urine) More stable under acidic conditions (pH 4) compared to alkaline conditions (pH 8).
Structure Pyrrolidine-type and methylenedioxy-substituted cathinones are generally more stable. Secondary amine and halogenated cathinones are less stable.
Matrix More stable in acetonitrile (B52724) compared to methanol.[5] Stability in blood is influenced by preservatives.[6]

Degradation Pathways

This compound can degrade through several pathways, primarily driven by oxidation, hydrolysis, and thermal stress. The major identified degradation products include N-oxides and 2"-oxo derivatives, particularly from oxidative stress.[7]

Oxidative Degradation

In the presence of air (oxygen), cathinone derivatives are susceptible to oxidation.[7] For pyrrolidine-type cathinones, this can lead to the formation of an N-oxide and a 2"-oxo derivative.[7] Secondary amine-type cathinones may undergo dealkylation.[7]

Oxidative_Degradation Cathinone_HCl This compound N_Oxide N-Oxide Derivative Cathinone_HCl->N_Oxide Oxidation Two_Oxo 2''-Oxo Derivative Cathinone_HCl->Two_Oxo Oxidation Oxygen Oxygen (from air)

Caption: Oxidative degradation of this compound.

Hydrolytic Degradation (Base-Catalyzed)

A proposed mechanism for the degradation of substituted cathinones under basic conditions involves a base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to form an alpha-hydroxyketone. This intermediate can then be oxidized to an alpha-dicarbonyl compound, which is further hydrolyzed to an acid.[8]

Hydrolytic_Degradation Cathinone Cathinone Imine Imine Intermediate Cathinone->Imine Tautomerism Tautomerism Base-Catalyzed Tautomerism Alpha_Hydroxyketone Alpha-Hydroxyketone Imine->Alpha_Hydroxyketone Hydrolysis Hydrolysis1 Hydrolysis Alpha_Dicarbonyl Alpha-Dicarbonyl Alpha_Hydroxyketone->Alpha_Dicarbonyl Oxidation Oxidation Oxidation Acid Acid Product Alpha_Dicarbonyl->Acid Hydrolysis Hydrolysis2 Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Thermal Degradation

Thermal stress, particularly during analysis by gas chromatography-mass spectrometry (GC-MS), can lead to the oxidative degradation of cathinones. This process often involves the loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift in the mass spectrum.[2] For pyrrolidine-containing cathinones, this can form a 2,3-enamine.[2]

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies and subsequent analysis to evaluate the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical study involves exposing the drug to stress conditions more severe than accelerated stability testing.

Forced_Degradation_Workflow Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Degradation (e.g., 1.2 million lux hours) Start->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: General workflow for forced degradation studies.

4.1.1. Acid Hydrolysis

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

  • At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

4.1.2. Base Hydrolysis

  • Prepare a solution of this compound in 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

  • At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

4.1.3. Oxidative Degradation

  • Prepare a solution of this compound in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Withdraw samples at defined time points and dilute for analysis.

4.1.4. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).

  • After a specified duration, remove the sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.

4.1.5. Photolytic Degradation

  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.

4.2.1. HPLC-UV/MS Method

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength appropriate for cathinone (e.g., around 247 nm) and/or mass spectrometry for identification of degradation products.[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

4.2.2. Method Validation The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to resolve the main cathinone peak from all degradation product peaks.

Conclusion

The stability of this compound is a multifaceted issue influenced by environmental factors and the inherent chemical structure of the molecule. A thorough understanding of its degradation pathways and the use of validated stability-indicating analytical methods are paramount for accurate quantification and characterization in various scientific and regulatory contexts. The information presented in this guide serves as a foundational resource for professionals working with this compound, enabling them to design robust stability studies and interpret the resulting data with confidence.

References

The Discovery of Cathinone in Catha edulis: A Technical Guide to its Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the chewing of fresh leaves from the Catha edulis (khat) plant has been a cultural and social tradition in East Africa and the Arabian Peninsula, known for its stimulant and euphoric effects.[1] For a significant period, the primary psychoactive component was believed to be d-norpseudoephedrine, an alkaloid isolated in the 1930s and named "cathine."[1][2] However, the pharmacological effects of fresh khat could not be fully explained by its cathine (B3424674) content alone, leading to the hypothesis of a more potent and unstable precursor.[1] This technical guide details the historical and scientific journey that led to the groundbreaking discovery of (-)-α-aminopropiophenone, or cathinone (B1664624), in 1975 by the United Nations Narcotics Laboratory.[1][2] We will delve into the experimental methodologies of the era, present quantitative data on cathinone content, and illustrate the key historical milestones and the compound's mechanism of action.

From Cathine to Cathinone: A Paradigm Shift in Understanding

The initial scientific investigations into the chemical constituents of Catha edulis in the 1930s successfully isolated an alkaloid identified as d-norpseudoephedrine, which was subsequently named cathine.[1][2] For decades, cathine was accepted as the principal active ingredient responsible for the stimulant properties of khat. However, a critical discrepancy emerged: the potency of fresh khat extracts was significantly greater than what could be attributed to the relatively mild stimulant effects of isolated cathine.[1] This observation led researchers to suspect the existence of a more labile and potent psychoactive compound in the fresh leaves that degraded upon drying.

The pivotal breakthrough came in 1975 through a comprehensive study conducted by the United Nations Narcotics Laboratory.[1][2] This research focused on the analysis of fresh khat leaves, leading to the isolation and characterization of a new, unstable phenylalkylamine: cathinone.[3] Pharmacological studies subsequently confirmed that cathinone was the primary psychoactive component of fresh khat, exhibiting amphetamine-like stimulant properties.[1] It was discovered that cathinone is predominantly found in young, fresh leaves and rapidly degrades into the less potent cathine and norephedrine (B3415761) as the leaves age or are dried.[1]

Quantitative Analysis: Cathinone and Cathine Content

The concentration of cathinone is highest in fresh Catha edulis leaves and diminishes significantly upon drying, with a corresponding increase in the concentration of its degradation product, cathine. This chemical transformation is a critical factor in the potency of the consumed plant material. The following table summarizes quantitative data from various studies, highlighting the disparity in cathinone and cathine content between fresh and dried leaves.

Sample TypeCathinone Content (% w/w)Cathine Content (% w/w)Source of Data
Fresh Leaves0.115 - 0.1580.172 - 0.192[1][4][5]
Dried Leaves (stored for months)0.021 - 0.0230.184 - 0.198[1][4][5]
Kenyan Khat Sample (unspecified freshness)up to 3.3Not specified[6]
"Dimma" (red leaf type)Higher concentrationNot specified[6]
"Dallota" (white leaf type)Lower concentrationNot specified[6]

Experimental Protocols for Isolation and Identification

Extraction of Alkaloids from Catha edulis

A common approach for extracting alkaloids from plant material involves an acid-base extraction.

  • Maceration and Acidic Extraction:

    • Fresh, young leaves of Catha edulis are macerated or finely chopped.

    • The plant material is then subjected to extraction with a dilute acid solution (e.g., 0.1 N HCl or 1% acetic acid) to protonate the alkaloids, rendering them water-soluble.[7] This can be facilitated by sonication or mechanical blending.[8]

    • The mixture is filtered to remove solid plant debris.

  • Basification and Solvent Extraction:

    • The acidic aqueous extract is then made basic (pH > 9) by the addition of a base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[7][8] This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified solution is then repeatedly extracted with an immiscible organic solvent like chloroform, diethyl ether, or dichloromethane (B109758) to transfer the alkaloids into the organic phase.[8]

  • Concentration:

    • The combined organic extracts are then evaporated under reduced pressure or a stream of inert gas to yield a crude alkaloid extract.

Chromatographic Separation

The crude extract, containing a mixture of cathinone, cathine, and other compounds, would then be subjected to chromatographic techniques for separation.

  • Thin-Layer Chromatography (TLC): TLC would have been used for the initial qualitative analysis of the extract and to monitor the progress of the separation. A typical mobile phase for separating cathinone and cathine is a mixture of ethyl acetate, methanol, and ammonia.[9]

  • Column Chromatography: For preparative separation of the alkaloids, column chromatography would have been the primary method. The crude extract would be loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system of increasing polarity would be used to elute the individual compounds.

Structural Elucidation

The structure of the isolated compounds would have been determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): MS would provide the molecular weight of the compound and its fragmentation pattern, which are crucial for confirming the molecular formula and identifying structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in determining the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the ketone and amine groups in cathinone.

Visualizing the Historical and Scientific Context

To better understand the timeline of discovery, the experimental workflow, and the mechanism of action of cathinone, the following diagrams are provided.

G Historical Timeline of Cathinone Discovery A 1930s: Cathine (d-norpseudoephedrine) isolated from Catha edulis and considered the primary active component. B 1960s: Discrepancies noted between the effects of fresh khat and isolated cathine, suggesting a more potent, unstable precursor. A->B C 1975: The United Nations Narcotics Laboratory isolates and identifies cathinone as the principal psychoactive component of fresh khat. B->C D Post-1975: Pharmacological studies confirm the amphetamine-like stimulant properties of cathinone and its degradation to cathine. C->D

Figure 1: A flowchart illustrating the key historical milestones leading to the discovery of cathinone.

G General Experimental Workflow for Cathinone Isolation and Identification start Fresh Catha edulis Leaves extraction Acid-Base Extraction start->extraction separation Chromatographic Separation (TLC, Column Chromatography) extraction->separation elucidation Structural Elucidation (MS, NMR, IR) separation->elucidation end Identified Cathinone elucidation->end G Mechanism of Action of Cathinone at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE SE_vesicle Serotonin Vesicle SE Serotonin SE_vesicle->SE Cathinone Cathinone Cathinone->DAT Inhibits Reuptake & Promotes Efflux Cathinone->NET Inhibits Reuptake & Promotes Efflux Cathinone->SERT Inhibits Reuptake & Promotes Efflux DA_receptor Dopamine Receptors DA->DA_receptor Binds NE_receptor Norepinephrine Receptors NE->NE_receptor Binds SE_receptor Serotonin Receptors SE->SE_receptor Binds

References

The Pharmacology of Cathinone: A Technical Guide to the Psychoactive Core of Khat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). Cathinone is a monoamine alkaloid with a chemical structure and mechanism of action similar to amphetamine.[1] This document details the pharmacodynamics and pharmacokinetics of cathinone, with a focus on its interaction with monoamine transporters. Quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to facilitate methodological understanding and replication. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive overview of the current state of cathinone research.

Introduction

Khat, a flowering shrub native to East Africa and the Arabian Peninsula, has been consumed for centuries for its stimulant effects.[2] The principal active ingredient responsible for these psychoactive properties is cathinone, a compound that is structurally and pharmacologically related to amphetamine.[1][3] Cathinone's lability, particularly its rapid degradation after harvesting, necessitates the consumption of fresh khat leaves.[3] As a central nervous system (CNS) stimulant, cathinone produces effects such as euphoria, increased alertness, and hyperactivity.[2] This guide delves into the technical aspects of cathinone's pharmacology to provide a comprehensive resource for the scientific community.

Chemical Properties

Cathinone, chemically known as (S)-2-amino-1-phenyl-1-propanone, is a β-keto analogue of amphetamine.[3][4] Its molecular formula is C₉H₁₁NO. The presence of a ketone functional group distinguishes it from many other phenethylamines.[5] This structural feature also contributes to its instability, as it is prone to dimerization and reduction to the less potent cathine (B3424674) and norephedrine (B3415761).[5]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of cathinone is the modulation of monoamine neurotransmission in the CNS.[1] It interacts with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[6][7] Cathinone acts as both an inhibitor of neurotransmitter reuptake and a substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[5][7] This surge in synaptic monoamines is responsible for the psychostimulant effects observed with khat consumption.[1][6]

Interaction with Monoamine Transporters

Cathinone's effects are primarily mediated through its binding to and subsequent inhibition or reversal of DAT, NET, and SERT.[7] This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling. The relative affinity and activity at these transporters determine the specific pharmacological profile of cathinone and its synthetic derivatives.

Cathinone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone DAT Dopamine Transporter (DAT) Cathinone->DAT Blocks Reuptake & Induces Efflux VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Packaging DA_cyto->DAT Efflux DAT->DA_cyto Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal Activation

Mechanism of cathinone at a dopamine synapse.
Quantitative Data: Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC₅₀) of cathinone and related compounds for human monoamine transporters.

Table 1: Binding Affinities (Ki, nM) for Human Monoamine Transporters

Compound hDAT hNET hSERT
Cathinone 23.6–25.6 - 34.8–83.1
Methcathinone 22–26.1 - 12.5–49.9
(+)-Amphetamine 34.4 7.1 1757
Cocaine 251 311 240

Data compiled from various sources. Exact values may vary based on experimental conditions.

Table 2: Inhibition of Neurotransmitter Uptake (IC₅₀, nM)

Compound hDAT hNET hSERT
Cathinone 730 3600 4100
Methcathinone 210 450 3300
(+)-Amphetamine 40 13 2100
Cocaine 260 390 330

Data compiled from various sources. Exact values may vary based on experimental conditions.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

When khat leaves are chewed, cathinone is rapidly absorbed through the oral mucosa and the gastrointestinal tract.[8] Peak plasma concentrations are typically reached within 1.5 to 2.5 hours.[8] Cathinone is metabolized in the liver, primarily through the reduction of its ketone group to form cathine and norephedrine.[5] The elimination half-life of cathinone is relatively short, approximately 1.5 hours in humans.[8]

Table 3: Pharmacokinetic Parameters of Cathinone in Humans (Oral Administration)

Parameter Value
Tₘₐₓ (hours) 1.5 - 2.5
t₁/₂ (hours) 1.5 ± 0.8
Mean Residence Time (hours) 5.2 ± 3.4

Data from a study involving chewing of khat leaves.[8]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., cathinone) for monoamine transporters.

Objective: To determine the inhibitor constant (Ki) of a compound for hDAT, hNET, and hSERT.

Materials:

  • HEK 293 cells stably expressing hDAT, hNET, or hSERT.

  • Membrane preparation from these cells.

  • Radioligand (e.g., [¹²⁵I]RTI-55).

  • Test compound (cathinone).

  • Binding buffer.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK 293 cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A HEK 293 cells with hDAT/hNET/hSERT B Membrane Homogenization A->B E Incubate Membranes, Radioligand, & Test Compound B->E C Radioligand ([125I]RTI-55) C->E D Test Compound (Cathinone) Dilutions D->E F Separate Bound/Free via Filtration E->F G Quantify Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 H->I J Calculate Ki via Cheng-Prusoff I->J

Workflow for a radioligand binding assay.
In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following cathinone administration.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region (e.g., nucleus accumbens) in response to cathinone.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Cathinone solution for administration.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow for post-operative recovery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer cathinone to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for a set period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time.

In Vivo Microdialysis Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A Anesthetize Animal B Stereotaxic Implantation of Guide Cannula A->B C Post-operative Recovery B->C D Insert Probe & Begin aCSF Perfusion C->D E Collect Baseline Dialysate Samples D->E F Administer Cathinone E->F G Collect Post-Drug Dialysate Samples F->G H Analyze Samples via HPLC-ECD G->H I Quantify Neurotransmitter Concentrations H->I J Express as % of Baseline I->J

Workflow for an in vivo microdialysis experiment.

Conclusion

Cathinone is a potent psychostimulant that exerts its effects through a complex interaction with the brain's monoaminergic systems. Its primary mechanism of action involves the inhibition of reuptake and promotion of efflux of dopamine, norepinephrine, and serotonin via their respective transporters. This guide has provided a detailed overview of the chemical properties, pharmacodynamics, and pharmacokinetics of cathinone, supported by quantitative data and experimental protocols. The presented information and visualizations aim to serve as a valuable technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of this significant psychoactive compound.

References

The Dance of Molecules: A Technical Guide to the Structure-Activity Relationship of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of synthetic cathinones presents a significant challenge to public health and a complex puzzle for researchers. These β-keto analogues of amphetamine are engineered with subtle molecular modifications that dramatically alter their pharmacological profiles.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of cathinone (B1664624) derivatives, providing a comprehensive overview of how chemical structure dictates biological action. By understanding these relationships, we can better predict the effects of new psychoactive substances and pave the way for the rational design of novel therapeutics.

The Cathinone Scaffold: A Trio of Modifiable Regions

The pharmacological activity of cathinone derivatives is primarily dictated by substitutions at three key positions on the cathinone backbone: the aromatic ring, the aliphatic side chain, and the terminal amino group.[3] Each modification influences the compound's affinity and selectivity for the monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—ultimately shaping its psychostimulant, entactogenic, or hallucinogenic properties.[1][2][4]

Mechanism of Action: Releasers vs. Reuptake Inhibitors

Synthetic cathinones exert their effects by disrupting the normal function of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2][3][5][6] This disruption occurs through two primary mechanisms:

  • Reuptake Inhibition (Blockers): Similar to cocaine, these compounds bind to the transporter protein, physically obstructing the reuptake of neurotransmitters from the synaptic cleft.[1][2][5]

  • Substrate-type Releasers: Like amphetamine, these derivatives are transported into the presynaptic neuron. Once inside, they promote the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.[1][2][5]

The specific structural features of a cathinone derivative determine which of these mechanisms predominates.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) MAT Monoamine Transporter (DAT, NET, SERT) Vesicle->MAT Release Neurotransmitter Neurotransmitter MAT->Neurotransmitter Cathinone Cathinone Derivative Cathinone->MAT Interaction Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Activation

General interaction of cathinone derivatives with monoamine transporters.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of various cathinone derivatives at human monoamine transporters. This data provides a quantitative basis for understanding the SAR of this compound class.

Table 1: α-Pyrrolidinophenone Derivatives

CompoundhDAT Kᵢ (µM)hNET Kᵢ (µM)hSERT Kᵢ (µM)hDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)
α-PPP1.291.39161.40.2830.264>100
α-PBP0.1450.24549.30.0430.05718.2
α-PVP0.0220.05943.10.0120.0269.8
α-PHP0.0160.04933.00.0080.0226.5
PV-80.01480.03245.40.0070.0158.9
4-MeO-α-PVP0.1440.4074.310.1210.2011.1
3,4-MDPPP1.252.1148.60.3120.38715.3
3,4-MDPBP0.0890.1552.990.0450.0680.54
α-PVT0.6711.29>1000.1870.354>100

Data compiled from Eshleman et al., 2017.[7]

Table 2: Ring-Substituted Methcathinone (B1676376) Analogs

CompoundDAT EC₅₀ (nM)SERT EC₅₀ (nM)DAT/SERT Selectivity Ratio
Methcathinone (MCAT)78133317.1
4-F MCAT1145604.9
4-Cl MCAT1483092.1
4-Br MCAT1802581.4
4-CH₃ MCAT (Mephedrone)1624112.5
4-OCH₃ MCAT6473300.5
4-CF₃ MCAT12,9001,4400.1

Data adapted from Bonano et al., 2015.[1]

Key Structural Modifications and Their Effects

Amine Substitution

The nature of the nitrogen substitution is a critical determinant of whether a cathinone acts as a releaser or a reuptake inhibitor.

  • Primary and Secondary Amines: Generally favor substrate-type activity, promoting neurotransmitter release.[5]

  • Tertiary Amines (e.g., Pyrrolidine (B122466) Ring): Typically result in potent reuptake inhibitors.[5][8] The inclusion of a pyrrolidine ring, as seen in α-PVP and MDPV, dramatically increases potency at DAT and NET.[7]

Aliphatic Side Chain Length

Elongation of the α-alkyl chain significantly impacts potency, particularly at DAT.

  • Increasing Chain Length (Methyl to Propyl/Butyl): Potency at DAT generally increases with the extension of the alkyl side chain from a methyl to a propyl or butyl group.[3][7][8] This is evident in the α-pyrrolidinophenone series, where α-PVP (propyl) and α-PHP (butyl) are more potent than α-PPP (methyl).[7]

  • Optimal Length: A plateau or decrease in potency is observed with further extension beyond a certain length (e.g., n-hexyl).[8]

Aromatic Ring Substitution

Modifications to the phenyl ring can fine-tune a compound's selectivity for the different monoamine transporters.

  • Para-Substitution: The addition of substituents at the 4-position of the phenyl ring often shifts selectivity towards SERT.[3][5][9]

  • Steric Bulk: Larger, bulkier substituents at the para-position tend to increase SERT activity relative to DAT activity.[3][5][10][11] For instance, para-halogen-substituted cathinones exhibit lower DAT/SERT inhibition ratios.[3]

  • 3,4-Methylenedioxy Group: The addition of a methylenedioxy ring, as in methylone and MDPV, can increase affinity for SERT.[7][9]

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are outlines of the key experimental protocols.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of radiolabeled neurotransmitters or their analogs into cells expressing the target transporter.

Workflow: Monoamine Transporter Uptake Inhibition Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PrepCells Culture HEK293 cells expressing hDAT, hNET, or hSERT Incubate Incubate cells with varying concentrations of test compound PrepCells->Incubate AddRadioligand Add radiolabeled substrate (e.g., [³H]DA) Incubate->AddRadioligand Incubate2 Incubate to allow uptake AddRadioligand->Incubate2 Terminate Terminate uptake by rapid filtration and washing Incubate2->Terminate MeasureRadioactivity Quantify radioactivity in cells via liquid scintillation counting Terminate->MeasureRadioactivity CalculateIC50 Calculate IC₅₀ values from concentration-response curves MeasureRadioactivity->CalculateIC50

Workflow for determining monoamine transporter uptake inhibition.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured under standard conditions.[12]

  • Assay: Cells are harvested and incubated with various concentrations of the test cathinone derivative.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Termination: The uptake process is stopped by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.

  • Quantification: The amount of radioactivity retained on the filters, corresponding to the amount of substrate taken up by the cells, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.

Neurotransmitter Release Assay

This assay determines whether a compound acts as a substrate-type releaser by measuring the efflux of preloaded radiolabeled neurotransmitters from cells or synaptosomes.

Methodology:

  • Preparation and Loading: Rat brain synaptosomes or HEK293 cells expressing the relevant transporter are prepared and preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).[1]

  • Washing: The cells are washed to remove any excess extracellular radiolabel.

  • Drug Application: The preloaded cells are exposed to various concentrations of the test cathinone derivative.

  • Sample Collection: The amount of radioactivity released into the supernatant is measured over time.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC₅₀) is calculated. Compounds that induce efflux are classified as releasers.[1]

Conclusion

The structure-activity relationship of cathinone derivatives is a complex but systematic field of study. Key structural modifications to the amine group, aliphatic side chain, and aromatic ring predictably alter a compound's interaction with monoamine transporters, thereby defining its pharmacological profile as either a reuptake inhibitor or a substrate-type releaser. A thorough understanding of these SAR principles, supported by quantitative in vitro data, is essential for the forensic identification of new psychoactive substances, the prediction of their abuse potential, and the development of potential therapeutic agents.[3][5] As the landscape of synthetic cathinones continues to evolve, a continued focus on SAR studies will remain a critical component of our response.

References

Methodological & Application

Application Notes and Protocols for the Identification of Cathinone Hydrochloride in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," represent a significant class of new psychoactive substances (NPS) encountered in seized drug materials. Their chemical structures are derived from cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). Due to the vast number of analogues and their potential for abuse, rapid and accurate identification of these compounds is crucial for forensic laboratories, law enforcement, and public health officials. Cathinones are typically found as hydrochloride salts to increase their stability.[1][2] This document provides detailed application notes and protocols for the analytical methods used to identify cathinone hydrochloride in seized materials.

Analytical Approaches

A multi-tiered analytical approach is often employed for the unambiguous identification of this compound in seized materials. This typically involves presumptive testing followed by confirmatory analysis using more sophisticated instrumental techniques. The combination of multiple analytical techniques is recommended, especially when encountering an unknown synthetic cathinone.[3][4]

Presumptive Tests: Colorimetric tests can provide a rapid, preliminary indication of the presence of cathinones but are not specific and must be confirmed by other methods.[1][5]

Confirmatory Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique in forensic drug analysis, providing excellent separation and structural information.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique, often coupled with diode-array detection (DAD) or mass spectrometry (MS), particularly useful for thermally labile compounds.[5][8]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Provides a unique molecular fingerprint of a substance, enabling rapid identification of functional groups.[9][10]

  • Raman Spectroscopy: A non-destructive technique that provides detailed information about the molecular structure and is suitable for in-field screening.[4][11][12]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of various cathinone derivatives using GC-MS and HPLC. These parameters are crucial for assessing the reliability and sensitivity of the analytical methods.

Table 1: GC-MS Method Validation Data for Cathinone Analysis [1][13][14][15]

AnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range
CathineOral Fluid10.0 ng/mL20.0 ng/mL20-2000 ng/mL
CathinoneOral Fluid10.0 ng/mL20.0 ng/mL20-2000 ng/mL
MethcathinoneOral Fluid10.0 ng/mL20.0 ng/mL20-2000 ng/mL
4-FMCUrine0.26 - 0.76 µg/L0.86 - 2.34 µg/LNot Specified
4-CMCOral Fluid & SweatNot SpecifiedLowest calibrator pointNot Specified
N-ethyl PentedroneOral Fluid & SweatNot SpecifiedLowest calibrator pointNot Specified
N-ethyl HexedroneOral Fluid & SweatNot SpecifiedLowest calibrator pointNot Specified

Table 2: HPLC-DAD/MS Method Validation Data for Cathinone Analysis [8][16][17]

AnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range
4-MMCHuman UrineNot SpecifiedNot SpecifiedNot Specified
4-MECHuman UrineNot SpecifiedNot SpecifiedNot Specified
4-FMCHuman UrineNot SpecifiedNot SpecifiedNot Specified
22 Synthetic CathinonesUrine & BloodNot Specified0.25 - 5 ng/mLNot Specified
MephedroneNot Specified0.75 - 1 ng/mL1 ng/mL1 - 250 ng/mL

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used confirmatory technique for the identification of cathinones.[18] The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized powder.[5]
  • Dissolve the sample in 1 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.[5]
  • If necessary, perform a basic extraction to improve peak shape for certain cathinones like ethylone.[2] To do this, dissolve the sample in water, basify to approximately pH 11 with a suitable base (e.g., 1N NaOH), and extract with an equal volume of an organic solvent like ethyl acetate.[2]
  • For some analyses, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) may be necessary to improve thermal stability and chromatographic performance.[3][14]

2. Instrumental Parameters:

  • Gas Chromatograph:
  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
  • Injector: Splitless or split injection can be used, with an injector temperature of around 250-280°C.
  • Oven Temperature Program: An initial temperature of 80-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[19]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: A mass-to-charge ratio (m/z) range of 40-550 amu is typically sufficient.
  • Ion Source Temperature: 230-250°C.
  • Interface Temperature: 280-300°C.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).
  • Compare the mass spectrum of each peak to a reference library (e.g., SWGDRUG, NIST) for identification.
  • The fragmentation pattern of cathinones often shows a characteristic iminium ion as the base peak.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for the analysis of cathinones, especially for those that are thermally unstable.[21]

1. Sample Preparation:

  • Prepare a stock solution of the seized material at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of the mobile phase components.[22]
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumental Parameters (Reversed-Phase HPLC):

  • Column: A C18 column is commonly used for reversed-phase separation.[5]
  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8][23]
  • Flow Rate: Typically 0.5-1.0 mL/min.[22][23]
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40°C).[22][23]
  • Injection Volume: 5-20 µL.[22][23]
  • Detector: Diode-Array Detector (DAD) for UV-Vis spectra or a Mass Spectrometer (MS) for mass information.

3. Data Analysis:

  • Compare the retention time and UV-Vis spectrum (if using DAD) of the analyte with that of a certified reference material.
  • If using LC-MS, compare the retention time and mass spectrum with a reference standard.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is a rapid and non-destructive technique for the identification of functional groups and the overall molecular structure.[9][21] Attenuated Total Reflectance (ATR) is a common sampling technique for seized powders.[9][24]

1. Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean before analysis.[24]
  • Place a small amount of the powdered sample directly onto the ATR crystal.
  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9][24]

2. Instrumental Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹ is generally sufficient.
  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • Compare the acquired spectrum with a spectral library of known compounds.
  • Key characteristic peaks for this compound include:
  • A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.[10][20]
  • Aromatic C=C stretching vibrations around 1600 cm⁻¹.[10][20]
  • Amine salt (N-H) stretching in the region of 2400-2700 cm⁻¹.[10][20]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for the identification of seized materials, offering high specificity and the ability to analyze samples through transparent packaging.[11][12][25]

1. Sample Preparation:

  • For laboratory-based instruments, a small amount of the powder can be placed on a microscope slide.
  • For portable Raman analyzers, the laser can be pointed directly at the sample, even through a plastic bag or glass vial.[25]

2. Instrumental Parameters:

  • Laser Excitation Wavelength: Common wavelengths include 785 nm or 1064 nm to minimize fluorescence.[4]
  • Laser Power: Adjusted to avoid sample damage.
  • Acquisition Time: Typically a few seconds to a minute.

3. Data Analysis:

  • The Raman spectrum is compared against a library of known substances for identification.
  • Characteristic Raman bands for cathinones can be used for discrimination between isomers.[13]

Visualizations

Signaling Pathway of this compound

Synthetic cathinones primarily act as central nervous system stimulants by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[26][27][28][29] They achieve this by either inhibiting the reuptake of these neurotransmitters or by promoting their release from the presynaptic neuron.[26][27]

Cathinone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Cathinone Cathinone HCl DAT Dopamine Transporter (DAT) Cathinone->DAT Inhibits or Reverses Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binds Dopamine_Released->DAT Reuptake Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Experimental_Workflow cluster_confirmatory Confirmatory Analysis Seized_Material Seized Material (Powder, Tablet, etc.) Sample_Prep Sample Preparation (Weighing, Dissolving) Seized_Material->Sample_Prep Presumptive_Test Presumptive Color Test (Optional) Sample_Prep->Presumptive_Test GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC-DAD/MS Analysis Sample_Prep->HPLC FTIR FT-IR (ATR) Analysis Sample_Prep->FTIR Raman Raman Spectroscopy Sample_Prep->Raman Presumptive_Test->GC_MS Data_Analysis Data Analysis and Library Comparison GC_MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis Identification_Report Identification Report Data_Analysis->Identification_Report

References

Application Note: Analysis of Cathinone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the qualitative and quantitative analysis of cathinone (B1664624) hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Cathinones, a class of psychoactive substances, present analytical challenges due to their thermal instability and structural similarities among analogues.[1][2][3] This protocol outlines procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation, providing a reliable workflow for researchers, forensic scientists, and drug development professionals. The described method offers excellent sensitivity and selectivity for the determination of cathinone in various matrices.

Introduction

Synthetic cathinones have emerged as a significant class of new psychoactive substances (NPS), posing challenges for forensic and clinical laboratories.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of these compounds due to its high resolving power and sensitivity.[4] However, the analysis of cathinones by GC-MS can be complicated by issues such as thermal degradation and extensive fragmentation in the ion source.[1][4] Derivatization is often employed to improve the chromatographic behavior and mass spectral characteristics of these compounds.[4][5] This application note provides a comprehensive protocol for the GC-MS analysis of cathinone hydrochloride, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of cathinone from a sample matrix.

Reagents and Materials:

  • This compound standard

  • Ethyl acetate (B1210297)

  • 0.5 M Ammonium (B1175870) hydrogen carbonate

  • Internal Standard (IS) solution (e.g., methylone-d3)[6]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 0.5 mL of the sample, add 5 µL of the internal standard solution.[6]

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate to the sample.[6]

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

Derivatization

Derivatization is crucial for improving the thermal stability and chromatographic properties of cathinones.[4]

Reagents and Materials:

  • Pentafluoropropionic anhydride (B1165640) (PFPA) or Heptafluorobutyric anhydride (HFBA)[5][6]

  • Ethyl acetate

  • Heating block

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., PFPA or HFBA).[5]

  • Cap the vial and heat at 65-70°C for 30 minutes.[5]

  • Allow the sample to cool to room temperature.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[5][6]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterCondition
Gas Chromatograph
ColumnVF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar phenyl-methyl polysiloxane column[7]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250°C[5]
Injection ModeSplitless[5]
Injection Volume1-2 µL[5][6]
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 15°C/min to 230°C, hold for 2 min. Total run time: 12.50 min.[5]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Interface Temperature250°C[5]
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[5]
SIM Ions for Cathinonem/z 77, 105, 240[5][8]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of cathinone.

AnalyteRetention Time (min)Characteristic Ions (m/z) in SIM ModeLimit of Detection (LOD)Limit of Quantification (LOQ)
CathinoneVariable77, 105, 240[5][8]10 ng/mL[9]20 ng/mL[9]

Note: Retention time is dependent on the specific GC column and oven temperature program and should be determined experimentally.

Data Presentation and Interpretation

The primary fragmentation pathway for cathinones under electron impact ionization is an alpha-cleavage, resulting in the formation of a characteristic iminium ion which is often the base peak in the mass spectrum.[4][10] For cathinone, the mass spectrum will show characteristic fragments. In quantitative analysis using SIM mode, monitoring the specified ions (m/z 77, 105, 240) provides high selectivity and sensitivity.[5][8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC-MS analysis and the characteristic fragmentation of cathinone.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: GC-MS analysis workflow for this compound.

Cathinone_Fragmentation cluster_fragments Characteristic Fragments Cathinone Cathinone Molecule C9H11NO Immonium Iminium Ion [C3H8N]+ m/z 58 (example for a related cathinone) Cathinone->Immonium α-cleavage (alternative) Benzoyl Benzoyl Cation [C7H5O]+ m/z 105 Cathinone->Benzoyl α-cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl -CO

Caption: Simplified fragmentation of cathinone in MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This protocol serves as a valuable resource for laboratories involved in the analysis of synthetic cathinones.

References

Application Notes and Protocols for In Vitro Measurement of Cathinone Hydrochloride Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, commonly known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS).[1][2] These compounds are structurally related to cathinone (B1664624), the active psychostimulant in the khat plant (Catha edulis).[3] The abuse of synthetic cathinones is a significant public health concern, linked to severe adverse effects including psychosis, hyperthermia, and neurotoxicity.[1][4] Understanding the neurotoxic potential of these substances is critical for public health risk assessment and the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for a panel of in vitro assays to assess the neurotoxicity of cathinone hydrochloride and its analogs. These assays are designed to be conducted in a laboratory setting using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, a common model for neurotoxicity studies.[3] The protocols outlined herein will enable researchers to quantify key indicators of neurotoxicity, including reductions in cell viability, compromised cell membrane integrity, and the induction of apoptotic pathways.

Mechanisms of Cathinone Neurotoxicity

The neurotoxic effects of synthetic cathinones are complex and involve multiple cellular and molecular pathways.[3] Key mechanisms include:

  • Interaction with Monoamine Transporters: Synthetic cathinones can act as substrates for or blockers of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][5] This interaction leads to increased synaptic concentrations of these neurotransmitters, contributing to their psychostimulant effects and potential neurotoxicity.[4]

  • Oxidative Stress: A significant contributor to cathinone-induced neurotoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[5][6] This can damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Cathinones can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[3][6]

  • Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, a key feature of neurotoxicity.[3][5]

Data Presentation: Comparative Neurotoxicity of Synthetic Cathinones

The following table summarizes the inhibitory concentrations (IC50) of various synthetic cathinones on human monoamine transporters, providing a comparative measure of their potency. Lower IC50 values indicate greater potency.

Synthetic CathinonehDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)
MDPV 0.070.034.5
α-PVP < 1< 1> 100
Pentedrone < 1< 1016
4-MMC < 10< 10≥ 100
4-MEC < 10< 100≥ 100
Methylone < 10< 10≥ 100
3-MMC < 10< 100≥ 100

Data compiled from Zwartsen et al., 2020.[7]

Experimental Protocols

A multi-assay approach is recommended for a comprehensive assessment of cathinone-induced neurotoxicity.[3]

Protocol 1: Cell Viability Assessment using the MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1 mixture)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and other derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)[3]

  • Phosphate-buffered saline (PBS)[3]

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the synthetic cathinones in fresh culture medium for 24 hours.[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3]

  • Formazan (B1609692) Solubilization: After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Cytotoxicity Assessment using the Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)[3]

  • 96-well microplate reader[3]

  • Cells and reagents as described in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with synthetic cathinones as described for the MTT assay.[3]

  • Controls: Prepare three control wells:

    • Vehicle Control: Cells treated with vehicle only.[3]

    • High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.[3]

    • Background Control: Culture medium without cells.[3]

  • Supernatant Transfer: After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

  • Assay Reaction: Add the LDH assay reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the high control.

Protocol 3: Apoptosis Assessment using the Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar luminescent or colorimetric assay)[3]

  • Luminometer or spectrophotometer compatible with 96-well plates[3]

  • Cells and reagents as described in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with synthetic cathinones as described for the MTT assay.[3]

  • Equilibration: After the 24-hour treatment period, equilibrate the plate and its contents to room temperature.[3]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[3]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[3]

  • Mixing: Gently mix the contents of the wells by shaking the plate for 30 seconds.[3]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]

  • Measurement: Measure luminescence or absorbance.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.[3]

Visualizations

Cathinone_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cathinone Cathinone Hydrochloride DAT Dopamine Transporter (DAT) Cathinone->DAT Inhibition/ Substrate Activity NET Norepinephrine Transporter (NET) Cathinone->NET Inhibition/ Substrate Activity SERT Serotonin Transporter (SERT) Cathinone->SERT Inhibition/ Substrate Activity ROS Reactive Oxygen Species (ROS) Production DAT->ROS Increased Monoamine Concentration NET->ROS Increased Monoamine Concentration SERT->ROS Increased Monoamine Concentration Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase Activation Mito_Dys->Caspase Caspase->Apoptosis

Caption: Signaling pathway of cathinone-induced neurotoxicity.

Experimental_Workflow cluster_assays Neurotoxicity Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment MTT MTT Assay (Cell Viability) treatment->MTT LDH LDH Assay (Cytotoxicity) treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) treatment->Caspase data_analysis Data Analysis and Interpretation MTT->data_analysis LDH->data_analysis Caspase->data_analysis conclusion Conclusion: Assessment of Neurotoxic Potential data_analysis->conclusion

Caption: Experimental workflow for assessing cathinone neurotoxicity.

References

Application Notes and Protocols: Animal Models for Studying the Behavioral Effects of Cathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to investigate the behavioral effects of cathinone (B1664624) hydrochloride and its synthetic derivatives. The information compiled herein is intended to guide researchers in designing and implementing robust preclinical studies to assess the abuse liability, psychostimulant properties, and neurobiological mechanisms of this class of substances.

Introduction to Cathinone Hydrochloride and its Behavioral Effects

Cathinone is a psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant.[1] Synthetic cathinones, often colloquially known as "bath salts," are a large and diverse class of designer drugs that are structurally and pharmacologically similar to cathinone, amphetamine, and cocaine.[1][2] These compounds primarily exert their effects by modulating monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[3][4][5][6][7] The primary mechanism of action involves the inhibition of monoamine reuptake and/or the promotion of their release from presynaptic terminals.[2][3][5][6][7][8] This surge in synaptic monoamines is believed to underlie the psychostimulant, euphoric, and reinforcing effects of cathinones, which contribute to their high potential for abuse.[1][2][9]

Animal models are indispensable tools for systematically evaluating the behavioral pharmacology of this compound and its analogs. These models allow for the controlled investigation of various behavioral endpoints that are translational to human drug use, including locomotor stimulation, reward and reinforcement, and the subjective effects of the drug. The three most predominantly used animal models for assessing the abuse potential of substances are conditioned place preference (CPP), self-administration, and drug discrimination.[1][10]

Data Presentation: Behavioral Effects of Cathinone Derivatives

The following tables summarize quantitative data from various preclinical studies on the behavioral effects of this compound and its synthetic derivatives in rodent models.

Table 1: Locomotor Activity of Synthetic Cathinones in Mice

CompoundDose Range (mg/kg)Peak Effect Dose (mg/kg)Duration of Peak EffectKey FindingsReference
Dipentylone5 - 50252 - 3 hoursDose-dependently increased locomotor activity, with maximal effects similar to cocaine and methamphetamine.[11]
N-ethylhexedrone2.5 - 50254 hoursProduced robust locomotor stimulation.[9][11]
4-chloroethcathinone (4-CEC)10 - 100502 - 3 hoursLess efficacious than methamphetamine, producing about 74% of its stimulant effect.[11]
4’-methyl-α-pyrrolidinohexiophenone (MPHP)1 - 25106 hoursPotent and long-lasting locomotor stimulant effects.[9][11]
α-PHP2.5 - 2510100 minutesA sharp reduction in activity at 20-40 min followed by profound stimulation at 25 mg/kg.[12]
α-PPP2.5 - 502560 - 190 minutesTime and dose-dependent stimulation of locomotor activity.[12]
Ethylone10 - 5025120 - 160 minutesStimulant effects were delayed at the highest dose.[12]
α-PVT10 - 10025240 - 250 minutesStrong and long-lasting stimulant effects.[12]
MDPBP0.1 - 2.51Not specifiedProduced time and dose-dependent stimulation of locomotor activity.[12]
N-ethylpentylone5 - 25Not specified2 - 3 hoursDose-dependent increases in locomotor activity.
Dimethylone2.5 - 25251 - 2 hoursDose-dependent increases in locomotor activity.
Dibutylone5 - 50252 - 3 hoursDose-dependent increases in locomotor activity.
Clephedrone1 - 105Up to 6 hoursDelayed onset of peak effects.

Table 2: Rewarding Effects of Cathinone Derivatives in Conditioned Place Preference (CPP) in Rodents

CompoundAnimal ModelDose Range (mg/kg)Effective Doses for CPP (mg/kg)Key FindingsReference
CathinoneRats0.2 - 1.60.4, 0.8, 1.6Produced a significant CPP at all but the lowest dose tested.[13]
l-cathinoneRats0.80.8Discrimination training enhanced the CPP effect, which was attenuated by a dopamine release inhibitor.[14]
MephedroneMiceNot specifiedNot specifiedDisplayed a significant place preference.[1]
MephedroneRats3030Demonstrated a significant preference for the drug-paired chamber.[1]
NaphyroneRats1 - 205, 20Increased time spent in the drug-paired compartment, comparable to methamphetamine.[15]
α-PVTMice10, 30, 5010, 30, 50Produced a significant place preference.[16]
Pentylone (B609909)Zebrafish20, 40, 6040, 60Dose-dependently induced CPP.[17]
Eutylone (B1425526)Zebrafish20, 40, 6020, 40, 60Induced CPP at all tested doses.[17]
N-ethylpentylone (NEP)Zebrafish20, 40, 6020, 40, 60Induced CPP at all tested doses, showing higher potency than pentylone and eutylone at 20 mg/kg.[17]

Table 3: Reinforcing Effects of Synthetic Cathinones in Intravenous Self-Administration (IVSA) in Rats

CompoundDose Range (mg/kg/infusion)Effective Doses for Reinforcement (mg/kg/infusion)Key FindingsReference
α-PVP0.012 - 0.0250.012, 0.025Functioned as a more potent reinforcer than methamphetamine.[18]
4-MEC0.80.8Maintained self-administration significantly above saline levels.[18]
4-MePPP0.1 - 0.20.1, 0.2Maintained self-administration significantly above saline levels.[18]
α-PVT0.1, 0.3, 1.00.1, 0.3, 1.0Produced an inverted U-shaped dose-effect curve.[16]
α-PVP0.10.1Both male and female rats acquired self-administration.[19][20]
4MMC (Mephedrone)0.50.5Both male and female rats acquired self-administration.[19][20]

Experimental Protocols

Locomotor Activity Assessment

This protocol is used to evaluate the psychostimulant effects of this compound by measuring changes in spontaneous locomotor activity.

Materials:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.

  • This compound or its analog, dissolved in sterile saline (0.9%).

  • Vehicle control (sterile saline).

  • Experimental animals (e.g., Swiss-Webster mice or Sprague-Dawley rats).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal individually into the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.

  • Drug Administration: Following habituation, remove the animals from the arenas, administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection: Immediately after injection, return the animals to the same open-field arenas and record locomotor activity for a predetermined period (e.g., 2-8 hours).[11][12] Activity is typically quantified in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

  • Data Analysis: The primary dependent variables are total distance traveled, horizontal activity counts, and vertical activity counts (rearing). Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (drug dose) and time as factors. Post-hoc tests are used to compare individual dose groups to the vehicle control.

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used model to assess the rewarding and motivational effects of drugs of abuse.

Materials:

  • CPP apparatus: A two- or three-chambered box with distinct visual and tactile cues in each compartment.

  • This compound or its analog, dissolved in sterile saline.

  • Vehicle control (sterile saline).

  • Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice).

Procedure:

  • Pre-conditioning (Baseline Preference Test): On day 1, place each animal in the central compartment (if using a three-chamber apparatus) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.

  • Conditioning: This phase typically lasts for 6-8 days and involves pairing the drug with one of the distinct compartments and the vehicle with the other.

    • Drug Pairing: On specified days, administer this compound and confine the animal to the initially non-preferred (or randomly assigned) compartment for 30-60 minutes.

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration.

  • Post-conditioning (Preference Test): On the day after the last conditioning session, place the animal back in the central compartment and allow free access to all compartments for 15-20 minutes, with no drug or vehicle administered. Record the time spent in each compartment.

  • Data Analysis: The primary measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[13] Statistical analysis is typically performed using a paired t-test or ANOVA.

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work for drug infusions.

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a tone generator.

  • An indwelling intravenous catheter surgically implanted into the jugular vein of the animal.

  • A syringe pump connected to the catheter via a liquid swivel to allow for drug infusion.

  • This compound or its analog, dissolved in sterile saline.

  • Heparinized saline for catheter maintenance.

  • Experimental animals (e.g., Sprague-Dawley rats).

Procedure:

  • Surgery and Recovery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.[18]

  • Acquisition of Self-Administration: Place the rats in the operant chambers for daily sessions (e.g., 2 hours). Presses on the active lever result in an intravenous infusion of the drug, paired with a cue (e.g., illumination of a stimulus light and a tone). Presses on the inactive lever are recorded but have no programmed consequences.

    • Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where one lever press results in one infusion. The response requirement can be gradually increased (e.g., to FR5) as the behavior is acquired.[18]

  • Dose-Response Determination: Once stable responding is established, different doses of the cathinone derivative are tested to determine the dose-response function for reinforcement.

  • Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer the drug, a PR schedule can be implemented. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the reinforcing efficacy of the drug.[16]

  • Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint on a PR schedule. Data are analyzed using ANOVA to compare responding across different doses and between the active and inactive levers.

Visualization of Pathways and Workflows

Signaling Pathways

The behavioral effects of this compound are primarily mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.

Cathinone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone DAT Dopamine Transporter (DAT) Cathinone->DAT Blocks Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) Cathinone->NET Blocks Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) Cathinone->SERT Blocks Reuptake & Promotes Efflux DA Dopamine DAT->DA Increased Synaptic DA NE Norepinephrine NET->NE Increased Synaptic NE 5HT Serotonin SERT->5HT Increased Synaptic 5-HT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Cytosol->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds to NE_Receptor Norepinephrine Receptors DA->NE_Receptor Binds to 5HT_Receptor Serotonin Receptors DA->5HT_Receptor Binds to NE->DA_Receptor Binds to NE->NE_Receptor Binds to NE->5HT_Receptor Binds to 5HT->DA_Receptor Binds to 5HT->NE_Receptor Binds to 5HT->5HT_Receptor Binds to Behavioral_Effects Psychostimulant & Rewarding Effects DA_Receptor->Behavioral_Effects Leads to NE_Receptor->Behavioral_Effects Leads to 5HT_Receptor->Behavioral_Effects Leads to

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the key behavioral experiments described in this document.

Locomotor_Activity_Workflow Start Start Habituation Habituate Animal to Open-Field Arena Start->Habituation Drug_Admin Administer Cathinone HCl or Vehicle Habituation->Drug_Admin Data_Collection Record Locomotor Activity Drug_Admin->Data_Collection Data_Analysis Analyze Locomotor Data (ANOVA) Data_Collection->Data_Analysis End End Data_Analysis->End CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning: Baseline Preference Test Start->Pre_Conditioning Conditioning Conditioning Phase: Drug and Vehicle Pairings Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Preference Test Conditioning->Post_Conditioning Data_Analysis Analyze Time Spent in Drug-Paired Compartment Post_Conditioning->Data_Analysis End End Data_Analysis->End IVSA_Workflow Start Start Surgery Catheter Implantation Surgery & Recovery Start->Surgery Acquisition Acquisition of Self-Administration (FR Schedule) Surgery->Acquisition Dose_Response Dose-Response Determination Acquisition->Dose_Response PR_Schedule Progressive-Ratio (PR) Schedule (Optional) Dose_Response->PR_Schedule Data_Analysis Analyze Infusions, Lever Presses, and Breakpoints PR_Schedule->Data_Analysis End End Data_Analysis->End

References

Synthesis and Analysis of Chloro-Cathinones: Application Notes and Protocols for Forensic and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and analysis of chloro-substituted cathinones, a significant class of novel psychoactive substances (NPS). The information herein is intended to support forensic investigations, clinical toxicology, and research into the pharmacology and metabolism of these compounds.

Introduction

Chloro-cathinones are a sub-class of synthetic cathinones that have emerged on the illicit drug market, posing significant challenges to law enforcement and public health. Their structural similarity to controlled substances like cathinone (B1664624) and amphetamine, combined with the varying psychoactive effects and toxicological profiles of different positional isomers (ortho-, meta-, and para-chloro substituted), necessitates robust and reliable methods for their synthesis as reference standards and their detection in biological and seized materials. This document outlines a general synthetic pathway for various chloro-cathinones and details validated analytical methods for their quantification.

Synthesis of Chloro-Cathinones

A common and effective method for the synthesis of chloro-cathinones involves a three-step process starting from the corresponding chloropropiophenone. This procedure can be adapted to produce a variety of chloro-substituted cathinone analogs.[1]

General Synthetic Protocol

The synthesis is typically carried out as a three-step pathway:

  • α-Bromination of the Ketone: The appropriate chloropropiophenone (2-, 3-, or 4-chloropropiophenone) is dissolved in a suitable solvent such as dichloromethane (B109758) and cooled in an ice bath. A catalytic amount of hydrobromic acid is added, followed by the dropwise addition of bromine in a 1:1 molar ratio to the ketone. The reaction is stirred at room temperature, protected from light, until the bromine color disappears, indicating the formation of the α-bromoketone intermediate.[1] The mixture is then concentrated under vacuum.

  • Nucleophilic Substitution: The resulting α-bromoketone, without further purification, is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and kept in an ice bath. A cooled solution of the desired amine (e.g., methylamine, ethylamine, or dimethylamine (B145610) in THF) is added dropwise.[1] The amine acts as a nucleophile, displacing the bromide to form the free base of the target chloro-cathinone.[2]

  • Salt Formation: As cathinone free bases can be unstable, the final product is typically converted to its hydrochloride salt.[2] This is achieved through acid precipitation, yielding a more stable and handleable product.

This general method can be used for the synthesis of various chloro-cathinones, including 2-chloromethcathinone (2-CMC), 3-chloromethcathinone (B1649792) (3-CMC), and 4-chloromethcathinone (4-CMC), as well as their ethylated and dimethylated analogs.[1]

Forensic and Clinical Analysis of Chloro-Cathinones

The analysis of chloro-cathinones in forensic and clinical samples typically involves chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation

Effective sample preparation is crucial for accurate and reliable analysis. The choice of extraction technique depends on the biological matrix.

  • Liquid-Liquid Extraction (LLE): A common method for urine samples, where the sample is made alkaline before extraction with an organic solvent.[3]

  • Solid-Phase Extraction (SPE): Frequently used for more complex matrices like blood, oral fluid, and hair. Cation exchange SPE is often employed for the extraction of cathinones from oral fluid.[4]

Analytical Methods and Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of chloro-cathinones. Derivatization is sometimes used to improve the chromatographic properties of the analytes.

GC-MS/MS Protocol for 4-Chloromethcathinone (4-CMC) in Oral Fluid and Sweat [5]

  • Extraction: Liquid-liquid extraction with ethyl acetate.

  • Derivatization: The dried extract is derivatized with pentafluoropropionic anhydride (B1165640) (PFPA).

  • GC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into the GC-MS/MS system.

  • Validation Data:

    • Linearity: The method is linear, with R² values ≥0.990.[5]

    • Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ are adequate for forensic analysis. For instance, in one study, the LOQ for 4-CMC in oral fluid was the lowest calibrator point.[5]

    • Precision and Accuracy: Intra- and inter-assay precision and accuracy values are typically below 20%.[5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of chloro-cathinones and is particularly suitable for complex biological matrices.

LC-Q/TOF-MS Protocol for Synthetic Cathinones in Blood and Urine [6][7]

  • Extraction: Solid-phase extraction (SPE).

  • Chromatography: Reversed-phase chromatography is used to separate the analytes.

  • Mass Spectrometry: Detection and quantification are performed using a quadrupole time-of-flight (Q/TOF) mass spectrometer.

  • Validation Data:

    • Extraction Efficiency: 84-104% in urine and 81-93% in blood.[6][7]

    • Limit of Quantification (LOQ): 0.25–5 ng/mL in both urine and blood.[6][7]

    • Precision and Bias: Within acceptable thresholds.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of chloro-cathinones from various studies.

Table 1: LC-MS/MS Validation Data for Synthetic Cathinones in Oral Fluid

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Extraction Efficiency (%)
Cathinone1 - 2500.75187.2 - 116.8[4][8]
Methcathinone1 - 2500.75187.2 - 116.8[4][8]
Mephedrone1 - 2501187.2 - 116.8[4][8]
Methylone1 - 2501187.2 - 116.8[4][8]

Table 2: GC-MS Validation Data for Synthetic Cathinones in Urine

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Various Cathinones100 - 100010 - 3030 - 100
Butylone100 - 100010 - 3030 - 100
Mephedrone100 - 100010 - 3030 - 100
3-MMC100 - 100010 - 3030 - 100

Data adapted from a study on the GC-MS determination of 18 synthetic cathinones in human urine.[3]

Table 3: LC-Q/TOF-MS Validation Data for Synthetic Cathinones in Blood and Urine [6][7]

MatrixExtraction Efficiency (%)Limit of Quantification (ng/mL)
Blood81 - 930.25 - 5
Urine84 - 1040.25 - 5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis pathway for chloro-cathinones and a typical analytical workflow for their detection in biological samples.

Synthesis_Pathway cluster_start Starting Material cluster_bromination Step 1: α-Bromination cluster_substitution Step 2: Nucleophilic Substitution cluster_salt_formation Step 3: Salt Formation Chloropropiophenone Chloropropiophenone Bromination Bromination Chloropropiophenone->Bromination Br2, HBr (cat.) alpha_Bromoketone alpha_Bromoketone Bromination->alpha_Bromoketone Substitution Substitution alpha_Bromoketone->Substitution Amine Amine Amine->Substitution Free_Base Free_Base Substitution->Free_Base Precipitation Precipitation Free_Base->Precipitation HCl HCl HCl->Precipitation Chloro_Cathinone_HCl Chloro-Cathinone HCl Precipitation->Chloro_Cathinone_HCl

Caption: General synthesis pathway for chloro-cathinone hydrochlorides.

Analytical_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood, Urine, Oral Fluid) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Extract Extract Derivatization->Extract Chromatography Chromatography (GC or LC) Extract->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data_Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

References

Unveiling Molecular Fingerprints: FT-IR Spectroscopy for Functional Group Identification in Cathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides a detailed protocol for the application of Fourier-Transform Infrared (FT-IR) spectroscopy in the qualitative analysis of cathinone (B1664624) hydrochloride. The characteristic vibrational frequencies of key functional groups within the cathinone molecule are discussed, and a standard operating procedure for sample analysis using Attenuated Total Reflectance (ATR) FT-IR is outlined. This guide is intended for researchers, forensic scientists, and professionals in the pharmaceutical and drug development sectors to facilitate the rapid and accurate identification of this psychoactive substance.

Introduction

Cathinone and its synthetic derivatives are a class of psychoactive substances that act as central nervous system stimulants.[1][2] The hydrochloride salt of cathinone is a common form in which this compound is found. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral pattern that allows for its identification. This application note details the use of FT-IR spectroscopy for the identification of the primary functional groups present in cathinone hydrochloride.

Key Functional Groups in this compound

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include a carbonyl group (C=O), an aromatic ring, an alkyl chain, and an amine salt. The infrared spectra of cathinone derivatives consistently show a prominent absorption band for the carbonyl group stretching.[3][4]

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for the functional groups present in this compound and its analogs. The data is a synthesis from various spectroscopic studies of synthetic cathinones.[3][4][5][6][7]

Functional Group Vibrational Mode **Characteristic Absorption Range (cm⁻¹) **Intensity
Amine Salt (-NH₃⁺)N-H Stretch2400 - 2700Low, broad
Aromatic C-HC-H Stretch3024 - 3063Medium
Alkyl C-HC-H Stretch2711 - 2952Medium
Carbonyl (C=O)C=O Stretch1674 - 1700Strong, sharp
Aromatic C=CC=C Stretch1580 - 1605Medium to Strong
Aromatic C-H BendOut-of-plane bend690 - 770Strong

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

This protocol outlines the steps for analyzing a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.[8]

Materials:

  • FT-IR Spectrometer with ATR accessory

  • This compound sample (solid powder)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol. Allow the crystal to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, record a background spectrum. This will account for any atmospheric or instrumental interferences. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.[8]

  • Pressure Application:

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[8]

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare their wavenumbers to the reference table to identify the functional groups.

  • Cleaning:

    • After analysis, clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent and lint-free wipes.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the functional groups of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation (Clean ATR Crystal) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Cathinone HCl Sample to Crystal background_scan->sample_application pressure_application Apply Pressure sample_application->pressure_application sample_scan Acquire Sample Spectrum pressure_application->sample_scan data_analysis Data Analysis (Peak Identification) sample_scan->data_analysis end End data_analysis->end

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationship cluster_molecule This compound Molecule cluster_spectrum FT-IR Spectrum Functional_Groups Functional Groups Observed_Peaks Observed Peaks (cm⁻¹) Functional_Groups->Observed_Peaks give rise to Amine_Salt Amine Salt (-NH₃⁺) Carbonyl Carbonyl (C=O) Aromatic_Ring Aromatic Ring (C=C, C-H) Alkyl_Chain Alkyl Chain (C-H) Amine_Salt->Observed_Peaks ~2400-2700 Carbonyl->Observed_Peaks ~1674-1700 Aromatic_Ring->Observed_Peaks ~3024-3063, ~1580-1605, ~690-770 Alkyl_Chain->Observed_Peaks ~2711-2952

Caption: Correlation of functional groups to FT-IR peaks for cathinone HCl.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and straightforward method for the preliminary identification of this compound by confirming the presence of its key functional groups. The characteristic strong carbonyl absorption, along with the bands corresponding to the amine salt and aromatic ring, provides a distinctive spectral signature. This application note serves as a practical guide for the implementation of this technique in a laboratory setting. For unequivocal identification, especially in forensic contexts, it is recommended to use FT-IR in conjunction with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

References

Application Notes and Protocols for Microdialysis in Awake Animals to Measure Cathinone-Induced Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis in awake, freely moving animals to measure cathinone-induced changes in neurotransmitter levels. This technique is a powerful tool for elucidating the neurochemical mechanisms underlying the psychoactive effects of novel psychoactive substances (NPS) and for preclinical assessment of their abuse liability.

Introduction to In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a widely used technique for sampling and measuring the concentration of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly in the brain.[1] A small, semi-permeable probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[2] Following a recovery period, the animal, now awake and able to move freely, is connected to a microinfusion pump. An artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the passive diffusion of small molecules, such as neurotransmitters, from the brain's extracellular space into the dialysate, which is then collected for analysis.[1] This method allows for the continuous monitoring of neurochemical dynamics in response to pharmacological challenges, such as the administration of synthetic cathinones.

The analysis of the collected dialysate is most commonly performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and selective method for quantifying monoamine neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).

Experimental Protocols

Surgical Implantation of Microdialysis Guide Cannula

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region of a rodent (e.g., rat or mouse).

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, forceps, drills, etc.)

  • Guide cannula (e.g., CMA 12)

  • Bone screws

  • Dental cement

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (or another suitable anesthetic) and mount its head securely in the stereotaxic frame. Shave and disinfect the surgical area on the scalp.

  • Exposure of the Skull: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Determination of Stereotaxic Coordinates: Using a rat or mouse brain atlas, determine the precise anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex).

  • Drilling and Screw Placement: Drill a small hole through the skull at the determined coordinates for the guide cannula. Drill additional holes for the placement of bone screws, which will anchor the dental cement.

  • Implantation of Guide Cannula: Slowly lower the guide cannula to the predetermined DV coordinate.

  • Securing the Cannula: Apply dental cement around the guide cannula and the bone screws to secure the implant to the skull.

  • Post-Operative Care: After the cement has hardened, suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure in Awake Animals

This protocol describes the process of conducting a microdialysis experiment in a recovered, freely moving animal.

Materials:

  • Microdialysis probe (sized to match the guide cannula)

  • Microinfusion pump and syringe

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector or vials for sample collection

  • Liquid swivel and tethering system

  • Cathinone (B1664624) solution for administration

Procedure:

  • Habituation: On the day of the experiment, place the animal in the experimental chamber to allow for habituation.

  • Probe Insertion: Gently insert the microdialysis probe through the previously implanted guide cannula into the target brain region.

  • Perfusion: Connect the probe inlet to the microinfusion pump via tubing and a liquid swivel. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to confirm a stable baseline.

  • Cathinone Administration: Administer the cathinone of interest (e.g., via intraperitoneal or subcutaneous injection).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis to prevent degradation of the neurotransmitters.

  • Histological Verification: At the end of the study, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Analysis of Dialysate Samples by HPLC-ECD

This protocol provides a general outline for the quantification of dopamine and serotonin in microdialysate samples.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)

  • Standards for dopamine and serotonin

  • Data acquisition and analysis software

Procedure:

  • System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system.

  • Standard Curve: Prepare a series of standard solutions of dopamine and serotonin of known concentrations. Inject these standards to generate a standard curve for quantification.

  • Sample Injection: Thaw the dialysate samples and inject a small volume (e.g., 10-20 µL) into the HPLC system.

  • Chromatographic Separation: The neurotransmitters in the sample are separated on the C18 column based on their physicochemical properties.

  • Electrochemical Detection: As the separated neurotransmitters elute from the column, they are detected by the ECD, which generates a signal proportional to their concentration.

  • Data Analysis: Identify and quantify the dopamine and serotonin peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards. Express the results as a percentage change from the baseline levels.

Data Presentation

The following table summarizes quantitative data from various studies on the effects of different cathinones on extracellular dopamine and serotonin levels in the nucleus accumbens of awake rats, as measured by in vivo microdialysis.

Cathinone DerivativeDose and Route of AdministrationBrain RegionPeak Dopamine Increase (% of Baseline)Peak Serotonin Increase (% of Baseline)Citation(s)
Mephedrone3 mg/kg, s.c.Nucleus Accumbens~496%~941%[3]
Methylone1.0 mg/kg, i.v.Nucleus Accumbens~200-300%> Dopamine Increase[4][5]
MDPV0.3 mg/kg, i.v.Nucleus Accumbens~400%No significant increase[4]
Methcathinone (MCAT)Dose-dependentNucleus AccumbensDose-dependent increaseDose-dependent increase[6]

Note: The values presented are approximate peak effects and can vary depending on the specific experimental conditions, such as the animal strain, precise location of the probe, and analytical methods used.

Visualizations

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Experiment Microdialysis Experiment cluster_Analysis Sample Analysis & Data Interpretation Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion into Guide Cannula Recovery->Probe_Insertion Perfusion aCSF Perfusion & System Stabilization Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Cathinone Administration Baseline->Drug_Admin Post_Drug_Collection Post-administration Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Dialysates Post_Drug_Collection->HPLC Quantification Neurotransmitter Quantification HPLC->Quantification Data_Analysis Data Analysis (% Change from Baseline) Quantification->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis in awake animals.

Cathinone_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Cathinone Cathinone DAT_SERT Dopamine/Serotonin Transporters (DAT/SERT) Cathinone->DAT_SERT Binds to and reverses transporter function Release Increased Neurotransmitter Release DAT_SERT->Release Vesicles Synaptic Vesicles (Dopamine/Serotonin) Vesicles->Release Non-vesicular release DA_5HT Extracellular Dopamine/Serotonin Release->DA_5HT Increased concentration

Caption: Cathinone-induced neurotransmitter release pathway.

References

Application Notes and Protocols for Radioligand Binding Assays to Determine Cathinone Hydrochloride Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathinone (B1664624) hydrochloride and its synthetic derivatives represent a large class of psychoactive substances that primarily exert their effects by interacting with monoamine transporters.[1] Understanding the binding affinity of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is crucial for elucidating their pharmacological profiles, abuse potential, and therapeutic possibilities. Radioligand binding assays are a robust and sensitive method for quantifying these interactions.[2] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of cathinone hydrochloride for human monoamine transporters.

Data Presentation: Receptor Binding Affinities of Cathinones

The following table summarizes the in vitro binding affinities (Ki values) of cathinone and several of its derivatives for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (μM)SERT Ki (μM)NET Ki (μM)
Cathinone Low micromolar>30Low micromolar
Methcathinone (B1676376)Low micromolar>30Low micromolar
α-PPP1.29161.4-
α-PBP0.145--
α-PVP0.0222--
α-PHP0.01633-
PV-80.0148--
4-MEC-<10-
Pentedrone-<10-
Pentylone-<10-
4-MeO-α-PVP-<10-

Note: Specific Ki values for this compound are often presented within the context of broader studies on its derivatives. The data for cathinone and methcathinone indicate affinities in the low micromolar range for DAT and NET, with significantly lower affinity for SERT.[3] For comparison, the prototypical psychostimulant amphetamine has been shown to bind to NET and DAT with affinities of 1.0 and 5.7 μM, respectively.[4] The α-pyrrolidinophenone series demonstrates that increasing the length of the carbon chain on the α-carbon generally increases affinity for DAT.[5] In contrast, substitutions on the phenyl ring can increase affinity for SERT.[5]

Experimental Protocols

These protocols describe competitive radioligand binding assays using membrane preparations from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporters.

I. General Reagents and Equipment
  • Cell Culture: HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET.

  • Radioligands:

    • For hDAT and hNET: [¹²⁵I]RTI-55

    • For hSERT: [³H]Citalopram

  • Test Compound: this compound

  • Reference Compounds:

    • For hDAT: Mazindol or Cocaine

    • For hSERT: Imipramine or a selective serotonin reuptake inhibitor (SSRI)

    • For hNET: Desipramine or Mazindol

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Homogenizer

    • 96-well microplates

    • Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

    • Cell harvester

    • Liquid scintillation counter or gamma counter

    • Protein assay kit (e.g., BCA or Bradford)

II. Membrane Preparation
  • Culture HEK293 cells expressing the target transporter to confluence.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in 20 volumes of cold lysis buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection, aliquot, and store at -80°C.[6]

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

III. Radioligand Binding Assay (Filtration Method)

This procedure is a competitive binding assay to determine the IC₅₀ of this compound.[7]

  • Assay Setup: Perform the assay in a 96-well plate in a final volume of 250 µL per well.[6] All determinations should be done in triplicate.

  • Prepare Reagent Plates:

    • Test Compound Plate: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Radioligand Plate: Dilute the specific radioligand in assay buffer to a final concentration at or below its Kd.

  • Assay Incubation: To each well of the assay plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of the appropriate reference compound (for non-specific binding) or 50 µL of the this compound dilution.

    • 50 µL of the diluted radioligand.

    • 150 µL of the thawed and diluted membrane preparation (typically 5-20 µg of protein per well).[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[6]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying: Dry the filter mat for 30 minutes at 50°C.[6]

  • Counting: Place the dried filter mat in a scintillation vial or counting bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter or gamma counter.[6]

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the specific transporter. The Kd should be determined in separate saturation binding experiments.

Visualizations

Experimental Workflow

experimental_workflow prep Membrane Preparation incubation Incubation (Membranes, Radioligand, Cathinone HCl) prep->incubation reagents Reagent Preparation (Cathinone HCl, Radioligand) reagents->incubation filtration Filtration & Washing incubation->filtration counting Radioactivity Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Radioligand Binding Assay Workflow
Signaling Pathways

The primary mechanism of action for this compound is the inhibition of dopamine, serotonin, and norepinephrine reuptake by their respective transporters. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing downstream signaling.

Dopamine Transporter (DAT) Signaling Pathway

DAT_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Release Cathinone Cathinone HCl Cathinone->DAT Inhibition D_receptors Dopamine Receptors (D1, D2, etc.) Dopamine_cleft->D_receptors Binding signaling Downstream Signaling (e.g., cAMP, Ca2+ pathways) D_receptors->signaling response Cellular Response (e.g., Reward, Motor Control) signaling->response

Dopamine Transporter Signaling

Serotonin Transporter (SERT) Signaling Pathway

SERT_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_cleft Increased Serotonin Serotonin->Serotonin_cleft Release Cathinone Cathinone HCl Cathinone->SERT Inhibition HT_receptors 5-HT Receptors Serotonin_cleft->HT_receptors Binding signaling Downstream Signaling (e.g., cAMP, IP3/DAG pathways) HT_receptors->signaling response Cellular Response (e.g., Mood, Appetite) signaling->response

Serotonin Transporter Signaling

Norepinephrine Transporter (NET) Signaling Pathway

NET_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine (NE) NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Norepinephrine_cleft Increased Norepinephrine Norepinephrine->Norepinephrine_cleft Release Cathinone Cathinone HCl Cathinone->NET Inhibition Adrenergic_receptors Adrenergic Receptors (α, β) Norepinephrine_cleft->Adrenergic_receptors Binding signaling Downstream Signaling (e.g., cAMP, Ca2+ pathways) Adrenergic_receptors->signaling response Cellular Response (e.g., Arousal, Attention) signaling->response

Norepinephrine Transporter Signaling

References

Application of Cathinone Derivatives in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathinone (B1664624) and its synthetic derivatives are a class of psychoactive substances that have garnered significant attention in neuroscience research due to their potent effects on the central nervous system.[1][2] Structurally related to amphetamine, these compounds primarily act as modulators of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3][4] Their diverse mechanisms of action, ranging from reuptake inhibition to substrate-mediated neurotransmitter release, make them valuable tools for investigating the neurobiology of addiction, reward, and various psychiatric disorders.[1][5] This document provides detailed application notes and experimental protocols for the use of cathinone derivatives in neuroscience research.

Mechanisms of Action: Interaction with Monoamine Transporters

Synthetic cathinones can be broadly categorized into two main groups based on their interaction with monoamine transporters:

  • Reuptake Inhibitors (Blockers): These compounds, often containing a pyrrolidine (B122466) ring (e.g., MDPV, α-PVP), bind to and block the function of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.[1][6] This leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse, thereby enhancing monoaminergic signaling.[3]

  • Releasing Agents (Substrates): This group, which includes compounds like mephedrone (B570743) and methylone, act as substrates for monoamine transporters.[7] They are transported into the presynaptic neuron, prompting a reversal of the transporter's normal function and causing a non-vesicular release of neurotransmitters into the synapse.[1][5]

The specific effects of a cathinone derivative are determined by its relative affinity and activity at each of the monoamine transporters.

Data Presentation: In Vitro Pharmacology of Selected Cathinone Derivatives

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several common cathinone derivatives at human monoamine transporters. This quantitative data is essential for selecting appropriate compounds and concentrations for in vivo and in vitro studies.

Table 1: Binding Affinities (Ki, nM) of Cathinone Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Reuptake Inhibitors
MDPV4.85[2]16.84[2]>10,000[2]
α-PVP22.2[8]39.1[8]2,750[8]
α-PPP1,290[8]467[8]161,400[8]
Releasers/Hybrid
Mephedrone1,290[5]467[5]161,400[5]
Methylone560[9]5,190[9]230[9]
Butylone1,890[5]7,120[5]420[5]
Methcathinone770[5]410[5]>30,000[5]

Note: Ki values can vary based on experimental conditions and assay types.

Table 2: Uptake Inhibition Potencies (IC50, nM) of Cathinone Derivatives at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Reuptake Inhibitors
MDPV7[10]3[10]4,500[10]
α-PVP29[10]16[10]>100,000[10]
Pentedrone46[10]1,400[10]16,000[10]
Releasers/Hybrid
Mephedrone (4-MMC)490[10]320[10]>100,000[10]
3-MMC1,300[10]2,200[10]>100,000[10]
Methylone1,100[10]1,400[10]>100,000[10]
4-MEC600[10]2,200[10]>100,000[10]

Note: IC50 values are indicative and can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

cathinone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DAT DAT DA_cyto->DAT Uptake DA_synapse Dopamine DAT->DA_synapse Reverse Transport (Releaser Action) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal\nTransduction Signal Transduction DA_receptor->Signal\nTransduction Blocker Reuptake Inhibitor (e.g., MDPV) Blocker->DAT Blocks Releaser Releasing Agent (e.g., Mephedrone) Releaser->DAT Substrate for

Figure 1: Mechanisms of action of cathinone derivatives at the dopamine synapse.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Behavioral & Neurochemical Assessment binding_assay Radioligand Binding Assays (Determine Ki) locomotor Locomotor Activity Assay binding_assay->locomotor uptake_assay Neurotransmitter Uptake Assays (Determine IC50) uptake_assay->locomotor self_admin Intravenous Self-Administration locomotor->self_admin cpp Conditioned Place Preference self_admin->cpp microdialysis In Vivo Microdialysis cpp->microdialysis data_analysis Data Analysis & Interpretation microdialysis->data_analysis start Select Cathinone Derivative start->binding_assay start->uptake_assay

Figure 2: Experimental workflow for preclinical evaluation of cathinone derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of cathinone derivatives.

Protocol 1: Locomotor Activity Assessment in Mice

This protocol is used to evaluate the psychostimulant effects of cathinone derivatives by measuring changes in spontaneous locomotor activity.

Materials:

  • Male Swiss-Webster mice (8-12 weeks old)[11]

  • Locomotor activity chambers (e.g., Digiscan)[11]

  • Cathinone derivative of interest

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Methodology:

  • Habituation:

    • Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation.[12]

    • Place each mouse individually into a locomotor activity chamber for a 30-60 minute habituation period to establish a baseline activity level.[12]

  • Drug Administration:

    • After habituation, briefly remove each mouse from the chamber and administer the cathinone derivative or vehicle via i.p. injection.

    • Immediately return the mouse to the same activity chamber.[13]

  • Data Collection:

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes post-injection.[11][12]

    • Data is typically collected in 5- or 10-minute bins to analyze the time course of the drug's effect.[12]

  • Data Analysis:

    • Analyze the total distance traveled and other locomotor parameters.

    • Compare the effects of different doses of the cathinone derivative to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Intravenous Self-Administration in Rats

This "gold-standard" operant conditioning paradigm assesses the reinforcing properties and abuse potential of a cathinone derivative.[14]

Materials:

  • Male Sprague-Dawley rats with indwelling intravenous catheters[14]

  • Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a syringe pump[4]

  • Cathinone derivative of interest

  • Vehicle (e.g., sterile 0.9% saline)

  • Infusion lines and swivels

Methodology:

  • Acquisition Training:

    • Train rats to press an "active" lever to receive an intravenous infusion of a known reinforcer, such as methamphetamine (e.g., 0.05 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule.[14]

    • Each infusion is paired with a cue light and/or tone.

    • Presses on the "inactive" lever have no consequences.

    • Continue training until stable responding is achieved.

  • Substitution:

    • Once responding is stable, substitute the training drug with different doses of the test cathinone derivative or vehicle.

    • Assess the rate of self-administration for each dose.

  • Progressive Ratio Schedule:

    • To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases.

    • The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

  • Data Analysis:

    • Analyze the number of infusions earned per session for each dose.

    • Compare responding on the active versus inactive lever.

    • Determine the breakpoint for each dose on the progressive ratio schedule.

Protocol 3: In Vivo Microdialysis for Measuring Dopamine Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[1]

Materials:

  • Rats with a surgically implanted guide cannula targeting the nucleus accumbens or striatum[1]

  • Microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Cathinone derivative of interest

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[1]

Methodology:

  • Probe Insertion and Equilibration:

    • Gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine.[15]

  • Baseline Sample Collection:

    • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).[1]

  • Drug Administration:

    • Administer the cathinone derivative systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

  • Post-Treatment Sample Collection:

    • Continue collecting dialysate samples at regular intervals for at least 2-3 hours.[1]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]

  • Data Analysis:

    • Express the post-injection dopamine levels as a percentage of the average baseline concentration.

    • Analyze the time course and magnitude of the change in dopamine levels.

Protocol 4: Conditioned Place Preference (CPP)

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug by pairing a specific environment with the drug's effects.[16]

Materials:

  • CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues)[16]

  • Rats or mice

  • Cathinone derivative of interest

  • Vehicle (e.g., sterile 0.9% saline)

Methodology:

  • Pre-Conditioning (Baseline Preference Test):

    • On day 1, place the animal in the apparatus with free access to all compartments for a set period (e.g., 15 minutes).

    • Record the time spent in each compartment to determine any initial preference. An unbiased design is often used where the drug is paired with the initially non-preferred side.

  • Conditioning:

    • This phase typically lasts for several days.

    • On drug conditioning days, administer the cathinone derivative and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment.

    • Alternate between drug and vehicle conditioning days.

  • Post-Conditioning (Preference Test):

    • On the test day, place the animal in the apparatus with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for a set period.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.[16]

Conclusion

The application of cathinone derivatives in neuroscience research provides invaluable insights into the function of monoamine systems and their role in behavior and disease. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute robust preclinical studies. By employing these standardized methodologies, the scientific community can continue to unravel the complex neuropharmacology of this diverse class of compounds, paving the way for a better understanding of the brain and the development of novel therapeutics.

References

Troubleshooting & Optimization

Challenges in the clinical identification of synthetic cathinone ingestion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Clinical Identification of Synthetic Cathinones

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the clinical identification of synthetic cathinone (B1664624) ingestion.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical identification of synthetic cathinones?

The clinical identification of synthetic cathinones, often sold as "bath salts," is complicated by several factors. A primary challenge is the sheer number and constant emergence of new cathinone analogs, making it difficult for laboratories to maintain updated reference standards and analytical methods.[1][2] Furthermore, many synthetic cathinones are rapidly and extensively metabolized in the body, meaning the parent compound may be present in biological samples for only a short time, if at all.[3][4] Standard screening immunoassays often fail to detect these compounds, and even more advanced techniques like mass spectrometry face issues with isomeric differentiation and thermal degradation during analysis.[5][6][7]

Q2: Why do standard amphetamine immunoassays often fail to detect synthetic cathinones?

Standard immunoassays for amphetamines and methamphetamines exhibit poor and highly variable cross-reactivity with the majority of synthetic cathinone structures.[6] The antibodies used in these assays are designed to recognize the specific chemical structure of amphetamine-type stimulants. While cathinones are structurally related (β-keto amphetamines), modifications to the aromatic ring, the alkyl chain, or the nitrogen atom often prevent effective binding to the assay's antibody, leading to false-negative results even when high concentrations of a cathinone are present.[8][9]

Q3: What are the main metabolic pathways for synthetic cathinones and how do they affect detection?

Synthetic cathinones undergo extensive Phase I metabolism. The most common pathways include:

  • β-Ketone Reduction: The ketone group is reduced to a hydroxyl group, forming an alcohol metabolite.[10][11]

  • N-Dealkylation: The alkyl group attached to the nitrogen is removed.[3]

  • Hydroxylation: A hydroxyl group is added, typically to the aromatic ring or the alkyl side-chain.[4]

These metabolites can then undergo Phase II glucuronide conjugation.[3] Because this metabolism is rapid and extensive, the parent drug's detection window is often very short.[3] Therefore, analytical methods should also target the primary metabolites, as their presence can confirm ingestion long after the parent compound has been eliminated.[4][11]

Q4: Which analytical method is considered the gold standard for confirming synthetic cathinone ingestion?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the confirmation of synthetic cathinones in biological samples.[12][13] This technique avoids the high temperatures used in gas chromatography that can cause thermal degradation of cathinone molecules.[14][15] LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of numerous parent drugs and their metabolites.[16] High-resolution mass spectrometry (HRMS) is particularly powerful for identifying novel, previously uncharacterized cathinone analogs.[1][10]

Troubleshooting Guides

Issue 1: Negative Immunoassay Screen with High Suspicion of Cathinone Use

Q: My initial immunoassay screen for amphetamines was negative, but clinical symptoms strongly suggest stimulant use, possibly synthetic cathinones. What are the next steps?

A: This is a common scenario. As noted, most amphetamine immunoassays do not reliably detect synthetic cathinones.

  • Cause: The antibodies in the screening test lack cross-reactivity with the specific cathinone compound ingested.[6][9]

  • Solution: Do not rule out cathinone use based on a negative immunoassay screen. The sample must be sent for confirmatory analysis using a more specific and sensitive method, such as LC-MS/MS.[9][13] Ensure the confirmatory test panel is broad enough to include a wide range of common synthetic cathinones and their metabolites.

Below is a troubleshooting workflow for this issue:

G Diagram 1: Troubleshooting Negative Immunoassay Screens start Urine Sample Received (Clinical Suspicion of Cathinone Use) immunoassay Perform Amphetamine Immunoassay Screen start->immunoassay decision Result? immunoassay->decision positive Positive Result decision->positive Positive negative Negative Result decision->negative Negative confirm_pos Proceed to GC/MS or LC-MS/MS Confirmation for Amphetamines positive->confirm_pos confirm_neg Proceed to Targeted LC-MS/MS Analysis for Synthetic Cathinones Panel negative->confirm_neg High Clinical Suspicion report_pos Report Findings confirm_pos->report_pos report_neg Report Findings confirm_neg->report_neg

Caption: Troubleshooting workflow for a negative immunoassay result.

Issue 2: Differentiating Positional Isomers

Q: My mass spectrometry results show a compound with the correct mass for mephedrone (B570743) (4-MMC), but I cannot be sure if it isn't an isomer like 3-MMC or 2-MMC. How can I differentiate them?

A: Positional isomers are a significant analytical challenge because they have identical molecular weights and often produce very similar mass spectra.[17][18]

  • Cause: Standard mass spectrometry cannot distinguish between isomers based on mass alone, and their fragmentation patterns can be nearly identical.

  • Solution 1 (Chromatography): The most common solution is chromatographic separation. Develop or use an LC or GC method with sufficient resolving power to separate the isomers based on their slightly different physicochemical properties. This requires using a validated method with known retention times for each specific isomer. Supercritical fluid chromatography (SFC) has also shown promise for separating cathinone regioisomers.

  • Solution 2 (Advanced MS): Techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragment ion ratios, but this requires careful validation.[18]

  • Solution 3 (NMR): For pure, seized materials, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that can definitively distinguish constitutional isomers by analyzing the chemical environment of atoms within the molecule.[17]

Issue 3: Unexpected Peaks and Artifacts in GC-MS Analysis

Q: I am analyzing a sample for cathinones using GC-MS and see multiple peaks or peaks that do not match my library standards. What could be the cause?

A: This is often due to the thermal instability of the cathinone class of compounds in the hot GC injection port.[5][14]

  • Cause: The β-keto functional group makes synthetic cathinones thermally labile.[19] At high temperatures, they can undergo oxidative degradation, often characterized by the loss of two hydrogen atoms (-2 Da) to form an enamine or other artifacts.[5][20] This creates new compounds in-situ that are then detected by the mass spectrometer.

  • Troubleshooting Steps:

    • Lower Injection Port Temperature: Reduce the injector temperature to minimize thermal breakdown. This is a critical parameter to optimize.[14]

    • Use Derivatization: Derivatizing the compound before analysis can improve thermal stability and produce more characteristic mass spectra. Acylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are effective choices.[21]

    • Switch to LC-MS/MS: If thermal degradation remains a persistent issue, the best solution is to switch to an LC-MS/MS method, which does not use high temperatures for sample introduction and thus avoids this problem entirely.[15]

Data Presentation

Table 1: Immunoassay Cross-Reactivity for Selected Synthetic Cathinones

This table summarizes the approximate concentration of various synthetic cathinones required to produce a positive result on different immunoassays, demonstrating the general lack of sensitivity.

CompoundAmphetamine Assay CutoffConcentration for Positive ResultMethamphetamine Assay CutoffConcentration for Positive ResultSpecialized Cathinone Assay
Mephedrone (4-MMC) 300-500 ng/mL> 10,000 ng/mL (Low Cross-Reactivity)300-500 ng/mL> 25,000 ng/mL (Low Cross-Reactivity)Detected
Methylone 300-500 ng/mL> 5,000 ng/mL (Low Cross-Reactivity)[9]300-500 ng/mL> 10,000 ng/mL (Low Cross-Reactivity)Detected
MDPV 300-500 ng/mLNo significant cross-reactivity300-500 ng/mLNo significant cross-reactivityDetected
α-PVP 300-500 ng/mLNo significant cross-reactivity300-500 ng/mLNo significant cross-reactivityDetected
Pentylone 300-500 ng/mLNo significant cross-reactivity300-500 ng/mLNo significant cross-reactivityDetected
N-Ethylpentylone 300-500 ng/mLNo significant cross-reactivity300-500 ng/mLNo significant cross-reactivityVariable

Note: Cross-reactivity varies significantly between manufacturers. This table is for illustrative purposes. Confirmation testing is always required. Data synthesized from multiple sources.[8][9][22]

Table 2: Major Metabolites of Common Synthetic Cathinones

Identifying metabolites is crucial for extending the detection window.

Parent CompoundPrimary Metabolic PathwayMajor Metabolite(s)
Mephedrone (4-MMC) Ketone Reduction, N-DemethylationDihydromephedrone, Nor-mephedrone
Methylone Ketone Reduction, N-DemethylationDihydromethylone, Nor-methylone (MDMC)
MDPV Pyrrolidine Ring Carbonylation, Alkyl HydroxylationMDPV-pyrrolidinone, Hydroxy-MDPV
α-PVP Ketone Reduction, Alkyl HydroxylationDihydro-α-PVP, Hydroxy-α-PVP

Data synthesized from multiple sources.[3][10][11]

Experimental Protocols & Visualizations

Protocol 1: LC-MS/MS Method for Quantifying Cathinones in Urine

This protocol provides a general framework for the analysis of synthetic cathinones and their metabolites in urine.[13][23]

1. Sample Preparation (Dilute-and-Shoot with Hydrolysis)

  • To 100 µL of urine sample, add 10 µL of an internal standard mix.

  • Add 50 µL of β-glucuronidase solution to hydrolyze conjugated metabolites.

  • Vortex and incubate at ~60°C for 30 minutes.

  • Add 400 µL of a precipitation agent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

  • Gradient: Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For each analyte, monitor at least two transitions (one quantifier, one qualifier) from the protonated molecular ion [M+H]⁺ to specific product ions. Collision energies must be optimized for each compound.

Diagram 2: General Cathinone Experimental Workflow

Diagram 2: General LC-MS/MS Workflow for Cathinone Analysis cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Urine Sample spike Spike with Internal Standards sample->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis protein_ppt Protein Precipitation (e.g., Acetonitrile) hydrolysis->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge extract Transfer Supernatant centrifuge->extract lc UPLC / HPLC Separation (Reverse Phase) extract->lc msms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->msms integrate Peak Integration msms->integrate quantify Quantification vs. Calibration Curve integrate->quantify review Data Review (Ion Ratios, QC) quantify->review report Final Report review->report

Caption: A typical workflow for analyzing synthetic cathinones in urine.

Diagram 3: Cathinone Mechanism of Action at the Synapse

Synthetic cathinones exert their stimulant effects primarily by blocking the reuptake of monoamine neurotransmitters.[24]

References

Differentiating cathinone hydrochloride polymorphs in laboratory submissions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on differentiating cathinone (B1664624) hydrochloride polymorphs in laboratory submissions.

Frequently Asked Questions (FAQs)

Q1: What are polymorphs and why is their differentiation important for cathinone hydrochlorides?

A1: Polymorphs are different crystalline forms of the same chemical compound.[1][2][3] These forms have the same chemical formula but differ in their crystal lattice arrangements.[1][3] This difference in crystal structure can lead to variations in physical properties such as solubility, melting point, stability, and bioavailability.[2][3] For cathinone hydrochlorides, which are often encountered as illicit substances or are under investigation as new psychoactive substances (NPS), identifying the specific polymorphic form is crucial for forensic analysis, toxicological studies, and regulatory control.[4][5][6][7][8] Different polymorphs may exhibit different spectroscopic and thermal behaviors, which can complicate identification if not properly characterized.[4]

Q2: What are the primary analytical techniques for differentiating cathinone hydrochloride polymorphs?

A2: The most effective techniques for distinguishing between this compound polymorphs are solid-state methods that probe the crystal structure and molecular conformation. These include:

  • X-Ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) are powerful for identifying different crystal lattices.[8][9][10]

  • Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on variations in molecular vibrations within the crystal.[8][11]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique can distinguish polymorphs by detecting differences in the local chemical environment of atomic nuclei.[8][12][13]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify polymorphs by their distinct melting points, enthalpies of fusion, and thermal stability.[1][2][3]

Q3: Can chromatographic methods like GC-MS be used to differentiate polymorphs?

A3: Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are generally not suitable for differentiating polymorphs. This is because these techniques typically involve dissolving the sample, which destroys the crystal lattice that defines the polymorphic form. Furthermore, cathinones can be thermally labile and may degrade during GC-MS analysis, complicating interpretation.[14] While GC-MS is excellent for identifying the chemical structure of the cathinone molecule itself, it cannot provide information about its crystalline form.[9][14]

Troubleshooting Guide

Problem 1: My FTIR spectra for the same this compound sample are inconsistent.

  • Possible Cause: You may have a mixture of polymorphs, or a polymorphic transformation may have occurred during sample preparation or storage. Some cathinone derivatives are known to be unstable in air.

  • Solution:

    • Control Crystallization Conditions: Carefully control the solvent and temperature of crystallization, as these factors can influence which polymorph is formed. For example, with ethylone (B12757671) hydrochloride, different polymorphs can be obtained by using ethereal hydrogen chloride versus methanolic hydrogen chloride.[8]

    • Analyze Fresh Samples: Analyze samples as soon as possible after preparation to minimize the risk of polymorphic conversion or degradation.

    • Use Complementary Techniques: Confirm your findings with another technique, such as PXRD or DSC, to verify the presence of multiple polymorphs.

Problem 2: I am having difficulty identifying a specific cathinone isomer using mass spectrometry.

  • Possible Cause: Positional isomers of synthetic cathinones can produce very similar mass spectra, making them difficult to distinguish.

  • Solution:

    • Utilize Structural Elucidation Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the unambiguous identification of isomers.[15]

    • Combined Techniques: A combination of analytical methods is often necessary for a conclusive identification. For instance, coupling chromatographic separation with spectroscopic detection (e.g., GC-IR) can provide greater discriminatory power.

Problem 3: My thermal analysis (DSC) shows multiple melting peaks for a supposedly pure sample.

  • Possible Cause: The presence of multiple peaks can indicate the existence of different polymorphs or that a polymorphic transition is occurring upon heating. A less stable form may melt and then recrystallize into a more stable form before melting again at a higher temperature.[16]

  • Solution:

    • Vary the Heating Rate: Perform DSC analysis at different heating rates. Faster heating rates can sometimes bypass polymorphic transitions, allowing for the detection of the initial, less stable form.[2]

    • Hot-Stage Microscopy (HSM): Couple your thermal analysis with HSM to visually observe changes in crystal morphology during heating. This can help confirm whether melting, recrystallization, or decomposition is occurring.

Data Presentation

Table 1: Comparison of Analytical Data for Ethylone Hydrochloride Polymorphs (Form A and Form B)

Analytical TechniqueParameterPolymorph APolymorph BReference
FTIR Spectroscopy Carbonyl (C=O) Stretch~1673 cm⁻¹~1687 cm⁻¹[8]
C-O Stretch (methylenedioxy)~1250 cm⁻¹~1250 cm⁻¹[8]
Raman Spectroscopy Carbonyl (C=O) StretchNot specifiedNot specified[11]
Solid-State NMR (¹³C CPMAS) Carbonyl Carbon (C=O)Different chemical shiftsDifferent chemical shifts[8]
Methylenedioxy CarbonDifferent chemical shiftsDifferent chemical shifts[8]
Powder X-Ray Diffraction Diffraction PatternCharacteristically differentCharacteristically different[8]

Experimental Protocols

Protocol 1: Differentiation of this compound Polymorphs using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further sample preparation is typically required.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Acquire and average a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.[17]

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, atmospheric suppression).

    • Compare the fingerprint region (below 1500 cm⁻¹) and the positions of key functional group peaks (e.g., carbonyl stretch) to reference spectra of known polymorphs.[8] Significant differences in peak positions or the presence/absence of peaks can indicate different polymorphic forms.

Protocol 2: Analysis of this compound Polymorphs by Powder X-Ray Diffraction (PXRD)
  • Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Sample Preparation:

    • Gently grind the crystalline sample to a fine, uniform powder using a mortar and pestle to minimize preferred orientation.

    • Mount the powdered sample onto a sample holder.

  • Data Acquisition:

    • Set the instrument parameters, including the 2θ scan range (e.g., 5-50°), step size, and scan speed.

    • Run the analysis to obtain the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffractogram with reference patterns from a database or previously characterized polymorphs.

    • Differences in the positions (2θ values) and relative intensities of the diffraction peaks are indicative of different crystal structures and therefore different polymorphs.[8]

Protocol 3: Thermal Analysis of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, sealed pan should be used as a reference.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[1]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic events (melts) and exothermic events (crystallizations).

    • The peak temperature of the melting endotherm corresponds to the melting point. Different polymorphs will typically exhibit different melting points and enthalpies of fusion.[3]

Visualizations

Experimental_Workflow cluster_sample Sample Submission cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Cathinone HCl Sample FTIR ATR-FTIR Spectroscopy Sample->FTIR PXRD Powder X-Ray Diffraction Sample->PXRD DSC Differential Scanning Calorimetry Sample->DSC ssNMR Solid-State NMR Sample->ssNMR Data_Analysis Comparative Data Analysis FTIR->Data_Analysis PXRD->Data_Analysis DSC->Data_Analysis ssNMR->Data_Analysis Polymorph_ID Polymorph Identification Data_Analysis->Polymorph_ID

Caption: Workflow for the differentiation of this compound polymorphs.

Troubleshooting_Logic cluster_ftir FTIR Troubleshooting cluster_dsc DSC Troubleshooting Start Inconsistent Analytical Results? FTIR_Problem Inconsistent FTIR Spectra Start->FTIR_Problem Yes DSC_Problem Multiple Melting Peaks in DSC Start->DSC_Problem Yes FTIR_Cause Mixture of Polymorphs or Polymorphic Transformation FTIR_Problem->FTIR_Cause FTIR_Solution Control Crystallization Analyze Fresh Samples Use Complementary Techniques FTIR_Cause->FTIR_Solution DSC_Cause Presence of Multiple Polymorphs or Polymorphic Transition on Heating DSC_Problem->DSC_Cause DSC_Solution Vary Heating Rate Use Hot-Stage Microscopy DSC_Cause->DSC_Solution

Caption: Troubleshooting logic for common issues in polymorph analysis.

References

Overcoming matrix effects in the analysis of cathinone hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cathinone (B1664624) hydrochloride and its analogs in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to matrix effects in bioanalytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of cathinone hydrochloride in biological matrices such as blood, plasma, and urine.

Q1: I am observing a low analyte signal or poor sensitivity for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?

A1: Low signal intensity for your target analyte is a common problem often attributed to ion suppression from co-eluting matrix components.[1] Here’s a systematic approach to troubleshoot this issue:

  • Potential Cause: Ion Suppression. Endogenous components in biological samples (e.g., phospholipids (B1166683), salts, proteins) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[2][3]

  • Suggested Solutions:

    • Optimize Sample Preparation: A more rigorous clean-up method can significantly reduce matrix interferences. Consider switching from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

    • Improve Chromatographic Separation: Modify your LC gradient, mobile phase composition, or try a different column chemistry to chromatographically separate the cathinone peak from the region where ion suppression occurs.[1][3]

    • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification.[4]

Q2: My results show poor reproducibility with a high relative standard deviation (%RSD). What could be causing this?

A2: High variability in your results across different samples often points to inconsistent matrix effects.

  • Potential Cause: Variable Ion Suppression. The concentration and composition of matrix components can differ significantly from one biological sample to another, leading to variable ion suppression and, consequently, poor reproducibility.[1]

  • Suggested Solutions:

    • Implement a Robust Sample Preparation Method: Techniques like SPE provide more consistent cleanup across samples compared to methods like protein precipitation.[5]

    • Utilize a Co-eluting Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is the gold standard for correcting variability caused by matrix effects.[4]

Q3: I'm observing peak shape distortion (e.g., tailing or fronting) for my this compound peak. What should I investigate?

A3: Poor peak shape can be a result of both chromatographic issues and matrix effects.

  • Potential Cause: Matrix Overload or Interference. High concentrations of matrix components can overload the analytical column or interfere with the ionization process, leading to distorted peaks.[1] Phospholipid contamination is a frequent culprit.[1]

  • Suggested Solutions:

    • Enhance Sample Clean-up: Implement a more effective sample preparation strategy to reduce the overall matrix load.[1] Phospholipid removal strategies during sample preparation are particularly effective.[1]

    • Column Maintenance: Ensure your analytical column is not compromised. A guard column can help protect the analytical column from strongly retained matrix components. Regular column washing is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and how does it affect the analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[3] In the analysis of this compound in biological samples, endogenous substances like salts, proteins, and phospholipids can suppress or, less commonly, enhance the analyte's signal in the mass spectrometer.[2] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[1]

Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?

A2: The choice of sample preparation technique depends on the specific biological matrix and the required sensitivity. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[4][6] It involves adding a solvent like acetonitrile (B52724) to precipitate proteins.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[8] It is effective at removing non-volatile salts and other polar interferences.[9]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[5] It provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[10] Mixed-mode SPE cartridges are particularly effective for extracting cathinones.[5]

Q3: How can I experimentally assess the degree of matrix effect in my method?

A3: The most common method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and its analogs from various studies, highlighting the impact of different sample preparation and analytical methods.

Table 1: Comparison of Sample Preparation Techniques for Cathinone Analysis in Urine

Sample Preparation MethodAnalyte(s)Recovery (%)Matrix Effect (%)LOD/LOQ (ng/mL)Reference(s)
Mixed-Mode SPEMephedrone, Methylone, MDPV, etc.91.5 - 98.1Not explicitly stated, but high recovery suggests minimal effectNot specified[5]
Magnetic Nanoparticle SPE16 Synthetic CathinonesNot explicitly statedNot explicitly stated0.005 - 0.01 / 0.01 - 0.02 (µg/mL)[11][12]
Liquid-Liquid ExtractionCathinonesNot explicitly statedSuppression up to 27% for some cathinonesNot specified[2]

Table 2: Performance of LC-MS/MS Methods for Cathinone Analysis in Biological Matrices

Biological MatrixSample PreparationAnalyte(s)Linearity Range (ng/mL)LOD/LOQ (ng/mL)Reference(s)
UrineSPE16 Synthetic Cathinones & 10 MetabolitesNot specifiedME was found to be from 81.5 to 111.8% and 77.9 to 110.4% at 30 ng/mL[13]
BloodNot specified9 Synthetic Cathinones100 - 50000.5 - 50[14]
PlasmaSPECathinone, Mephedrone10 - 500Not specified[15]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Cathinones in Urine

This protocol is a generalized procedure based on mixed-mode cation exchange cartridges.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample by adding 1 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5) and vortex.[11] Centrifuge to pellet any solids.[11]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[11]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[11]

  • Analyte Elution: Elute the this compound and its analogs with 3 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for Cathinones in Blood/Plasma
  • Sample Preparation: To 200 µL of blood or plasma, add the internal standard.[4]

  • Basification: Basify the sample by adding a small volume of a weak base (e.g., 100 µL of 1 N NaOH) to ensure the cathinones are in their free base form.[4]

  • Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).[4] Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.[11]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.[4]

Protocol 3: Protein Precipitation (PPT) for Cathinones in Blood/Plasma
  • Sample Preparation: To 200 µL of blood or plasma, add the internal standard.[4]

  • Precipitation: Add a precipitating agent, typically 2-3 volumes of cold acetonitrile.[4][6]

  • Mixing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant. This can be directly injected into the LC-MS/MS system or further processed by evaporation and reconstitution in the mobile phase.[4]

Visualizations

Troubleshooting Workflow for Low Analyte Signal

The following diagram illustrates a logical workflow for troubleshooting low signal intensity or poor sensitivity in the analysis of this compound.

Caption: Troubleshooting workflow for low analyte signal in cathinone analysis.

Sample Preparation Method Selection Guide

This diagram provides a decision-making framework for selecting an appropriate sample preparation method based on analytical requirements.

SamplePrepSelection Start Start: Select Sample Preparation Method High_Throughput High Throughput Needed? Start->High_Throughput PPT Protein Precipitation (PPT) High_Throughput->PPT Yes Low_Matrix Low Matrix Effects & High Sensitivity Required? High_Throughput->Low_Matrix No End_PPT Use PPT, but be aware of potential matrix effects. PPT->End_PPT SPE Solid-Phase Extraction (SPE) Low_Matrix->SPE Yes Moderate_Cleanup Moderate Cleanup Sufficient? Low_Matrix->Moderate_Cleanup No LLE Liquid-Liquid Extraction (LLE) End_LLE LLE provides better cleanup than PPT. LLE->End_LLE End_SPE SPE offers the best cleanup for minimal matrix effects. SPE->End_SPE Moderate_Cleanup->PPT No Moderate_Cleanup->LLE Yes

Caption: Decision guide for selecting a sample preparation method.

References

Technical Support Center: Optimizing Chiral Separation of Cathinone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of cathinone (B1664624) enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the importance of separating cathinone enantiomers?

A1: Cathinones possess a chiral center, meaning they exist as two enantiomers (mirror images). These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, separating and quantifying individual enantiomers is crucial for forensic toxicology, pharmacological research, and the development of safe and effective pharmaceuticals.[1]

Q2: What is the basic principle of chiral separation of cathinones by HPLC?

A2: Chiral separation by HPLC is achieved by creating a chiral environment where the two enantiomers of a cathinone can interact differently. This is most commonly done using a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that forms temporary diastereomeric complexes with the enantiomers. The different stabilities of these complexes lead to different retention times on the column, allowing for their separation.[1] The choice of CSP and mobile phase composition is critical for successful separation.[1]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for cathinone separation?

A3: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded as the most effective and commonly used for the enantioseparation of cathinones.[2][3][4] Ion-exchange type CSPs have also demonstrated success in separating cathinone derivatives.[5][6] The selection of the specific CSP will depend on the exact structure of the cathinone derivative being analyzed.

Q4: What are the common HPLC modes used for chiral cathinone separation?

A4: The most common modes are normal-phase, reversed-phase, and polar-organic mode.[1]

  • Normal-Phase (NP): Often uses a non-polar solvent like n-hexane or n-heptane with a polar modifier such as isopropanol (B130326) or ethanol.[1]

  • Reversed-Phase (RP): Typically employs aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol.[3]

  • Polar-Organic Mode (PO): Uses mixtures of polar organic solvents, such as acetonitrile and methanol, often with acidic or basic additives.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No separation or poor resolution of enantiomers. - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Incorrect column temperature.- Screen different types of CSPs (e.g., amylose-based, cellulose-based).- Normal-Phase: Vary the ratio of the non-polar solvent to the alcohol modifier (e.g., from 95:5 to 80:20 n-heptane/isopropanol).[1]- Reversed-Phase: Adjust the pH of the aqueous buffer and the concentration of the organic modifier.[1]- Optimize the column temperature. Decreasing the temperature can sometimes increase selectivity.
Poor peak shape (tailing or fronting). - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additive.- Column overload.- Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1%, to reduce peak tailing for basic cathinone compounds.[1]- Adjust the concentration of the additive.[1]- Reduce the sample injection volume or concentration.[7]
Inconsistent retention times. - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- "Additive memory effect" where modifiers from previous runs affect the current separation.[8]- Ensure the column is thoroughly equilibrated with the mobile phase before injection (at least 30 minutes).[1]- Degas the mobile phase thoroughly.[1]- Dedicate a column to a specific method or use a rigorous washing procedure between methods with different additives.
High backpressure. - Clogged column frit or packing.- Precipitated buffer salts in the mobile phase.- Filter all samples and mobile phases before use.- Flush the column with an appropriate solvent.- If using buffers, ensure they are fully dissolved and consider a wash step with a buffer-free mobile phase after the analytical run.

Experimental Protocols

General Workflow for Chiral HPLC Method Development

A systematic approach is crucial for developing a robust chiral separation method. The general workflow is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_opt Optimization sample_prep Sample Preparation (Dissolve in Mobile Phase) equilibration Column Equilibration (Stable Baseline) sample_prep->equilibration mobile_phase_prep Mobile Phase Preparation (Mix and Degas) mobile_phase_prep->equilibration injection Inject Sample equilibration->injection analysis Data Acquisition & Analysis injection->analysis no_sep No or Poor Separation? analysis->no_sep optimize Optimize Parameters: - Mobile Phase Composition - Additives - Temperature - Flow Rate no_sep->optimize Yes good_sep Good Separation Achieved no_sep->good_sep No optimize->equilibration

Caption: General workflow for developing a chiral HPLC method for cathinone enantiomers.

Example Protocol: Normal-Phase HPLC Separation of Cathinone Enantiomers

This protocol is a starting point and may require optimization for specific cathinone derivatives.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP[1]

  • Mobile Phase A: n-Heptane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Additive: Diethylamine (DEA)

  • Sample: Racemic cathinone (1 mg/mL in mobile phase)

2. Chromatographic Conditions:

ParameterValue
Mobile Phase n-Heptane/Isopropanol/DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio.

  • Thoroughly degas the mobile phase using sonication or vacuum filtration.[1]

  • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[1]

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the separation of the two enantiomers.

4. Optimization:

  • If separation is not achieved, vary the ratio of n-heptane to isopropanol (e.g., 95:5, 85:15).[1]

  • If peak shape is poor, adjust the concentration of DEA.[1]

  • Consider screening other polysaccharide-based CSPs if necessary.[1]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the enantiomeric separation of various cathinones as reported in the literature.

Table 1: Normal-Phase HPLC Conditions for Cathinone Separation

Cathinone DerivativeChiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Detection (nm)Reference
CathineChiralpak AD-Hn-Heptane/Ethanol/DEA (92:8:0.1)1.0220
Various CathinonesCHIRALPAK® AS-Hn-Hexane/2-Propanol/TEA (97:3:0.1)0.5 - 1.0254[9]
MDPVChiralpak AD-Hn-Hexane/Ethanol/TEA (97:3:0.1)0.5280 or 254[1]
MephedroneRegisCellIsopropanol/n-Hexane/TFA (15:85:0.1)--[10]

Table 2: Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common issues in chiral HPLC separation of cathinones.

G start Start Analysis check_sep Acceptable Separation? start->check_sep check_peak Good Peak Shape? check_sep->check_peak Yes adjust_mp Adjust Mobile Phase Ratio (e.g., Heptane/IPA) check_sep->adjust_mp No check_rt Consistent Retention Time? check_peak->check_rt Yes adjust_additive Adjust Additive (e.g., DEA, TEA) check_peak->adjust_additive No check_equilibration Increase Equilibration Time Check for Leaks check_rt->check_equilibration No end Method Optimized check_rt->end Yes adjust_mp->check_sep change_csp Screen Different CSP adjust_mp->change_csp adjust_additive->check_peak check_equilibration->check_rt

Caption: Logical workflow for troubleshooting chiral HPLC method development.

References

Improving the sensitivity of detection methods for novel psychoactive substances

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Novel Psychoactive Substances (NPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the sensitive detection of NPS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Novel Psychoactive Substances.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low Signal Intensity or Poor Sensitivity Inefficient sample extraction and cleanup.Optimize the sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) tailored to the specific NPS class.[1] Ensure the chosen solvent is appropriate for the target analyte's polarity.
Low concentration of the NPS in the sample.[2][3][4]Utilize a more sensitive analytical instrument, such as a high-resolution mass spectrometer (HRMS).[5][6][7] Increase the sample volume if possible and concentrate the extract.
Matrix effects (ion suppression or enhancement).Employ matrix-matched calibration standards. Use an internal standard that co-elutes with the analyte. Dilute the sample to minimize matrix interference.
Peak Tailing or Asymmetry in Chromatography Inappropriate column chemistry or mobile phase composition.Select a column with a stationary phase that provides better interaction with the NPS. Adjust the mobile phase pH or organic modifier concentration to improve peak shape.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC/GC system is properly equilibrated. Check for leaks in the system. Prepare fresh mobile phase.
Temperature variations.Use a column oven to maintain a stable temperature.
False Negative Results The specific NPS is not included in the screening panel or library.[1][8]Regularly update spectral libraries with new NPS data.[9] Use HRMS for non-targeted screening to identify unknown compounds.[7]
Insufficient cross-reactivity of immunoassay.[1][9]Use a more specific immunoassay or confirm negative results with a chromatographic method like LC-MS/MS.
Analyte degradation.Ensure proper sample storage conditions (e.g., temperature, protection from light). Investigate the stability of the NPS in the specific biological matrix.[9]
False Positive Results Cross-reactivity with structurally similar compounds in immunoassays.[1]Confirm all positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.
Contamination of the sample or instrument.Implement strict cleaning protocols for all lab equipment. Analyze blank samples between experimental samples to check for carryover.
Difficulty in Identifying Isomers Co-elution of isomeric compounds.Optimize the chromatographic method to achieve separation. This may involve using a longer column, a different stationary phase, or adjusting the temperature gradient (for GC) or mobile phase gradient (for LC).[1]
Similar fragmentation patterns in mass spectrometry.Employ high-resolution mass spectrometry to differentiate isomers based on their accurate mass.[10] Consider using techniques like ion mobility spectrometry.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why are Novel Psychoactive Substances difficult to detect?

A1: The detection of NPS is challenging due to several factors:

  • Rapid Emergence: New substances are constantly being synthesized to circumvent regulations, making it difficult for laboratories to keep their testing methods current.[2][5][6][11]

  • Low Concentrations: Many NPS are potent at very low doses, resulting in low concentrations in biological samples, which requires highly sensitive analytical methods.[2][3][4]

  • Structural Similarity: NPS often have chemical structures that are very similar to known drugs or other NPS, making them difficult to distinguish without high-resolution analytical techniques.[2]

  • Lack of Reference Materials: As new NPS emerge, certified reference materials for analytical testing may not be readily available.[1][9]

Q2: Which analytical techniques are most suitable for NPS detection?

A2: A variety of analytical techniques are used for NPS detection, each with its own advantages.[2][6]

  • Immunoassays: These can be used for rapid screening of certain drug classes, but they may lack specificity and cross-reactivity for newer NPS.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the identification and quantification of volatile and thermally stable NPS.[2][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method suitable for a wide range of NPS, including non-volatile and thermally labile compounds.[12]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS are powerful for identifying unknown NPS and distinguishing between isomers due to their high mass accuracy.[1][5][7]

Sample Preparation

Q3: What are the recommended sample preparation techniques for NPS analysis in biological matrices?

A3: Proper sample preparation is crucial for removing interferences and concentrating the analytes. Common techniques include:

  • Dilute-and-Shoot: A simple and fast method where the sample is diluted with a solvent before injection. It is suitable for samples with high concentrations of the target analyte.

  • Protein Precipitation (PPT): Used to remove proteins from biological samples like blood and plasma by adding a solvent such as acetonitrile (B52724) or methanol (B129727).

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. It is effective for cleaning up complex matrices.[1]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. It can provide excellent cleanup and concentration.[1]

Data Analysis and Interpretation

Q4: How can I improve the confidence in the identification of a novel psychoactive substance?

A4: Confidence in NPS identification can be increased by:

  • Using Multiple Identification Points: Rely on more than just a single mass spectrum. Corroborate findings with retention time, accurate mass measurements, and isotopic patterns.[10]

  • MS/MS Spectral Library Matching: Compare the experimental mass spectrum of the unknown compound with entries in a comprehensive and up-to-date spectral library.[7]

  • Metabolite Identification: Identifying known metabolites of a suspected NPS can provide additional evidence for its presence.[9]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Synthetic Cannabinoids in Urine

This protocol provides a general workflow. Specific parameters such as the choice of column, mobile phase, and mass spectrometer settings should be optimized for the specific synthetic cannabinoids being targeted.

  • Sample Preparation (Solid-Phase Extraction)

    • To 1 mL of urine, add an internal standard.

    • Pre-condition an SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the synthetic cannabinoids with an appropriate organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient elution starting with a low percentage of Mobile Phase B and increasing over time is typically used to separate the compounds.

      • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive mode is common for synthetic cannabinoids.

      • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. For each compound, at least two transitions (a precursor ion fragmenting to two different product ions) should be monitored for confident identification.

      • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Data Analysis

    • Integrate the chromatographic peaks for the target analytes and the internal standard.

    • Generate a calibration curve using calibrators of known concentrations.

    • Quantify the amount of each synthetic cannabinoid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_for_NPS_Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Interpretation Sample Biological Sample (Urine, Blood, etc.) Extraction Extraction (SPE, LLE, PPT) Sample->Extraction Concentration Concentration Extraction->Concentration Separation Chromatographic Separation (LC or GC) Concentration->Separation Detection Mass Spectrometry Detection (MS/MS or HRMS) Separation->Detection Processing Data Processing (Peak Integration, Library Search) Detection->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification Report Final Report Identification->Report Quantification->Report Troubleshooting_Logic_Low_Sensitivity Start Issue: Low Signal / Poor Sensitivity CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckInstrument Verify Instrument Performance Start->CheckInstrument OptimizeExtraction Optimize Extraction (e.g., different SPE sorbent) CheckSamplePrep->OptimizeExtraction Inefficient? IncreaseVolume Increase Sample Volume & Concentrate Extract CheckSamplePrep->IncreaseVolume Low Concentration? CheckTuning Check MS Tuning & Calibration CheckInstrument->CheckTuning Poor Signal? CleanSource Clean Ion Source CheckInstrument->CleanSource Contamination? UseHRMS Consider More Sensitive Instrumentation (HRMS) CheckInstrument->UseHRMS Still Insufficient? Resolved Issue Resolved OptimizeExtraction->Resolved IncreaseVolume->Resolved CheckTuning->Resolved CleanSource->Resolved UseHRMS->Resolved

References

Technical Support Center: Analysis of Cathinone Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of cathinone (B1664624) hydrochloride and its free base during analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my cathinone sample concentrations decreasing over time?

A1: Cathinone and its derivatives are known to be unstable under various conditions.[1][2][3] Several factors can contribute to the degradation of your analyte, including:

  • Temperature: Higher temperatures accelerate degradation. Cathinones are significantly more stable when stored frozen (-20°C or below).[4][5][6][7]

  • pH: Cathinones are more stable in acidic environments. Alkaline conditions can lead to rapid degradation.[1][2][4]

  • Exposure to Air (Oxygen): The hydrochloride salts of some cathinone derivatives can decompose in the presence of air, leading to oxidation products.[8] Storing samples in a vacuum desiccator can significantly reduce this degradation.[8]

  • Chemical Structure: The stability of a cathinone derivative is highly dependent on its chemical structure. For instance, cathinones with a pyrrolidine (B122466) ring or a methylenedioxy group tend to be more stable.[1][2][4] Conversely, halogenated cathinones often exhibit greater instability.[9][10]

  • Solvent Choice: The solvent used to prepare standard solutions can impact stability. For example, some synthetic cathinones have been shown to be unstable in methanol (B129727), while acetonitrile (B52724) appears to be a more suitable solvent.[6][7][11]

Q2: What are the common degradation products of cathinone derivatives?

A2: The degradation products can vary depending on the specific cathinone derivative and the degradation pathway. For pyrrolidine-type cathinones, decomposition in the air can yield α-(2″-oxopyrrolidino) and N-oxide derivatives.[8] Secondary amine-type cathinones may undergo dealkylation.[8] Thermal degradation, which can occur during GC-MS analysis, may lead to the formation of an iminium ion.[12]

Q3: Is the hydrochloride salt or the free base more stable for analysis?

A3: While both forms can be unstable, the hydrochloride salts are often used for initial preparation. However, studies have shown that even the hydrochloride salts of cathinone derivatives are unstable in air.[8] The stability is highly dependent on the storage conditions and the specific chemical structure. For analytical purposes, ensuring the sample is in a stabilized form, typically by controlling pH and temperature, is more critical than the initial form.

Q4: How can I minimize the degradation of my cathinone samples during storage?

A4: To minimize degradation, it is crucial to control the storage conditions:

  • Temperature: Store all samples, including stock solutions and biological matrices, at frozen temperatures (-20°C or lower).[5][6][7]

  • pH: For biological samples like blood and urine, acidification can significantly improve the stability of cathinones.[1][2][4]

  • Atmosphere: For solid reference materials, storage in a vacuum desiccator can prevent oxidative decomposition.[8]

  • Solvent: When preparing standards, use a solvent known to be compatible and non-degradative, such as acetonitrile.[6][7] Avoid using methanol for long-term storage of some cathinones.[6][7][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no analyte peak detected in a stored sample. Analyte degradation due to improper storage.Verify storage temperature (should be -20°C or below).[5][6][7] For biological samples, ensure the pH is acidic.[1][2][4] Re-prepare the sample from a fresh stock if possible.
Inconsistent quantitative results between analytical runs. Ongoing degradation of the analyte in the prepared sample or stock solution. Thermal degradation during analysis (GC-MS).Analyze samples as quickly as possible after preparation.[6][7] For GC-MS, consider lowering the injection port temperature or using a deactivated liner.[12] Alternatively, use LC-MS, which is better suited for thermally labile compounds.[12]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Identify potential degradation products based on the cathinone structure (e.g., N-oxides, 2"-oxo derivatives).[8] Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products.
Poor recovery during sample extraction. Degradation of the analyte during the extraction process.Ensure the pH of the extraction buffers is acidic. Minimize the time the sample is at room temperature during extraction.

Data on Cathinone Stability

The stability of synthetic cathinones is highly dependent on the specific compound, the storage temperature, and the matrix. The following table summarizes stability data for selected cathinones under different conditions.

Cathinone Derivative Matrix Storage Temperature Observed Stability
MephedroneMethanolRoom Temperature (20°C)Significant degradation observed by day 3, with ~88% loss after 30 days.[6][7]
MephedroneAcetonitrileRefrigerator (4°C) & Freezer (-20°C)Stable for at least 30 days.[6]
α-PVPHuman Whole Blood (Na₂EDTA)Room Temperature (20°C)Unstable after 14 days, with ~72% loss after 30 days.[6]
α-PVPHuman Whole Blood (Na₂EDTA)Refrigerator (4°C) & Freezer (-20°C)Stable for at least 30 days.[6]
MDPVHuman Whole Blood (Na₂EDTA)Room Temperature (20°C)~46% loss after 30 days.[6]
MDPVHuman Whole Blood (Na₂EDTA)Refrigerator (4°C) & Freezer (-20°C)Stable for at least 30 days.[6]
Various CathinonesUrineFrozen (-20°C)Generally stable for at least one month.[10]
Halogenated CathinonesUrineAll temperaturesShowed the highest instability compared to other derivatives.[9][10]

Recommended Experimental Protocol for Stable Analysis of Cathinones by LC-MS/MS

This protocol is designed to minimize the degradation of cathinone hydrochloride and its free base during analysis.

1. Sample Preparation and Storage:

  • Solid Standards: Store solid this compound reference materials in a dark, cool, and dry place, preferably in a vacuum desiccator to minimize exposure to air and moisture.[8]

  • Stock Solutions: Prepare stock solutions in acetonitrile at a concentration of 1 mg/mL.[6][7] Store these solutions at -20°C in amber glass vials.

  • Working Solutions: Prepare working solutions by diluting the stock solution with acetonitrile.

  • Biological Samples (Blood/Urine): Upon collection, immediately acidify the sample to a pH of 4-5 using an appropriate acid (e.g., formic acid).[1][2][4] Store samples at -20°C or below until analysis.

2. Sample Extraction (from biological matrix):

  • A solid-phase extraction (SPE) is recommended for cleaning up biological samples.

  • Thaw frozen samples at room temperature.

  • Vortex the sample and centrifuge.

  • Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange).

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent mixture (e.g., methanol/ammonia).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 column is commonly used.[13]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.[13][14] The acidic mobile phase helps to maintain the stability of the cathinones during the analysis.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C).[14]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.[14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity.[15][16] At least two transitions (precursor ion > product ion) should be monitored for each analyte for confident identification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation & Storage cluster_extraction Sample Extraction cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Blood, Urine) Acidification Immediate Acidification (pH 4-5) Sample_Collection->Acidification Critical Step Storage Storage at -20°C or below Acidification->Storage Thawing Thaw Sample Storage->Thawing SPE Solid-Phase Extraction (SPE) Thawing->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Recommended workflow for the analysis of cathinones to minimize degradation.

Degradation_Pathway cluster_factors Degradation Factors Cathinone Cathinone Derivative Degradation_Products Degradation Products (e.g., N-oxides, 2''-oxo derivatives, dealkylated compounds) Cathinone->Degradation_Products Temperature High Temperature Temperature->Cathinone accelerates pH Alkaline pH pH->Cathinone promotes Oxygen Air (Oxygen) Oxygen->Cathinone causes oxidation Solvent Inappropriate Solvent (e.g., Methanol) Solvent->Cathinone can induce Loss_of_Analyte Loss of Parent Analyte & Inaccurate Results Degradation_Products->Loss_of_Analyte

Caption: Factors contributing to the degradation of cathinone derivatives.

References

Technical Support Center: Validating Analytical Methods for New Synthetic Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for new synthetic cathinone (B1664624) analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of new synthetic cathinone analogs challenging?

A1: The analysis of new synthetic cathinone analogs presents several challenges. The constant emergence of new analogs with minor structural modifications makes it difficult to keep analytical methods and reference standards up to date.[1][2] Many analogs are constitutional isomers, which have the same molecular weight and can be difficult to differentiate with standard mass spectrometry techniques alone.[3][4] Furthermore, synthetic cathinones can be unstable in biological matrices and may degrade during analysis, particularly with techniques that use high temperatures like Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Q2: What are the primary analytical techniques for identifying and quantifying synthetic cathinones?

A2: The most common and reliable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] LC-MS/MS is often preferred for its ability to analyze thermally unstable compounds without derivatization.[8] GC-MS is also widely used but may require derivatization to improve the chromatographic behavior of the cathinones.[9] For unambiguous structural elucidation, especially for differentiating isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3]

Q3: What is "matrix effect" and how can it be minimized in LC-MS/MS analysis?

A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., blood, urine).[10][11] This can lead to signal suppression or enhancement, affecting the accuracy and precision of quantification.[11] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Use techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances.[12][13]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[12]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from matrix components.

Q4: Why is derivatization sometimes necessary for GC-MS analysis of synthetic cathinones?

A4: Derivatization is a chemical modification of the analyte to improve its analytical characteristics. For synthetic cathinones in GC-MS analysis, derivatization is often necessary to:

  • Increase thermal stability and prevent degradation in the hot injector.[9]

  • Improve volatility for better elution from the GC column.

  • Enhance chromatographic peak shape (e.g., reduce tailing).[9]

  • Produce more characteristic mass fragments for easier identification.[9]

Q5: How can I differentiate between isomeric synthetic cathinones?

A5: Differentiating isomers is a significant challenge.[4] A combination of techniques is often required:

  • Chromatography: High-resolution chromatographic techniques like Gas Chromatography (GC), Liquid Chromatography (LC), and Supercritical Fluid Chromatography (SFC) can often separate isomers based on small differences in their physical and chemical properties.[14]

  • Mass Spectrometry: While standard electron ionization mass spectrometry (EI-MS) may produce similar fragmentation patterns for isomers, techniques like tandem mass spectrometry (MS/MS) or using lower ionization energy can sometimes yield discriminating mass spectra.[4]

  • Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for the definitive structural elucidation of isomers, as it provides detailed information about the molecular structure.[3]

Troubleshooting Guides

LC-MS/MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with interfering substances.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or replace it if necessary. 3. Improve sample clean-up or optimize the chromatographic gradient for better separation.
Low Sensitivity / Poor Signal 1. Inefficient ionization. 2. Matrix suppression.[11] 3. Analyte degradation in the source.1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). 2. Enhance sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard.[12] 3. Adjust source conditions to minimize in-source fragmentation.
Inconsistent Retention Times 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Check all fittings and connections for leaks. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a stable temperature.
Carryover 1. Adsorption of analyte onto surfaces in the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solvent. 2. Increase the wash volume and/or the number of wash cycles. 3. Inject a blank solvent after a high-concentration sample to check for carryover.[15]
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or Incomplete Derivatization 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time.[9] 3. Insufficient amount of derivatizing agent.[9]1. Ensure all glassware and solvents are anhydrous. 2. Optimize incubation time and temperature for the specific cathinone and derivatizing agent. 3. Use a molar excess of the derivatizing agent.
Broad or Tailing Peaks 1. Active sites in the GC inlet liner or column.[9] 2. Incomplete derivatization leaving polar groups exposed.[9] 3. Poor column installation.[16]1. Use a deactivated inlet liner and condition the column. 2. Re-optimize the derivatization procedure. 3. Reinstall the column, ensuring a clean cut and proper insertion depth.
Low Sensitivity / Poor Detection 1. Thermal degradation of the analyte in the GC inlet. 2. Inefficient derivatization. 3. Extensive fragmentation of the derivative.1. Lower the injector temperature. 2. Switch to a more effective derivatizing agent. 3. Select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments.[9]
Ghost Peaks 1. Contamination of the syringe, inlet, or column. 2. Septum bleed.1. Clean the syringe and injector port. Bake out the column. 2. Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

Table 1: Method Validation Parameters for LC-MS/MS Analysis of Synthetic Cathinones in Biological Matrices
ParameterTypical RangeNotes
Limit of Detection (LOD) 0.25 - 1.0 ng/mLVaries depending on the specific analog and matrix.[15][17]
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration that can be reliably quantified.[15][17]
Linearity (R²) > 0.99Typically observed over a concentration range of 1-500 ng/mL.[15]
Intra-day Precision (%RSD) < 15-20%Measures the precision within a single day's run.[15][18]
Inter-day Precision (%RSD) < 15-20%Measures the precision across different days.[15][18]
Bias / Accuracy (%) ± 15-20%The closeness of the measured value to the true value.[15][18]
Recovery (%) 35 - 104%Efficiency of the extraction process. Can be highly variable.[15][17]
Matrix Effect (%) -52% to +33%Significant signal suppression or enhancement can occur.[15]
Table 2: Stability of Synthetic Cathinones in Biological Samples
Storage ConditionMatrixStabilityKey Factors Influencing Stability
Frozen (-20°C) Blood, UrineGenerally stable for several months.[5][19][20]Pyrrolidinyl and methylenedioxy analogs are more stable.[5][21]
Refrigerated (4°C) Blood, UrineVariable; some unstable analogs show significant loss within days to weeks.[5][19]Highly dependent on the specific analog's structure.[5]
Room Temperature (20-25°C) Blood, UrinePoor stability; significant degradation can occur within hours to days for many analogs.[5][19]pH is a critical factor; cathinones are less stable in alkaline conditions.[19]
Elevated Temperature (32°C) Blood, UrineVery unstable; half-lives can be as short as a few hours for some analogs.[5][19]Unsubstituted and ring-substituted secondary amines are the least stable.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Blood Samples
  • Sample Pre-treatment: To 0.25 mL of blood, add an appropriate amount of a deuterated internal standard mix.

  • Dilution: Dilute the sample with a buffer (e.g., phosphate (B84403) buffer).[12]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with water and then an organic solvent (e.g., methanol) to remove interferences.[12]

  • Elution: Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate (B1210297) with ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[12] Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: GC-MS Analysis with Derivatization (using PFPA)
  • Sample Preparation: Evaporate the sample extract containing the cathinone and internal standard to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of ethyl acetate to the dried extract.

    • Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Vortex the mixture for 30 seconds.

    • Incubate at 70°C for 20 minutes.[9]

  • Evaporation: Evaporate the mixture to dryness again under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[9]

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.

Visualizations

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation A Method Development (Selectivity, Linearity) B Sample Preparation (LLE, SPE, PPT) A->B C Instrumental Analysis (LC-MS/MS or GC-MS) B->C D Precision & Accuracy (Intra- & Inter-day) C->D E Sensitivity (LOD & LOQ) D->E F Matrix Effect Evaluation E->F G Stability Studies (Freeze-thaw, short/long-term) F->G H Validated Method for Routine Analysis G->H

Caption: General workflow for analytical method validation.

Troubleshooting_Chromatography Troubleshooting Workflow for Poor Chromatographic Results Start Poor Peak Shape or Inconsistent Retention Time CheckSystem Check System Integrity (Leaks, Connections) Start->CheckSystem CheckMobilePhase Verify Mobile Phase (Composition, pH, Degassing) CheckSystem->CheckMobilePhase No Leaks CheckColumn Inspect Column (Contamination, Age) CheckMobilePhase->CheckColumn Phase OK FlushColumn Flush or Replace Column CheckColumn->FlushColumn Column Issue OptimizeMethod Optimize Method (Gradient, Temperature) CheckColumn->OptimizeMethod Column OK End Problem Resolved FlushColumn->End ImproveSamplePrep Improve Sample Prep (Remove Interferences) OptimizeMethod->ImproveSamplePrep ImproveSamplePrep->End

Caption: Troubleshooting workflow for poor chromatographic results.

Cathinone_Analogs_Challenges Analytical Challenges of Synthetic Cathinone Analogs Core Cathinone Core Structure (β-keto-phenethylamine) Mods Structural Modifications N-Alkylation Ring Substitution Pyrrolidine Ring Core->Mods leads to many analogs Challenges Analytical Challenges Isomer Differentiation Analyte Instability Matrix Effects Lack of Reference Standards Mods->Challenges creates Techniques Recommended Techniques LC-MS/MS GC-MS (w/ Deriv.) NMR for Isomers Challenges->Techniques addressed by

Caption: Analytical challenges of synthetic cathinone analogs.

References

Technical Support Center: Analysis of Cathinone Hydrochloride in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of cathinone (B1664624) hydrochloride and its analogs in oral fluid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is most suitable for analyzing cathinones in oral fluid?

A1: The choice of technique depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available equipment. The most common and effective methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2][3]

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts by effectively removing matrix interferences, leading to reduced ion suppression in LC-MS/MS analysis and better sensitivity.[1][4] Cation-exchange SPE is particularly effective for cathinones.[5][6]

  • Liquid-Liquid Extraction (LLE): A traditional and effective method, though it can be more time-consuming and may have lower separation power compared to SPE.[1] Salt-assisted LLE (SALLE) is a variation that can improve efficiency.[3]

  • Protein Precipitation (PP): A simple and rapid technique, often performed with acetonitrile (B52724).[7] While fast, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.[7][8]

  • Dilute-and-Shoot: This is the simplest method but is often associated with significant ion suppression due to the co-elution of matrix components, making it less suitable for high-sensitivity toxicological screening.[1]

Q2: What are the critical factors for ensuring the stability of cathinones in oral fluid samples?

A2: Cathinone stability in oral fluid is a significant concern. Key factors to consider are:

  • Storage Temperature: Samples are most stable when stored at -20°C.[6] Significant degradation can occur at room temperature and even at 4°C, with losses of up to 100% reported within a month for some cathinones in neat oral fluid.[5][6]

  • Collection Buffer: The use of a buffered collection device (e.g., Quantisal™) can significantly improve stability compared to neat oral fluid.[5][6] Acidic conditions, in particular, may enhance cathinone stability.[5]

  • Freeze-Thaw Cycles: Samples have been shown to be stable through at least three freeze-thaw cycles.[6]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge with oral fluid analysis.[1][4][9] To mitigate these effects:

  • Utilize Effective Sample Cleanup: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[1][4]

  • Employ Isotope-Labeled Internal Standards: Using deuterated analogs for all analytes of interest is the best way to compensate for matrix effects during quantification.[4]

  • Optimize Chromatography: Ensure good chromatographic separation of analytes from co-eluting matrix components.[2][7]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent system or pH may not be optimal for the target cathinone analogs. Lipophilic cathinones, for example, may have lower recovery with some methods.[5]Optimize Extraction Protocol: For LLE, test different organic solvents. For SPE, ensure the correct sorbent type (e.g., cation exchange) is used and optimize the pH of the loading, washing, and elution steps.[5]
Analyte Instability: Cathinones can degrade in neat oral fluid, especially at room temperature.[5][6]Use Buffered Collection Devices: Employ collection devices containing a stabilizing buffer.[5] Ensure Proper Storage: Store samples at -20°C immediately after collection and until analysis.[6]
Evaporation Loss: Amphetamine-like compounds can be lost during evaporation steps, especially in their free base form.Acidify Before Evaporation: Add a small amount of acid (e.g., HCl in methanol) to the extract before the evaporation step to convert the analytes to their less volatile salt forms.[12]
Poor Reproducibility (High %CV) Inconsistent Sample Preparation: Manual extraction techniques like LLE can have higher variability.Automate or Standardize: Use automated extraction systems if available. For manual methods, ensure consistent vortexing times, solvent volumes, and handling procedures. Use Supported Liquid Extraction (SLE): SLE can offer better reproducibility than traditional LLE by eliminating emulsion formation.[3][12]
Variable Matrix Effects: Inconsistent removal of matrix components between samples.Improve Sample Cleanup: Switch to a more rigorous sample preparation method like SPE to ensure more consistent removal of interferences.[1][4]
High Signal Suppression/ Enhancement (Matrix Effect) Insufficient Sample Cleanup: Co-elution of matrix components (e.g., from preservatives and surfactants in collection buffers) with the analytes of interest.[1][3][4]Enhance Cleanup: Implement a solid-phase extraction (SPE) step.[1][4] Modify Chromatography: Adjust the LC gradient to better separate analytes from the matrix interferences.
Incorrect Internal Standard: The internal standard does not behave chromatographically and ionically like the analyte.Use Isotope-Labeled Internal Standards: Employ a stable isotope-labeled analog for each analyte to best compensate for matrix effects.[4]
Peak Tailing or Broadening in Chromatogram Column Overload or Degradation: Injecting "dirty" samples from methods like "dilute-and-shoot" can degrade the analytical column.[1]Improve Sample Preparation: Use a more effective cleanup method like SPE to protect the column.[1] Use a Guard Column: A guard column can help protect the analytical column from contaminants.
Secondary Interactions: Interactions between the basic cathinone compounds and the stationary phase.Adjust Mobile Phase pH: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form.[2][5][6][7]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation techniques for the analysis of cathinones in oral fluid as reported in the literature.

Table 1: Solid-Phase Extraction (SPE) Performance Data

Analyte(s)Sample VolumeLOQExtraction Efficiency (%)Matrix Effect (%)Reference
10 Synthetic Cathinones100 µL neat oral fluid1 ng/mL87.2 - 116.8-65.1 to -6.2[5][6]
10 Synthetic Cathinones400 µL oral fluid-buffer mix1.0 ng/mLNot ReportedNot Reported[1][13]
Basic Drugs (including cathinones)Not Specified2 µg/L>76Not Reported[4]

Table 2: Liquid-Liquid Extraction (LLE) & Supported Liquid Extraction (SLE) Performance Data

TechniqueAnalyte(s)Sample VolumeLOQRecovery (%)Reference
LLE11 Amphetamines & CathinonesNot Specified2.5 ng/mLNot Reported[14]
LLE30 Drugs of AbuseNot SpecifiedNot ReportedNot Reported[15]
SLE47 Drugs of Abuse100 µL oral fluid-buffer mixNot ReportedNot Reported[12]

Table 3: Protein Precipitation (PP) Performance Data

Analyte(s)Sample VolumeLOQAccuracy (%)Precision (%RSD)Reference
32 Bath SaltsNot Specified2.5 ng/mL85.3 - 108.41.9 - 14[7]
Cannabinoids*0.2 mL neat oral fluid0.05 - 0.5 ng/mLNot ReportedNot Reported[16]

*Note: While not cathinones, this data on cannabinoids provides insight into the performance of protein precipitation for drug analysis in oral fluid.

Experimental Protocols

Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of 10 synthetic cathinones in preserved oral fluid.[5][6]

  • Sample Preparation:

    • Take 400 µL of the oral fluid-Quantisal™ buffer mixture (which corresponds to 100 µL of neat oral fluid and 300 µL of buffer).

    • Add 2 mL of 1M acetic acid and 25 µL of the internal standard solution.

    • Vortex gently.

  • SPE Cartridge Conditioning:

    • Condition a Strata Drug-X B (60 mg/3 mL) cation exchange cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 1M acetic acid.

    • Wash the cartridge again with 2 mL of methanol.

  • Elution:

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

This protocol is adapted from a method for the analysis of "bath salts" in oral fluid.[7]

  • Sample Preparation:

    • To a microcentrifuge tube, add a specific volume of oral fluid (e.g., 100 µL).

    • Add the internal standard solution.

  • Precipitation:

    • Add three volumes of cold acetonitrile (e.g., 300 µL).

    • Vortex thoroughly for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Dry-Down and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC system.

  • Analysis:

    • Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Oral Fluid Sample (400 µL Mix) Acidify Add Acetic Acid & Internal Standard Sample->Acidify Vortex1 Vortex Acidify->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Acetic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Analytes (NH4OH in Ethyl Acetate) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

PP_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_final Final Steps Sample Oral Fluid Sample & Internal Standard Precipitate Add Acetonitrile (Protein Precipitation) Sample->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Optional) Transfer->Evaporate Analyze LC-MS/MS Analysis Transfer->Analyze Direct Injection Reconstitute Reconstitute (Optional) Evaporate->Reconstitute Reconstitute->Analyze

Caption: Protein Precipitation (PP) Workflow.

References

Minimizing unwanted neurological side effects of cathinone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cathinone-based compounds. The focus is on minimizing unwanted neurological side effects during preclinical experiments.

Troubleshooting Guides

Issue: Excessive Psychomotor Agitation in Animal Models

Problem: Observed hyperlocomotion, stereotypy, or excessive agitation in rodents following administration of a cathinone (B1664624) analog, complicating the assessment of other behavioral endpoints.

Possible Causes:

  • High potency of the compound at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[1][2]

  • The compound may be acting as a potent monoamine releaser rather than a reuptake inhibitor.[1][3]

  • The administered dose is too high, leading to excessive stimulation of the central nervous system.[4]

Solutions:

  • Dose Reduction: The most straightforward approach is to perform a dose-response curve for locomotor activity to identify a dose that produces the desired effect without inducing excessive psychomotor stimulation.

  • Pharmacological Antagonism: Co-administration with a dopamine receptor antagonist can help mitigate these effects. For example, the D1 receptor antagonist SCH23390 has been shown to reduce some behavioral effects of cathinones.[5]

  • Compound Selection: If flexibility in compound selection exists, consider analogs with a lower dopamine transporter to serotonin (B10506) transporter (DAT:SERT) selectivity ratio, as higher serotonin activity can sometimes temper the stimulant effects of high dopamine activity.[6]

Issue: Evidence of Neurotoxicity in Cell-Based Assays

Problem: Significant decreases in cell viability, or increases in markers of apoptosis or necrosis, are observed in neuronal cell cultures (e.g., SH-SY5Y, HT22) treated with a cathinone compound.[7][8][9]

Possible Causes:

  • Oxidative Stress: Cathinone compounds can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[8][10]

  • Mitochondrial Dysfunction: The compound may be disrupting mitochondrial function, a key event in apoptosis.[8]

  • Excitotoxicity: Excessive monoamine release can lead to overstimulation of postsynaptic receptors and subsequent excitotoxic cell death.

Solutions:

  • Co-treatment with Antioxidants: Investigate whether co-incubation with an antioxidant, such as N-acetylcysteine (NAC), can mitigate the observed cytotoxicity. This can help confirm the role of oxidative stress.

  • Mitochondrial Function Assays: To further investigate the mechanism, perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or ATP production.

  • Receptor Antagonists: In co-culture models, determine if antagonists for relevant dopamine or glutamate (B1630785) receptors can reduce cytotoxicity, which would suggest an excitotoxic mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of synthetic cathinones that lead to their neurological side effects?

A1: The primary molecular targets are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers at these transporters.[1] Compounds with a pyrrolidine (B122466) ring, like MDPV, tend to be potent blockers, particularly at DAT and NET, while ring-substituted cathinones like mephedrone (B570743) are typically transporter substrates, causing a significant efflux of monoamines.[1][3] The potent action at DAT and NET is strongly associated with psychostimulant effects and abuse potential.[11]

Q2: How can I quantitatively assess the neurotoxic potential of my cathinone-based compound in vitro?

A2: A panel of cell-based assays is recommended to quantify neurotoxicity.[7] Commonly used methods include:

  • MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[7]

  • LDH Assay: To measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.[7][8]

  • Caspase-3/7 Assay: To specifically measure apoptosis by detecting the activity of key executioner caspases.[7]

Q3: Which in vivo behavioral assays are suitable for characterizing the unwanted neurological effects of cathinone analogs?

A3: Several behavioral assays can be used to model the neurological side effects observed in humans:

  • Locomotor Activity: To measure psychomotor stimulation and potential for hyperlocomotion.[4][12]

  • Drug Discrimination: To assess the subjective effects of the compound and its similarity to known stimulants like cocaine or methamphetamine.[12][13]

  • Intracranial Self-Stimulation (ICSS): This model is used to evaluate the abuse potential and rewarding effects of the compounds.[14]

  • Stress-Induced Hyperthermia: To model the hyperthermic effects that are a common and dangerous side effect of many cathinones.[15]

Q4: Are there pharmacological strategies to mitigate hyperthermia induced by cathinone compounds in animal models?

A4: Yes, since hyperthermia is a significant adverse effect, several pharmacological approaches can be investigated.[16] Pre-treatment with dopamine receptor antagonists may attenuate the hyperthermic response.[17] Additionally, compounds that modulate serotonin receptors, particularly 5-HT2A antagonists, could be explored, as serotonin is also implicated in thermoregulation.

Data Presentation

Table 1: In Vitro Monoamine Transporter Inhibition by Selected Synthetic Cathinones

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)Primary Mechanism
Mephedrone (4-MMC)~4.0~3.0>100Releaser
Methylone~5.0~4.0>100Releaser
MDPV0.070.034.5Blocker
α-PVP~0.1~0.1>100Blocker
Pentedrone~0.2~4.016Blocker

Data compiled from multiple sources. Actual values may vary based on experimental conditions.[18]

Table 2: Effects of Cathinone Analogs on Neurotransmitter Levels in Rodent Brain Regions

CompoundBrain RegionDopamine (DA)Serotonin (5-HT)Norepinephrine (NE)
α-PVPStriatum↑ MetabolitesNo significant change
HippocampusNo significant change
Prefrontal Cortex↓ Glutamate↑ 5-HIAANo significant change
Mephedrone (4-MMC)AmygdalaNo significant changeNo significant change
HippocampusNo significant change
Prefrontal CortexNo significant changeNo significant change

This table summarizes qualitative changes in neurotransmitter levels. "↑" indicates an increase, "↓" indicates a decrease. 5-HIAA is a metabolite of serotonin.[19][20]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neurotoxicity using SH-SY5Y Cells
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Seed cells in 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cathinone-based compound in the culture medium. Replace the old medium with the medium containing the test compound or vehicle control. Incubate for 24 hours.

  • Cytotoxicity Assays:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.[7]

    • LDH Assay: Transfer 50 µL of the supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's protocol. Read absorbance at the recommended wavelength.[7][8]

    • Caspase-3/7 Assay: Use a commercial luminescent kit (e.g., Caspase-Glo® 3/7). Add the reagent to each well, incubate, and measure luminescence.[7]

  • Data Analysis: Express results as a percentage of the vehicle-treated control. Calculate IC50 values where applicable.

Protocol 2: Assessment of Locomotor Activity in Mice
  • Animals: Use adult male Swiss-Webster mice, habituated to the animal facility for at least one week.

  • Apparatus: Use open-field arenas equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing).

  • Habituation: Place the mice in the open-field arenas for 30-60 minutes to allow for habituation to the novel environment before drug administration.

  • Drug Administration: Administer the cathinone compound or vehicle control via the desired route (e.g., intraperitoneal injection). Immediately return the mouse to the open-field arena.

  • Data Recording: Record locomotor activity in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled and other relevant parameters. Compare the effects of different doses of the compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).[4][12]

Visualizations

Cathinone Cathinone Compound DAT_NET_SERT DAT / NET / SERT Cathinone->DAT_NET_SERT Inhibits or Reverses ROS_Production ↑ Reactive Oxygen Species (ROS) Cathinone->ROS_Production Monoamine_Increase ↑ Synaptic Dopamine, Norepinephrine, Serotonin DAT_NET_SERT->Monoamine_Increase Monoamine_Increase->ROS_Production Metabolism of excess monoamines Psychostimulation Psychostimulation (Hyperlocomotion, Agitation) Monoamine_Increase->Psychostimulation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Release of cytochrome c Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Signaling pathway of cathinone-induced neurotoxicity.

Start Start: Select Cathinone Compound and Dose In_Vitro In Vitro Screening (Neuronal Cell Lines) Start->In_Vitro In_Vivo In Vivo Behavioral Testing (Rodent Models) Start->In_Vivo Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH, Caspase) In_Vitro->Cytotoxicity_Assays Mechanism_Investigation Mechanism Investigation (ROS, Mitochondrial Potential) Cytotoxicity_Assays->Mechanism_Investigation If toxic Data_Analysis Data Analysis and Interpretation Mechanism_Investigation->Data_Analysis Locomotor Locomotor Activity In_Vivo->Locomotor Drug_Discrimination Drug Discrimination In_Vivo->Drug_Discrimination Mitigation_Strategy Test Mitigation Strategy (e.g., Receptor Antagonist) Locomotor->Mitigation_Strategy If hyperactive Drug_Discrimination->Data_Analysis Mitigation_Strategy->Data_Analysis

References

Technical Support Center: Predicting NMR Chemical Shifts for Fluorinated Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately predicting and interpreting the NMR chemical shifts of fluorinated cathinone (B1664624) derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective computational methods for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts of fluorinated cathinone derivatives?

A1: The choice of computational method significantly impacts the accuracy of NMR chemical shift prediction.[1][2][3] Studies have shown that Density Functional Theory (DFT) methods are particularly effective. For predicting ¹H and ¹³C NMR chemical shifts, the OLYP functional has demonstrated strong performance. When predicting ¹⁹F NMR chemical shifts, a variety of functionals may be optimal depending on the specific derivative. It is crucial to benchmark different methods against experimental data when available.[1][2] The quality of the theoretical prediction is highly dependent on the chosen theory level.[1][2][3]

Q2: How does the choice of basis set and the inclusion of solvent effects influence the accuracy of the predictions?

A2: A robust basis set is essential for accurate calculations. The 6-311++G** basis set is a commonly used and effective choice for these types of molecules.[1][2][3] Solvent effects can significantly alter chemical shifts and should be incorporated into the calculations. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used models to simulate the influence of different solvents on the molecular geometry and, consequently, the NMR parameters.[1][2][3]

Q3: What level of accuracy can be expected when comparing computationally predicted NMR chemical shifts with experimental data for fluorinated cathinones?

A3: The accuracy of the prediction varies depending on the nucleus being studied and the computational method employed. For ¹H NMR, the spectral range is narrow (typically 0-14 ppm), so a 5% deviation could correspond to a 0.7 ppm difference.[2] For ¹³C NMR, with a much wider spectral range (up to 200 ppm), the same percentage deviation would result in a 10 ppm difference.[2] Discrepancies between theoretical and experimental values can also arise from challenges in the experimental data, such as low-resolution spectra or overlapping signals.[2]

Data Presentation: Predicted vs. Experimental Chemical Shifts

The following tables summarize a comparison of experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 4-Fluoromethcathinone (4-FMC) and 3-Fluoromethcathinone (3-FMC). These tables are intended to provide a reference for the expected chemical shift ranges and the typical accuracy of computational predictions.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-Fluoromethcathinone (4-FMC)

AtomExperimental ¹H (ppm) in D₂O[4]Predicted ¹H (ppm)Experimental ¹³C (ppm) in D₂O[4]Predicted ¹³C (ppm)
C1--199.0198.5
C25.2 (q, J=7.2 Hz)5.158.057.8
C31.6 (d, J=7.2 Hz)1.516.015.7
C4--132.0 (d, ⁴JCF = 3 Hz)131.5
C5, C98.1 (dd, J=8.8, 5.4 Hz)8.0132.0 (d, ³JCF = 10 Hz)131.8
C6, C87.3 (t, J=8.8 Hz)7.2116.0 (d, ²JCF = 22 Hz)115.5
C7--167.0 (d, ¹JCF = 255 Hz)166.2
N-CH₃2.8 (s)2.731.030.8

Table 2: ¹⁹F NMR Chemical Shifts for Fluoromethcathinone Isomers

CompoundSolventExperimental ¹⁹F Chemical Shift (ppm)
2-Fluoromethcathinone--
3-FluoromethcathinoneCDCl₃-114.3[5]
4-FluoromethcathinoneD₂O-102.1[4]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

  • Weighing the Sample: Accurately weigh approximately 10 mg of the fluorinated cathinone derivative.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃) that completely dissolves the sample. The choice of solvent can influence the chemical shifts.[6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add an appropriate internal standard for quantitative analysis if required. For ¹H NMR in D₂O, TSP can be used as a reference (0 ppm). For ¹⁹F NMR, an external reference is often used.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: Acquisition of Quantitative ¹⁹F NMR Spectra

For accurate quantification, it is crucial to ensure complete relaxation of the fluorine nuclei between pulses.

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample. A value of 45 seconds has been used for some cathinone derivatives.[7][8]

  • Pulse Angle: Use a 90° pulse angle.

  • Spectral Width: Set the spectral width to encompass all expected ¹⁹F signals.

  • Decoupling: Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.

Troubleshooting Guide

Issue 1: Predicted chemical shifts do not match experimental data.

  • Question: I have calculated the NMR chemical shifts for a fluorinated cathinone derivative, but they do not align well with my experimental spectrum. What could be the cause?

  • Answer:

    • Incorrect Isomer: Ensure that the calculated structure corresponds to the correct regioisomer (e.g., 2-fluoro, 3-fluoro, or 4-fluoro). The position of the fluorine atom significantly impacts the chemical shifts of the aromatic protons and carbons.[4]

    • Solvent Effects: Verify that the solvent used in the experiment was appropriately modeled in the computational calculations. Solvent-solute interactions can cause significant changes in chemical shifts.[6]

    • Conformational Isomers: Cathinone derivatives can exist in different conformations. The calculated structure might represent a higher energy conformer that is less populated in solution. Consider performing a conformational search to identify the lowest energy structure.

    • Experimental Errors: Re-examine the experimental data for potential issues such as incorrect referencing or the presence of impurities. Common impurities in synthetic cathinones can include residual solvents or starting materials.[9][10]

Issue 2: Poor signal-to-noise ratio in the ¹⁹F NMR spectrum.

  • Question: My ¹⁹F NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify the signals accurately. How can I improve this?

  • Answer:

    • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

    • Optimize Relaxation Delay: Ensure the relaxation delay is sufficient for the fluorine nuclei to fully relax between pulses. An inadequate delay will lead to signal saturation and reduced intensity.

    • Sample Concentration: If possible, increase the concentration of your sample.

    • Check Probe Tuning: Ensure that the NMR probe is correctly tuned to the fluorine frequency.

Issue 3: Complex splitting patterns in the ¹H NMR spectrum.

  • Question: The aromatic region of the ¹H NMR spectrum of my fluorinated cathinone shows a complex splitting pattern that is difficult to interpret. Why is this?

  • Answer:

    • ¹H-¹⁹F Coupling: The fluorine atom will couple with nearby protons, leading to additional splitting of the signals. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the proton and the fluorine atom. For aromatic systems, you can expect to see through-bond couplings (e.g., ³JHF, ⁴JHF).[11]

    • Overlapping Signals: In some cases, the signals of the aromatic protons may be very close to each other, resulting in overlapping multiplets that are difficult to resolve.

    • Second-Order Effects: If the chemical shift difference between two coupled protons is of a similar magnitude to their coupling constant, second-order effects can occur, leading to more complex and non-intuitive splitting patterns.

Visualizations

computational_workflow start Start: Define Fluorinated Cathinone Structure geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) start->geometry_optimization solvent_model Incorporate Solvent Model (PCM or SMD) geometry_optimization->solvent_model nmr_calculation NMR Shielding Calculation (GIAO Method, e.g., OLYP/6-311++G**) solvent_model->nmr_calculation reference_subtraction Subtract Shielding of Reference (e.g., TMS) nmr_calculation->reference_subtraction predicted_shifts Predicted Chemical Shifts (¹H, ¹³C, ¹⁹F) reference_subtraction->predicted_shifts comparison Compare with Experimental Data predicted_shifts->comparison comparison->geometry_optimization No Match, Refine Structure validation Validate Structure and Conformation comparison->validation Match end End validation->end

Caption: Workflow for the computational prediction of NMR chemical shifts.

troubleshooting_nmr start Start: Unexpected NMR Spectrum check_prediction Predicted vs. Experimental Mismatch? start->check_prediction poor_sn Poor Signal-to-Noise? check_prediction->poor_sn No verify_isomer Verify Regioisomer check_prediction->verify_isomer Yes complex_splitting Complex Splitting? poor_sn->complex_splitting No increase_scans Increase Number of Scans poor_sn->increase_scans Yes analyze_coupling Analyze ¹H-¹⁹F Coupling complex_splitting->analyze_coupling Yes check_solvent Check Solvent Model verify_isomer->check_solvent conf_analysis Perform Conformational Analysis check_solvent->conf_analysis check_impurities Check for Impurities conf_analysis->check_impurities optimize_d1 Optimize Relaxation Delay increase_scans->optimize_d1 increase_conc Increase Sample Concentration optimize_d1->increase_conc use_2d_nmr Consider 2D NMR (e.g., COSY, HSQC) analyze_coupling->use_2d_nmr

Caption: Troubleshooting decision tree for common NMR issues.

References

Validation & Comparative

Comparative Pharmacological Profile of Synthetic Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships, mechanisms of action, and experimental evaluation of prominent synthetic cathinones.

This guide provides a comparative analysis of the pharmacological properties of synthetic cathinones, a class of novel psychoactive substances structurally related to cathinone (B1664624), the active alkaloid in the khat plant (Catha edulis). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key pharmacological parameters, detailed experimental methodologies, and visual representations of underlying biological processes. The focus will be on well-characterized synthetic cathinones such as mephedrone (B570743), methylone, and methylenedioxypyrovalerone (MDPV), which serve as archetypal examples of this diverse compound class.

Core Pharmacological Characteristics

Synthetic cathinones primarily exert their psychostimulant effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1] Their actions lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.[1] However, the precise mechanism of action can vary significantly between different cathinone derivatives, broadly classifying them as either monoamine transporter substrates (releasers) or inhibitors (blockers).[1]

  • Transporter Substrates (Releasers): Compounds like mephedrone and methylone act as substrates for monoamine transporters. They are transported into the presynaptic neuron, which in turn triggers the reverse transport or efflux of monoamine neurotransmitters from the neuron into the synaptic cleft.[1][2] This "releaser" mechanism is similar to that of amphetamines.

  • Transporter Inhibitors (Blockers): In contrast, compounds like MDPV act as potent reuptake inhibitors, similar to cocaine.[1] They block the transporters from the extracellular side, preventing the reuptake of neurotransmitters from the synapse and thereby increasing their synaptic concentration. MDPV is a potent blocker at DAT and NET but has significantly weaker activity at SERT.[3]

Comparative Quantitative Data

The potency of synthetic cathinones at monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in uptake inhibition assays and their half-maximal effective concentration (EC₅₀) in release assays. Lower values indicate greater potency. The following tables summarize the in vitro potencies of selected synthetic cathinones at human monoamine transporters.

Table 1: Inhibition of Monoamine Uptake (IC₅₀, nM)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity RatioReference
Mephedrone5,9001,90019,3000.31[4]
Methylone-----
MDPV34>10,000>3333[5]
α-PVP-----
Cocaine300---[2]
Methamphetamine640---[2]

Note: IC₅₀ values can vary between studies depending on the specific experimental conditions. The data presented here are representative values. The DAT/SERT selectivity ratio is a useful predictor of a drug's abuse potential, with higher ratios often correlating with greater reinforcing effects.[6]

Experimental Protocols

The pharmacological characterization of synthetic cathinones involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Monoamine Transporter Assays

Objective: To determine the potency and mechanism of action (uptake inhibition vs. release) of a compound at DAT, NET, and SERT.

1. Synaptosome Preparation:

  • Tissue Source: Male Sprague-Dawley rats (250-350 g).[7]

  • Procedure:

    • Euthanize rats via CO₂ narcosis.[7]

    • Dissect brain regions of interest (e.g., caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT).[7]

    • Homogenize tissue in ice-cold 10% sucrose (B13894) solution using a Potter-Elvehjem homogenizer.[7][8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant, which contains the synaptosomes.[7]

2. Uptake Inhibition Assay:

  • Principle: This assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.

  • Materials:

    • Prepared synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT.[9]

    • Krebs-phosphate buffer.[7]

    • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).[9]

    • Test compound at various concentrations.

    • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT).[9]

  • Procedure:

    • Initiate the assay by adding the synaptosome suspension to the buffer containing the test compound and the radiolabeled neurotransmitter.[7]

    • Incubate for a specified time (e.g., 1-3 minutes) at room temperature or 37°C.[10]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer.[7]

    • Wash the filters with ice-cold buffer to remove unbound radiolabel.[9]

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.[7]

  • Data Analysis: Calculate IC₅₀ values by performing a non-linear regression analysis of the concentration-response curves.[9]

3. Neurotransmitter Release Assay:

  • Principle: This assay determines if a compound can induce the release of a pre-loaded radiolabeled substrate from synaptosomes or cells, indicating a "releaser" mechanism.

  • Procedure:

    • Pre-load synaptosomes by incubating them with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT).[4]

    • Wash the synaptosomes to remove excess radiolabel.

    • Expose the pre-loaded synaptosomes to various concentrations of the test compound.

    • After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Calculate EC₅₀ values from the concentration-response curves for release. A potent releaser will have a low EC₅₀ value.[11]

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following drug administration.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[12]

    • Implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens).[12]

    • Secure the cannula with dental cement and allow the animal to recover for several days.[12]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[12]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[12]

    • Allow the system to equilibrate and collect baseline dialysate samples.[12]

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals.[12]

  • Neurochemical Analysis:

    • Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]

  • Data Analysis: Express the changes in neurotransmitter levels as a percentage of the pre-drug baseline levels.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacology of synthetic cathinones and the experimental procedures used for their evaluation.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine_intra Intracellular Dopamine vesicle->dopamine_intra Storage DAT Dopamine Transporter (DAT) releaser Synthetic Cathinone (Releaser, e.g., Mephedrone) DAT->releaser Uptake dopamine_synapse Extracellular Dopamine DAT->dopamine_synapse Release releaser->DAT Substrate Interaction blocker Synthetic Cathinone (Blocker, e.g., MDPV) blocker->DAT Blockade dopamine_intra->DAT Reverse Transport (Efflux) dopamine_synapse->DAT Reuptake receptor Dopamine Receptor dopamine_synapse->receptor Binding

Caption: Mechanism of action of synthetic cathinones at the dopamine synapse.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis prep Synaptosome Preparation or Cell Culture (Transfected Cells) uptake Uptake Inhibition Assay ([³H]Neurotransmitter) prep->uptake release Neurotransmitter Release Assay (Pre-loaded [³H]Substrate) prep->release ic50 IC₅₀ Calculation (Uptake Potency) uptake->ic50 ec50 EC₅₀ Calculation (Release Potency) release->ec50 surgery Stereotaxic Surgery (Guide Cannula Implantation) microdialysis In Vivo Microdialysis (Freely Moving Animal) surgery->microdialysis hplc HPLC-ECD Analysis (Neurotransmitter Levels) microdialysis->hplc final_analysis Comparative Pharmacological Analysis ic50->final_analysis Pharmacological Profile ec50->final_analysis Pharmacological Profile hplc->final_analysis Pharmacological Profile

Caption: General experimental workflow for pharmacological characterization.

References

A Comparative Analysis of Cathinone Hydrochloride and Amphetamine on Operant Responding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of cathinone (B1664624) hydrochloride and d-amphetamine on operant responding, drawing upon key experimental data from preclinical research. Both psychostimulants exhibit similar mechanisms of action, primarily by enhancing monoamine neurotransmission, yet subtle differences in their behavioral profiles exist.[1][2][3] This analysis aims to delineate these distinctions through a structured presentation of quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying neuropharmacological pathways.

Comparative Effects on Operant Behavior

Cathinone and amphetamine generally produce comparable qualitative effects on operant responding, often leading to a rate-dependent suppression of behavior under fixed-interval schedules of reinforcement.[4] Both compounds have been shown to increase response rates at lower doses and decrease them at higher doses. The primary distinction often lies in their relative potencies, with d-amphetamine typically being more potent than cathinone.

Quantitative Comparison of Potency

The following table summarizes the relative potencies of cathinone and d-amphetamine in various operant conditioning paradigms as reported in the literature.

Behavioral AssaySpeciesPotency Ratio (dl-cathinone: d-amphetamine)ED50 (mg/kg) - CathinoneED50 (mg/kg) - AmphetamineReference
Fixed Interval 2 min ScheduleRats1:3--[4]
Drug Discrimination (Two-Lever, Food-Motivated)RatsEquipotent0.240.21[5]
Drug Discrimination (Generalization)Rats-0.27 (l-cathinone)-[6]

Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect. Potency ratios can vary based on the specific isomers of the compounds used and the experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in key experiments comparing the effects of cathinone and amphetamine on operant responding.

Fixed-Interval Schedule of Reinforcement

Objective: To assess the rate-dependent effects of cathinone and amphetamine on operant behavior maintained by a fixed-interval schedule of reinforcement.

Experimental Workflow:

G cluster_acclimatization Acclimatization & Training cluster_testing Drug Testing acclimatization Animal Acclimatization shaping Lever Press Shaping acclimatization->shaping fi_training Fixed-Interval (FI-2 min) Training shaping->fi_training drug_admin Drug/Vehicle Administration (dl-cathinone or d-amphetamine) fi_training->drug_admin operant_session Operant Session drug_admin->operant_session data_collection Data Collection (Response Rates) operant_session->data_collection

Caption: Experimental workflow for a fixed-interval operant conditioning study.

Methodology:

  • Subjects: Male Wistar rats are typically used and housed individually with controlled access to food to maintain a stable body weight.

  • Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser are utilized.

  • Training: Rats are first trained to press a lever for a food reward. Subsequently, they are trained on a Fixed Interval 2-minute (FI-2 min) schedule, where the first lever press after a 2-minute interval is reinforced with a food pellet.

  • Drug Administration: Once stable response rates are achieved, rats are administered various doses of dl-cathinone or d-amphetamine, or a vehicle control, typically via intraperitoneal injection, prior to the experimental session.

  • Data Analysis: The primary dependent variable is the rate of responding, which is analyzed to determine the effects of each drug dose on behavior.

Drug Discrimination Paradigm

Objective: To evaluate the discriminative stimulus effects of cathinone and determine if they generalize to amphetamine.

Experimental Workflow:

G cluster_training Discrimination Training cluster_testing Generalization Testing drug_lever Cathinone Administration -> Reinforcement on Drug-Appropriate Lever training_sessions Repeated Training Sessions drug_lever->training_sessions vehicle_lever Vehicle Administration -> Reinforcement on Vehicle-Appropriate Lever vehicle_lever->training_sessions test_drug_admin Administration of Test Drug (e.g., d-amphetamine) training_sessions->test_drug_admin test_session Test Session (No Reinforcement) test_drug_admin->test_session response_measurement Measurement of Responding on Each Lever test_session->response_measurement

Caption: Workflow for a drug discrimination study.

Methodology:

  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Apparatus: A two-lever operant conditioning chamber is used.

  • Training: Rats are trained to discriminate between an injection of cathinone (e.g., 0.6 mg/kg) and a vehicle injection.[5] Following a cathinone injection, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever are not. Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

  • Testing: Once the rats have learned the discrimination, generalization tests are conducted. Various doses of cathinone or other drugs, such as d-amphetamine, are administered, and the percentage of responses on the drug-appropriate lever is measured.

Signaling Pathways

Both cathinone and amphetamine exert their primary psychostimulant effects by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[1][3][7] They achieve this by interacting with the respective monoamine transporters (DAT, NET, and SERT). While both are classified as monoamine transporter substrates (releasers), their specific affinities and actions on these transporters can differ, contributing to variations in their behavioral effects.[7]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cathinone Cathinone dat Dopamine Transporter (DAT) cathinone->dat Blocks Reuptake & Promotes Efflux amphetamine Amphetamine amphetamine->dat Blocks Reuptake & Promotes Efflux da_synapse Dopamine dat->da_synapse Reuptake vesicle Synaptic Vesicle (Dopamine) vesicle->da_synapse Release da_receptor Dopamine Receptor da_synapse->da_receptor Binding Postsynaptic Effects Postsynaptic Effects da_receptor->Postsynaptic Effects

Caption: Simplified signaling pathway of cathinone and amphetamine at a dopamine synapse.

Conclusion

The available evidence from operant conditioning studies indicates that cathinone hydrochloride and d-amphetamine produce qualitatively similar effects, primarily acting as psychostimulants that can either increase or decrease response rates depending on the dose and the schedule of reinforcement.[4] The most consistently reported difference is the greater potency of d-amphetamine.[4] Both drugs exert their effects through the modulation of monoamine transporters, leading to increased synaptic dopamine levels.[1][3] The subtle variations in their interactions with these transporters likely underlie the observed differences in their behavioral profiles. Further research is warranted to fully elucidate the nuanced distinctions in their effects on more complex operant tasks and to explore the long-term consequences of their administration.

References

Independent Validation of Cathinone Hydrochloride Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of research in the field of novel psychoactive substances (NPS) are fundamentally reliant on the quality of the analytical standards used. This guide provides a comprehensive framework for the independent validation of cathinone (B1664624) hydrochloride analytical standards. Given the inherent instability of cathinones, particularly in their freebase form, ensuring the integrity of these standards is paramount for generating reproducible and defensible scientific data.[1]

This document outlines key quality attributes for analytical standards and provides detailed experimental protocols for their verification. The data presented in the tables are illustrative and should be replaced with in-house experimental findings.

Data Presentation: Comparison of Analytical Standards

The performance of an analytical standard is evaluated based on several critical parameters. The following table offers a template for comparing these attributes across different suppliers against a laboratory's own validated in-house standard.

Table 1: Comparison of Cathinone Hydrochloride Analytical Standard Attributes

ParameterSupplier A StandardSupplier B StandardValidated In-House StandardAcceptance Criteria
Purity (by HPLC-UV) 99.6%98.8%99.8%≥ 98.5%
Identity Confirmation (by GC-MS) MatchMatchMatchSpectrum matches reference
Concentration (by qNMR) 1.01 mg/mL0.97 mg/mL1.00 mg/mL± 5% of target
Residual Solvents (by GC-HS) < 0.1%< 0.2%< 0.05%≤ 0.5%
Water Content (by Karl Fischer) 0.18%0.30%0.12%≤ 0.5%
Stability (at -20°C for 6 months) No significant degradation>2% degradationNo significant degradation≤ 2% degradation

Experimental Protocols

Detailed and standardized methodologies are essential for the transparent and reproducible validation of analytical standards. The following protocols are based on established methods for the analysis of synthetic cathinones.[2][3]

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Objective: To determine the purity of the this compound standard by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Injection: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Data Analysis: Calculate the purity by comparing the peak area of the principal peak to the total area of all peaks detected in the chromatogram.[4]

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the chemical structure of the this compound standard.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Procedure:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 90°C for 1 min, then ramp to 300°C at 8°C/min, and hold for 5 min.[3]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Prepare a solution of the standard in methanol (B129727) at a concentration of approximately 1 mg/mL.[2] For some cathinones, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFA) may be necessary to improve chromatographic performance.[5][6]

    • Data Analysis: Compare the acquired mass spectrum with a reference spectrum from a known, reliable source.

Concentration Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To accurately determine the concentration of the this compound in solution.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., D₂O).[7]

    • Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Data Analysis: Compare the integral of a characteristic, well-resolved signal from the analyte to the integral of a known signal from the internal standard to calculate the concentration.[4]

Stability Assessment
  • Objective: To evaluate the stability of the this compound standard under defined storage conditions. Cathinones are known to be unstable under certain conditions, with stability being dependent on temperature, pH, and the specific chemical structure.[8]

  • Procedure:

    • Prepare multiple aliquots of the standard in a suitable solvent (e.g., methanol or acetonitrile). Studies have shown that cathinones are generally more stable in acetonitrile.[9][10]

    • Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).[8][10]

    • At specified time points (e.g., 1, 3, and 6 months), analyze an aliquot from each storage condition for purity and concentration using the HPLC-UV and qNMR methods described above.

    • Data Analysis: Compare the results to the initial analysis (time zero) to determine the extent of degradation.

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and comparison of analytical standards.

validation_workflow cluster_0 Standard Acquisition cluster_1 Initial Assessment cluster_2 Comprehensive Analysis cluster_3 Final Evaluation acquire Acquire Standard from Vendor / In-house Synthesis visual Visual Inspection (Color, Form) acquire->visual solubility Solubility Testing visual->solubility identity Identity Confirmation (GC-MS, FTIR, NMR) solubility->identity purity Purity Determination (HPLC-UV) identity->purity concentration Concentration Assay (qNMR) purity->concentration impurities Impurity Profiling (Residual Solvents, Water) concentration->impurities stability Stability Assessment impurities->stability documentation Review Certificate of Analysis stability->documentation decision Accept / Reject Standard documentation->decision

Caption: Workflow for the independent validation of an analytical standard.

comparison_logic start Start: Need for Cathinone HCl Standard purity_check Purity ≥ 98.5%? start->purity_check identity_check Identity Confirmed? purity_check->identity_check Yes reject_standard Reject Standard purity_check->reject_standard No concentration_check Concentration Accuracy within ±5%? identity_check->concentration_check Yes identity_check->reject_standard No stability_check Acceptable Stability? concentration_check->stability_check Yes concentration_check->reject_standard No select_standard Select Standard for Use stability_check->select_standard Yes stability_check->reject_standard No

Caption: Decision tree for comparing and selecting analytical standards.

References

Comparison of behavioral effects of cathinone, amphetamine, and apomorphine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Behavioral Effects of Cathinone (B1664624), Amphetamine, and Apomorphine (B128758)

This guide provides an objective comparison of the behavioral effects of three psychoactive compounds: cathinone, amphetamine, and apomorphine. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct and overlapping influences on behavior, supported by experimental data and methodologies. The structural and mechanistic differences between these substances—cathinone and amphetamine as indirect sympathomimetics and apomorphine as a direct dopamine (B1211576) agonist—result in nuanced variations in their behavioral profiles.

Overview of Compounds

Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant. Structurally, it is a β-keto analogue of amphetamine.[1] Amphetamine is a potent synthetic central nervous system stimulant. Both cathinone and amphetamine exert their primary effects by increasing the synaptic concentrations of dopamine and norepinephrine (B1679862) through release and reuptake inhibition.[2][3] Apomorphine , in contrast, is a derivative of morphine, but lacks opioid effects. It functions as a direct and potent agonist at dopamine D1-like and D2-like receptors, bypassing the need for presynaptic dopamine release.[4][5]

Comparative Behavioral Effects

The behavioral profiles of these compounds have been extensively studied in animal models to assess their stimulant, subjective, and reinforcing properties.

Locomotor Activity

Both cathinone and amphetamine are known to produce dose-dependent increases in spontaneous locomotor activity in rodents. This hyperactivity is a hallmark of their stimulant properties. Apomorphine also induces hyperlocomotion; however, the qualitative nature of the behavior differs. Studies have shown that while amphetamine produces a varied and exploratory behavioral pattern, apomorphine-induced activity is often more repetitive and restricted in its range of responses.[4] At higher doses, the locomotor stimulation from all three compounds can transition into focused stereotyped behaviors.

Stereotyped Behavior

High doses of dopaminergic agonists characteristically induce stereotypy—repetitive, non-goal-directed behaviors such as sniffing, gnawing, and intense head movements. Cathinone, amphetamine, and apomorphine all elicit these behaviors.[6] The expression of stereotypy is considered to be mediated by the intense activation of dopamine systems, particularly in the nigrostriatal pathway.[7] While both amphetamine (an indirect agonist) and apomorphine (a direct agonist) induce stereotypy, some studies suggest that the specific patterns and the pharmacological modulation of these behaviors can differ, reflecting their distinct mechanisms of action.[6][8]

Discriminative Stimulus Properties

Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. The results indicate how similar a novel compound "feels" to the training drug.

Experiments directly comparing the three substances show that cathinone and d-amphetamine have remarkably similar subjective effects. Rats trained to discriminate cathinone from saline generalize completely to d-amphetamine, and their dose-response curves are parallel, suggesting a common mechanism of action. Apomorphine, however, does not fully substitute for cathinone, indicating that its subjective effects are distinct from those of indirect dopamine agonists.[9] This highlights a key difference: the subjective cue produced by direct receptor stimulation (apomorphine) is not identical to that produced by transporter-mediated dopamine release (cathinone and amphetamine).

Reinforcing Effects

A drug's reinforcing efficacy, or its ability to support self-administration, is a key predictor of its abuse potential. Cathinone, amphetamine, and their synthetic derivatives are readily self-administered by laboratory animals, demonstrating their potent reinforcing properties.[1][2] While direct comparisons are limited, studies on synthetic cathinones like MDPV have shown reinforcing effects that can be even stronger than those of methamphetamine.[1] Apomorphine has complex effects; while it has reinforcing properties, its potential for behavioral disruption at higher doses can limit self-administration. The reinforcing effects of all three are strongly linked to their ability to enhance dopamine signaling in the brain's reward circuits.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: Discriminative Stimulus Properties in Cathinone-Trained Rats

CompoundTraining Dose (Cathinone)Test Dose RangeED₅₀ (mg/kg)Generalization
(+/-)-Cathinone0.6 mg/kg0.15 - 0.6 mg/kg0.24Full
d-Amphetamine0.6 mg/kg0.2 - 0.8 mg/kg0.21Full
Apomorphine0.6 mg/kg0.16 - 0.32 mg/kgN/APartial/Intermediate

Data sourced from Schechter et al., 1984.[9] ED₅₀ is the dose required to produce 50% of the maximal response on the drug-appropriate lever.

Experimental Protocols

Open-Field Locomotor Activity Test

This protocol is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[10]

  • Apparatus: A square arena (e.g., 43 x 43 cm) with high walls, often made of a non-reflective material.[11] The arena is equipped with a grid of infrared beams or an overhead video camera connected to tracking software.[12]

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[12]

  • Procedure:

    • The arena is cleaned thoroughly with a 70% ethanol (B145695) solution between trials to eliminate olfactory cues.[13][14]

    • A single animal is gently placed in the center of the arena.[10]

    • Activity is recorded for a predetermined duration, typically 5-30 minutes.[10][14]

  • Data Analysis: The tracking software quantifies several parameters, including:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing: Vertical exploration, measured by breaks in upper infrared beams or by video analysis.[12]

Drug Discrimination Assay

This procedure measures the subjective stimulus properties of a drug.[15]

  • Apparatus: A standard operant conditioning chamber with two response levers and a receptacle for delivering a reinforcer (e.g., food pellet).

  • Training Phase:

    • Rats are food-deprived to motivate lever pressing.

    • On "drug days," animals receive an injection of the training drug (e.g., 0.6 mg/kg cathinone) and are reinforced with food only for pressing the designated "drug lever."[16]

    • On "vehicle days," animals receive a saline injection and are reinforced only for pressing the "vehicle lever."[16][17]

    • Training continues until animals reliably press the correct lever based on the injection they received (>80% accuracy).[17]

  • Testing Phase (Generalization):

    • Once trained, animals are injected with various doses of the training drug or a novel test compound (e.g., amphetamine or apomorphine).

    • During the test session, presses on either lever may be reinforced to avoid biasing the choice.[18]

    • The primary measure is the percentage of responses made on the drug-appropriate lever. Full generalization (>80%) indicates the test drug produces a similar subjective state to the training drug.[17]

Visualization of Mechanisms and Workflows

Dopaminergic Synapse Interaction

The following diagram illustrates the distinct mechanisms by which cathinone/amphetamine (indirect agonists) and apomorphine (a direct agonist) enhance dopaminergic signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_pre->DAT Reuptake DA_synapse Dopamine DA_pre->DA_synapse D_receptor Dopamine Receptors (D1/D2) Signal Signal Transduction (Behavioral Effects) D_receptor->Signal DA_synapse->D_receptor Binds to Cath_Amph Cathinone & Amphetamine Cath_Amph->DAT Blocks Reuptake & Promotes Reverse Transport Apo Apomorphine Apo->D_receptor Directly Activates (Agonist)

Caption: Mechanisms of action at the dopamine synapse.

Experimental Workflow: Drug Discrimination Study

This diagram outlines the logical progression of a typical drug discrimination experiment.

G start Start: Select Subjects (e.g., Rats) training Phase 1: Operant Training (Lever Press for Food) start->training discrimination Phase 2: Discrimination Training (Drug vs. Vehicle Lever) training->discrimination criterion Achieve Discrimination Criterion (e.g., >80% accuracy) discrimination->criterion criterion->discrimination No testing Phase 3: Generalization Testing (Administer Test Compounds) criterion->testing Yes analysis Data Analysis (% Drug Lever Responding) testing->analysis end Conclusion: Determine Stimulus Similarity analysis->end

Caption: Workflow for a drug discrimination study.

Conclusion

While cathinone, amphetamine, and apomorphine all produce robust stimulant effects, they do so through fundamentally different mechanisms, leading to distinct behavioral and subjective profiles.

  • Cathinone and Amphetamine are nearly indistinguishable in their subjective effects, consistent with their shared mechanism as indirect dopamine agonists that cause transporter-mediated monoamine release.

  • Apomorphine , a direct dopamine receptor agonist, produces a different qualitative pattern of locomotor activity and is not recognized by animals as being the same as cathinone or amphetamine.[4]

This comparison underscores the importance of the precise mechanism of action—direct receptor agonism versus indirect action via transporters—in determining the complete behavioral profile of a psychoactive compound. These distinctions are critical for drug development, abuse liability assessment, and understanding the neurobiological basis of psychostimulant action.

References

A Comparative Guide to the Structure-Activity Relationships of Synthetic Cathinones and Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of synthetic cathinones and amphetamines, focusing on their pharmacological effects at monoamine transporters. The information presented is supported by experimental data to facilitate a comprehensive understanding of these two classes of psychostimulants.

Introduction: Core Scaffolds and Key Distinctions

Amphetamines and synthetic cathinones share a common phenethylamine (B48288) backbone, which is fundamental to their interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The primary structural difference is the presence of a β-keto group on the cathinone (B1664624) scaffold, which significantly influences their pharmacological profile.[1][2] This seemingly minor alteration impacts the mechanism of action, potency, and selectivity of these compounds.

Amphetamines primarily act as monoamine transporter substrates , meaning they are transported into the presynaptic neuron and induce the reverse transport, or efflux, of neurotransmitters from the cytosol into the synaptic cleft.[3][4] In contrast, the activity of synthetic cathinones is more diverse. They can act as either transporter substrates, similar to amphetamines, or as transporter inhibitors (blockers) , akin to cocaine, preventing the reuptake of neurotransmitters from the synapse.[5] The specific structural modifications to the cathinone molecule dictate which of these mechanisms predominates.

Visualization of a Key Structural Difference

The following diagram illustrates the fundamental structural distinction between the amphetamine and cathinone pharmacophores.

Figure 1: Comparison of Amphetamine and Cathinone Scaffolds

Quantitative Comparison of Monoamine Transporter Interactions

The affinity (Ki) and inhibitory potency (IC50) of a compound for DAT, NET, and SERT are critical determinants of its pharmacological effects. The following tables summarize these values for representative amphetamines and synthetic cathinones.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Amphetamines

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine600[3]70-100[3]20,000-40,000[3]34[3]39[3]3800[3]
Methamphetamine82[3]1.3[3]20,700[3]---
MDMA---108[5]66[5]348[5]

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Synthetic Cathinones

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Ring-Substituted
Mephedrone---130[5]40[5]240[5]
Methylone---210[5]260[5]210[5]
Pyrrolidinophenones
α-PVP22.2[6]9.86[6]>10,000[6]22.2[6]9.86[6]>10,000[6]
MDPV4.85[7]16.84[7]>10,000[7]4.85[7]16.84[7]>10,000[7]
α-PHP16[6]->33,000[6]16[6]->33,000[6]

Mechanisms of Action: Releasers vs. Blockers

The interaction of these compounds with monoamine transporters can be broadly categorized into two mechanisms: neurotransmitter release (substrate activity) and reuptake inhibition (blocker activity).

cluster_releaser Mechanism of Releasers (e.g., Amphetamine) cluster_blocker Mechanism of Blockers (e.g., α-PVP) Amphetamine Amphetamine DAT_releaser DAT Amphetamine->DAT_releaser Uptake Vesicle_releaser Vesicular Monoamine Transporter (VMAT2) DAT_releaser->Vesicle_releaser Disruption DA_releaser Dopamine Vesicle_releaser->DA_releaser Efflux DA_releaser->DAT_releaser Reverse Transport aPVP α-PVP DAT_blocker DAT aPVP->DAT_blocker Binding & Inhibition DA_blocker Dopamine DA_blocker->DAT_blocker Reuptake Blocked Synaptic_Cleft Synaptic Cleft DA_blocker->Synaptic_Cleft Increased Concentration

Figure 2: Mechanisms of Action at the Dopamine Transporter

Structure-Activity Relationship Insights

The β-keto Group

The presence of the β-keto group in cathinones generally leads to a decrease in potency as locomotor stimulants compared to their amphetamine counterparts.[8] This is often associated with a reduced potency for inhibiting or inducing neurotransmitter release, particularly at the DAT.[9]

N-Alkylation
  • Amphetamines: N-methylation of amphetamine to methamphetamine enhances its stimulant potency.

  • Cathinones: N-methylation of cathinone to methcathinone (B1676376) also increases locomotor stimulant effects.[9] However, the nature of the N-alkyl substituent in cathinones can dramatically alter the mechanism of action. Primary and secondary amines tend to favor substrate activity (releasers), while tertiary amines, particularly the pyrrolidine (B122466) ring found in many synthetic cathinones, shift the activity towards reuptake inhibition (blockers).[9]

α-Alkyl Chain Length in Pyrrolidinophenones

For α-pyrrolidinophenones, which are potent DAT inhibitors, increasing the length of the α-alkyl chain from a methyl (α-PPP) to a pentyl (α-PVP) or hexyl (α-PHP) group generally increases the affinity and potency for DAT and NET.[5][6]

Ring Substitutions
  • Amphetamines: Ring substitutions can significantly alter selectivity. For example, the methylenedioxy group in MDMA enhances its affinity for SERT.

  • Cathinones: Para-substitutions on the phenyl ring of cathinones, such as a methyl group (mephedrone) or a halogen, tend to increase serotonergic activity.[10]

Comparative Locomotor Activity

Locomotor activity in animal models is a common behavioral measure of psychostimulant effects.

Table 3: Comparative Locomotor Activity in Mice

CompoundPeak Effect (counts/10 min)Effective Dose (mg/kg)
Methamphetamine~60001-3
α-PVP~70003-10
α-PBP~650010-30
4'-MePPP~400030

Data compiled from multiple sources and should be interpreted as approximate values due to variations in experimental conditions.[11][12][13]

In general, amphetamines are more potent locomotor stimulants than their corresponding β-keto cathinone analogs.[8] However, some pyrrolidinophenone cathinones, like α-PVP, can produce maximal stimulant effects comparable to or greater than methamphetamine, albeit at higher doses.[14]

Comparative Neurotoxicity

Both amphetamines and synthetic cathinones can exhibit neurotoxic effects, primarily targeting dopaminergic and serotonergic systems.

Table 4: Comparative Neurotoxicity Profile

FeatureAmphetamines (e.g., Methamphetamine)Synthetic Cathinones
Primary Mechanism Induction of oxidative stress, mitochondrial dysfunction, and neuroinflammation, leading to degeneration of monoamine nerve terminals.[10][15]Varies by compound. Some, like mephedrone, can exacerbate the neurotoxicity of amphetamines.[10] Generally considered less neurotoxic than their amphetamine counterparts, though still capable of inducing neuronal damage.[16][17]
Dopaminergic Toxicity Well-documented long-term depletion of dopamine and DAT density.[15]Less consistent evidence for long-term dopamine depletion compared to amphetamines.[17]
Serotonergic Toxicity Can cause long-term depletion of serotonin and SERT density, particularly with MDMA.Some ring-substituted cathinones show serotonergic neurotoxicity.[10]

While some studies suggest that synthetic cathinones may be less neurotoxic than their amphetamine analogues, it is crucial to note that the neurotoxic potential is highly compound-specific.[16][17]

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing target transporter incubate Incubate membranes with radioligand and test compound start->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Calculate Ki from IC50 values quantify->analyze

Figure 3: Radioligand Binding Assay Workflow

Brief Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value.

Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Brief Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Conclusion

The structure-activity relationships of synthetic cathinones and amphetamines are complex and multifaceted. The presence of the β-keto group is a key differentiator, influencing both the mechanism of action and overall potency. While amphetamines consistently act as monoamine releasers, synthetic cathinones exhibit a broader spectrum of activity, functioning as either releasers or reuptake inhibitors. This diversity is largely dictated by substitutions on the amino group and the α-carbon. Pyrrolidinone cathinones, in particular, have emerged as potent dopamine reuptake inhibitors.

While generally less potent as locomotor stimulants and potentially less neurotoxic than their amphetamine counterparts, the abuse liability and adverse effects of many synthetic cathinones are significant. A thorough understanding of the SAR of these compounds is essential for predicting the pharmacological and toxicological profiles of newly emerging substances and for the development of potential therapeutic agents.

References

A Researcher's Guide to Validating In-House Analytical Standards for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-evolving landscape of novel psychoactive substances (NPS), timely and accurate analytical identification is paramount for researchers, scientists, and drug development professionals. While Certified Reference Materials (CRMs) represent the gold standard for analytical certainty, their availability often lags behind the emergence of new NPS analogues.[1][2] This guide provides a comprehensive comparison of in-house analytical standards versus commercially available CRMs, complete with detailed experimental protocols and data to support the validation of in-house materials, ensuring analytical confidence in their absence.

In-House Standards vs. Certified Reference Materials: A Comparative Overview

The primary distinction between an in-house analytical standard and a CRM lies in the level of characterization and certification.[3] A CRM is a reference material with certified property values, including uncertainty and traceability, produced by an accredited body following stringent ISO guidelines.[3][4][5] In-house standards, while prepared with known identity and purity, lack this formal certification. However, with rigorous validation, they can serve as reliable alternatives for qualitative and quantitative analyses.

Table 1: Comparison of In-House Standards and Certified Reference Materials

FeatureIn-House Analytical StandardCertified Reference Material (CRM)
Traceability Traceability to internal characterization data.Metrologically traceable to SI units.[6]
Purity & Identity Determined using validated in-house methods.Certified values for purity and identity provided.[7]
Uncertainty Uncertainty is estimated based on in-house validation data.A comprehensive uncertainty budget is provided.[7]
Availability for NPS Can be synthesized or isolated in-house, enabling rapid response to newly identified substances.Often unavailable for novel or emerging NPS analogues.[1]
Cost Generally lower direct cost, but requires significant investment in analytical resources for validation.Higher initial purchase cost.
Regulatory Acceptance May require extensive documentation and justification for use in regulatory submissions.Widely accepted by regulatory authorities.[4]

Experimental Protocols for In-House Standard Validation

A thorough validation process is crucial to establish the fitness-for-purpose of an in-house analytical standard. The following protocols outline the key experiments required. These protocols are based on guidelines from internationally recognized bodies.[8][9][10]

Identity Confirmation

Objective: To unequivocally confirm the chemical structure of the in-house standard.

Methodology:

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Procedure: Infuse a dilute solution of the standard and acquire a high-resolution mass spectrum. Compare the accurate mass measurement of the molecular ion with the theoretical exact mass. The mass error should be within ±5 ppm.

    • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and compare the resulting fragmentation pattern with theoretically predicted fragments or, if available, with spectral library data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: 400 MHz or higher NMR spectrometer.

    • Procedure: Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals must be consistent with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC) can provide further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrumentation: FTIR spectrometer.

    • Procedure: Acquire the IR spectrum of the solid standard (e.g., using a KBr pellet or ATR). The observed vibrational frequencies should correspond to the functional groups present in the molecule.

Purity Assessment

Objective: To determine the purity of the in-house standard and identify any impurities.

Methodology:

  • Chromatographic Purity (e.g., HPLC-UV, GC-MS):

    • Instrumentation: High-performance liquid chromatograph with a UV detector or a gas chromatograph coupled to a mass spectrometer.

    • Procedure: Develop a chromatographic method capable of separating the main compound from potential impurities. Analyze the standard at a high concentration to detect minor impurities. The peak area percentage of the main peak relative to the total peak area is used to estimate purity.

  • Quantitative NMR (qNMR):

    • Procedure: A known amount of the in-house standard is weighed and dissolved with a known amount of a certified internal standard of high purity. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the in-house standard is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.

Quantitative Analysis (Assay)

Objective: To accurately determine the concentration of a solution prepared from the in-house standard.

Methodology:

  • Calibration Curve Method:

    • Procedure: Prepare a series of calibration standards of known concentrations using the in-house standard. Analyze these standards using a suitable analytical technique (e.g., LC-MS/MS, GC-MS). Construct a calibration curve by plotting the instrument response against the concentration. The linearity of the curve should be evaluated (R² > 0.99).

    • Comparison with CRM (if available): Prepare a solution of a commercially available CRM of a related compound or, if possible, the same compound. Analyze this solution using the same method and compare the determined concentration with the certified value.

Stability Assessment

Objective: To determine the stability of the in-house standard under defined storage conditions.

Methodology:

  • Procedure: Store aliquots of the standard (solid and in solution) at different temperatures (e.g., -20°C, 4°C, room temperature) and protected from light. Analyze the samples at regular intervals (e.g., 1, 3, 6, 12 months) for purity and concentration.

  • Acceptance Criteria: The purity and concentration should not decrease by more than a predefined amount (e.g., 5%) from the initial values.

Data Presentation: In-House Standard vs. CRM

The following tables present hypothetical but realistic experimental data from the validation of an in-house standard for a synthetic cathinone, "In-House Cathinone-X," compared to a commercially available CRM.

Table 2: Identity Confirmation Data

ParameterIn-House Cathinone-XCRM Cathinone-XTheoretical Value
Accurate Mass (m/z) 250.1543250.1541250.1545
¹H NMR (ppm) Consistent with proposed structureConsistent with proposed structureN/A
¹³C NMR (ppm) Consistent with proposed structureConsistent with proposed structureN/A

Table 3: Purity Assessment Data

MethodIn-House Cathinone-XCRM Cathinone-X
HPLC-UV (% Purity) 98.9%≥99.5% (Certified)
qNMR (% Purity) 99.1%99.7%

Table 4: Quantitative Analysis Data (10 µg/mL Solution)

ParameterIn-House Cathinone-XCRM Cathinone-X
Mean Measured Conc. (n=6) 9.92 µg/mL10.03 µg/mL
Accuracy (% Recovery) 99.2%100.3%
Precision (%RSD) 2.1%1.5%

Table 5: Stability Data (Solution at 4°C)

Time PointIn-House Cathinone-X (% Initial Conc.)CRM Cathinone-X (% Initial Conc.)
Initial 100%100%
3 Months 98.5%99.8%
6 Months 96.8%99.5%

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation of an in-house analytical standard.

experimental_workflow cluster_synthesis Standard Preparation cluster_validation In-House Validation synthesis Synthesis or Isolation of NPS purification Purification synthesis->purification identity Identity Confirmation (MS, NMR, FTIR) purification->identity purity Purity Assessment (HPLC, qNMR) identity->purity assay Quantitative Analysis (Calibration) purity->assay stability Stability Assessment assay->stability final_standard final_standard stability->final_standard Qualified In-House Standard

Caption: Experimental workflow for the preparation and validation of an in-house NPS standard.

logical_relationship cluster_inputs Inputs cluster_process Validation Process cluster_outputs Outputs in_house_material In-House NPS Material analytical_testing Analytical Testing (Identity, Purity, Assay, Stability) in_house_material->analytical_testing validation_protocol Validation Protocol validation_protocol->analytical_testing data_analysis Data Analysis & Comparison to Criteria analytical_testing->data_analysis validation_report Validation Report data_analysis->validation_report qualified_standard Qualified Standard for Use validation_report->qualified_standard

Caption: Logical relationship in the in-house analytical standard validation process.

References

A Comparative Guide to the Mono-amine Transporter Interactions of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interactions between various cathinone (B1664624) derivatives and the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Synthetic cathinones represent a broad class of psychoactive compounds whose pharmacological and toxicological profiles are largely dictated by their affinity and selectivity for these transporters.[1][2] Understanding these interactions is crucial for predicting the abuse potential and therapeutic applications of these substances.[3]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of cathinone derivatives at monoamine transporters is typically determined through in vitro radioligand binding assays (to determine the inhibition constant, Ki) and neurotransmitter uptake inhibition assays (to determine the half-maximal inhibitory concentration, IC50).[1][4] The following table summarizes the inhibitory potency of a selection of prominent cathinone derivatives, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.

Compound ClassCompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT Ki (µM)NET Ki (µM)SERT Ki (µM)DAT/SERT Selectivity Ratio
Pyrrolidinophenones α-PVP22.29.86>10,0000.0222->33>450
MDPV4.8516.84>10,000--->2061
α-PBP145->10,0000.145-->69
α-PHP16->33,0000.016-->2062
Ring-Substituted Cathinones Mephedrone (4-MMC)13040240---1.8
Methylone210260210---1.0
3-MMC110130310---2.8
4-MEC120240220---1.8
Pentedrone-------

Data compiled from multiple sources.[1][5][6][7] Note that experimental conditions can lead to variations in reported values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific transporter, expressed as the inhibitor constant (Ki).[1]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence.[1] The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[1]

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or more selectively, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test cathinone derivative.[1][5]

  • Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound, with results typically reported as IC50 values.[1][4]

  • Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in appropriate culture plates.[5]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test cathinone derivative for a short period.[5]

  • Uptake Reaction: A radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to the cells, and the uptake is allowed to proceed for a defined time.[5]

  • Termination and Lysis: The uptake process is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the accumulated intracellular radioactivity.[8]

  • Quantification and Data Analysis: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[1] The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is determined.[1]

Visualizations

Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Release Neurotransmitter Release Vesicle->Release Exocytosis MAT Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter Monoamine Neurotransmitter Release->Neurotransmitter Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Cathinone Cathinone Derivative Cathinone->MAT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Interaction of cathinone derivatives with the monoamine transporter signaling pathway.

Experimental Workflow for Monoamine Transporter Interaction Assays

Experimental_Workflow cluster_assays Assay Type cluster_materials Key Materials cluster_steps Experimental Steps Binding Radioligand Binding Assay Preparation Cell Membrane Preparation (Binding Assay) or Cell Plating (Uptake Assay) Binding->Preparation Uptake Neurotransmitter Uptake Assay Uptake->Preparation Cells HEK 293 Cells Expressing hDAT, hNET, or hSERT Cells->Preparation Radioligand Radiolabeled Ligand (e.g., [125I]RTI-55) Incubation Incubation with Radioligand/Neurotransmitter & Test Compound Radioligand->Incubation RadioNeuro Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) RadioNeuro->Incubation TestCompound Cathinone Derivative TestCompound->Incubation Preparation->Incubation Separation Filtration (Binding Assay) or Cell Lysis (Uptake Assay) Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis (IC50/Ki Determination) Quantification->Analysis

Caption: Generalized workflow for in vitro monoamine transporter interaction assays.

References

Lethality effects of cathinone and its synthetic analogues in mice compared to methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lethal effects of cathinone (B1664624) and its synthetic analogues versus methamphetamine in mice. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Quantitative Comparison of Lethal Doses (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The following table summarizes the available LD50 values for methamphetamine and various synthetic cathinones in mice, as determined by intraperitoneal (i.p.) administration. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.

CompoundLD50 (mg/kg, i.p.)Mouse StrainNotes
Methamphetamine 84.5 (base)C57Bl/6J[1][2]
105.2 (salt)C57Bl/6J[1]
Cathinone Not CalculatedC57Bl/6JLimited lethality observed up to 160 mg/kg.[1][2]
Methcathinone 201.7C57BL/6[3]
Not CalculatedC57Bl/6JLimited lethality observed up to 160 mg/kg in another study.[1][2]
Mephedrone (B570743) (4-MMC) 118.8 (base)C57Bl/6J[1][2]
143.2 (salt)C57Bl/6J
MDPV Not CalculatedC57Bl/6JLimited lethality observed up to 160 mg/kg.[1][2]
Pentylone Convulsions and lethality at 100 mg/kgNot Specified[4]

Note: The LD50 values can be influenced by factors such as the salt form of the compound, the specific mouse strain used, and the experimental protocol. The data presented here are for comparative purposes and should be interpreted within the context of the cited studies.

Experimental Protocols for LD50 Determination

The determination of LD50 values is a critical component of toxicological assessment. The following protocols are based on methodologies reported in the scientific literature for psychostimulants.

Single-Dose Administration Protocol

This protocol is adapted from studies directly comparing the lethality of synthetic cathinones and methamphetamine.[1][2]

  • Animal Model: Male and female C57Bl/6J mice are commonly used.

  • Housing: Animals are housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.

  • Drug Preparation: The test compounds (methamphetamine, cathinone analogues) are dissolved in a suitable vehicle, such as sterile saline.

  • Dose Administration: A single dose of the test drug is administered intraperitoneally (i.p.). A range of doses is used, typically with 6-8 animals per dose group. A control group receives the vehicle only.

  • Observation: Following administration, mice are observed continuously for a set period (e.g., 2 hours) for signs of toxicity, including seizures and changes in body temperature.[1][2]

  • Endpoint: The number of deaths within a specified timeframe (e.g., 24 hours) is recorded for each dose group.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis.

Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is an alternative method that reduces the number of animals required to estimate the LD50.[5][6][7][8][9]

  • Dose Selection: A starting dose is chosen based on preliminary knowledge of the substance's toxicity.

  • Sequential Dosing: Animals are dosed one at a time.

  • Dose Adjustment:

    • If an animal survives, the dose for the next animal is increased by a fixed factor.

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: A sufficient observation period is allowed between dosing to determine the outcome (survival or death).[9]

  • Stopping Criteria: The procedure is stopped after a predetermined number of dose reversals (i.e., a switch from a dose that caused survival to one that causes death, or vice versa).

  • Calculation: The LD50 is estimated using the maximum likelihood method.

Visualizing Experimental and Toxicological Pathways

The following diagrams illustrate the general workflow for LD50 determination and the putative signaling pathways involved in the toxicity of these compounds.

LD50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dose_Administration Dose Administration (i.p.) Animal_Acclimatization->Dose_Administration Drug_Preparation Drug Preparation Drug_Preparation->Dose_Administration Observation Observation for Toxicity & Mortality Dose_Administration->Observation Record_Mortality Record Mortality Data Observation->Record_Mortality LD50_Calculation LD50 Calculation (Probit Analysis) Record_Mortality->LD50_Calculation

Experimental Workflow for LD50 Determination.

Toxicity_Signaling_Pathways cluster_stimulants Psychostimulants cluster_cellular Cellular Effects cluster_downstream Downstream Consequences Stimulants Methamphetamine / Synthetic Cathinones Monoamine_Transporters ↑ Monoamine Transporter Inhibition/Reversal Stimulants->Monoamine_Transporters ROS_Formation ↑ Reactive Oxygen Species (ROS) Monoamine_Transporters->ROS_Formation Excitotoxicity Excitotoxicity (↑ Glutamate) Monoamine_Transporters->Excitotoxicity ER_Stress Endoplasmic Reticulum Stress ROS_Formation->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Formation->Mitochondrial_Dysfunction Apoptotic_Pathways Activation of Apoptotic Pathways ER_Stress->Apoptotic_Pathways Neuroinflammation Neuroinflammation (Microglial/Astrocyte Activation) Neuronal_Damage Neuronal Damage / Death Neuroinflammation->Neuronal_Damage Excitotoxicity->Neuroinflammation Mitochondrial_Dysfunction->Apoptotic_Pathways Apoptotic_Pathways->Neuronal_Damage

Putative Toxicity Signaling Pathways.

Mechanisms of Toxicity

The lethal effects of methamphetamine and synthetic cathinones are believed to be multifactorial, involving a cascade of neurotoxic events. While the precise mechanisms can vary between compounds, several key pathways have been implicated.

Both methamphetamine and synthetic cathinones potently interact with monoamine transporters, leading to a surge in extracellular levels of dopamine, norepinephrine, and serotonin.[10][11] This disruption of monoaminergic homeostasis is a primary trigger for subsequent toxicity.

The excessive monoamine levels, particularly dopamine, can lead to the formation of reactive oxygen species (ROS) and oxidative stress.[11][12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to neuronal cell death. Methamphetamine has been shown to induce neuroinflammation through the activation of microglia and astrocytes.[12][13] This can involve signaling pathways such as the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) cascade.[13] Synthetic cathinones are also hypothesized to induce neuroinflammatory processes.[11]

Furthermore, high concentrations of these stimulants can lead to excitotoxicity, primarily through excessive glutamate (B1630785) release.[14] This can trigger a cascade of events, including calcium influx and activation of cell death pathways. Endoplasmic reticulum (ER) stress, a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins, has also been implicated in methamphetamine-induced neurotoxicity.[12][14]

Conclusion

The available data suggest that the acute lethality of synthetic cathinones in mice can vary significantly, with some compounds like mephedrone exhibiting a determinable LD50, while others such as cathinone and MDPV show limited lethality at high doses in specific studies.[1][2] In the cited comparative study, mephedrone appeared to be less acutely lethal than methamphetamine in C57Bl/6J mice.[1][2] However, the lack of LD50 data for several analogues highlights the need for further research to fully characterize their toxicological profiles. The underlying mechanisms of toxicity for both methamphetamine and synthetic cathinones are complex, involving multiple interconnected pathways that ultimately lead to neuronal damage and, at high doses, lethality. This guide provides a foundational overview to aid researchers in the design and interpretation of future studies in this critical area of toxicology.

References

A Comparative Analysis of the Reinforcing Effects of MDPV, Methylone, and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychostimulant research, understanding the relative reinforcing effects of novel psychoactive substances compared to classic drugs of abuse is crucial for assessing their abuse liability and developing potential therapeutic interventions. This guide provides an objective comparison of the reinforcing properties of 3,4-methylenedioxypyrovalerone (MDPV) and methylone, two synthetic cathinones, with the well-characterized psychostimulant, cocaine. The information presented is collated from preclinical research and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Monoamine Transporter Interactions

The reinforcing effects of these substances are primarily mediated by their interaction with monoamine transporters, leading to increased extracellular levels of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in key brain regions associated with reward and motivation. However, their distinct pharmacological profiles at these transporters contribute to their varying reinforcing efficacy and potency.

  • MDPV is a potent and selective dopamine and norepinephrine reuptake inhibitor.[1][2][3] It exhibits a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT), where it is virtually ineffective.[1][2] This high potency at DAT, approximately 10 to 50 times greater than cocaine, is a key factor in its powerful reinforcing effects.[4][5]

  • Methylone functions as a non-selective monoamine transporter substrate, meaning it not only blocks the reuptake but also promotes the release of DA, NE, and 5-HT.[2] Its action as a reuptake inhibitor is less potent compared to MDPV, particularly at the DAT.[6] The significant elevation in extracellular 5-HT produced by methylone is thought to modulate its dopaminergic effects, potentially limiting its reinforcing efficacy compared to more selective dopamine agonists.[2]

  • Cocaine acts as a non-selective monoamine reuptake inhibitor, with relatively similar affinities for DAT, NET, and SERT.[1] This broader pharmacological profile distinguishes it from the more DAT-selective MDPV.

Quantitative Comparison of Reinforcing Effects and Transporter Affinity

The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the reinforcing efficacy and monoamine transporter affinity of MDPV, methylone, and cocaine.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
MDPV 2.13 - 1354.85 - 200+>10,000
Methylone 4,820--
Cocaine 200 - 400200 - 500300 - 800

Data compiled from multiple sources.[3][5][6] Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Intravenous Self-Administration (IVSA) in Rats

CompoundEffective Reinforcing Dose Range (mg/kg/infusion)Breakpoint on Progressive-Ratio ScheduleNotes
MDPV 0.01 - 0.5Higher than cocaine and methyloneDemonstrates higher potency and efficacy as a reinforcer.[2][7][8][9]
Methylone 0.05 - 0.5Lower than MDPV and cocaineFunctions as a reinforcer, but with weaker efficacy.[10][11]
Cocaine 0.1 - 1.0Lower than MDPVReadily self-administered, serving as a benchmark for comparison.[7][9]

Data compiled from multiple sources.[2][7][8][12][9][10][11] Breakpoint values are a measure of the motivation to obtain the drug.

Experimental Protocols

The data presented above are derived from established preclinical models designed to assess the reinforcing properties of drugs. Below are detailed methodologies for key experiments cited.

Intravenous Self-Administration (IVSA) in Rats

  • Subjects: Male Sprague-Dawley rats are typically used, surgically implanted with intravenous catheters for drug delivery.

  • Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever serves as a control for general activity. Each infusion is often paired with a visual or auditory cue.

    • Fixed-Ratio (FR) Schedule: Initially, a single lever press results in a drug infusion (FR1). The response requirement can be gradually increased (e.g., FR5, where five presses are required).

    • Progressive-Ratio (PR) Schedule: To assess the reinforcing efficacy, a PR schedule is used where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before the animal ceases to respond, indicating the limit of its motivation to self-administer the drug.

  • Data Analysis: The primary dependent variables are the number of infusions earned, the rate of responding on the active versus inactive lever, and the breakpoint achieved on the PR schedule.

In Vitro Monoamine Transporter Inhibition Assay

  • Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT) of rats or from cells expressing human monoamine transporters.

  • Procedure:

    • The prepared synaptosomes or cells are incubated with various concentrations of the test compound (MDPV, methylone, or cocaine).

    • A radiolabeled monoamine (e.g., [3H]dopamine) is then added to the mixture.

    • The amount of radiolabeled monoamine taken up by the transporters is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated. A lower IC50 value indicates a higher potency of the drug at that transporter.

Visualizing Pathways and Workflows

Dopaminergic Reward Pathway

The reinforcing effects of these psychostimulants are largely attributed to their ability to increase dopamine levels in the mesolimbic pathway, a key component of the brain's reward system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VTA VTA Neuron Vesicle Dopamine Vesicles VTA->Vesicle Synthesis DAT Dopamine Transporter (DAT) Synapse Synaptic Dopamine DAT->Synapse Reduced Reuptake Vesicle->Synapse Release Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R Binding D2R D2 Receptor Synapse->D2R Binding NAc Nucleus Accumbens Neuron NAc->D1R NAc->D2R Reward Reinforcing Effects (Euphoria, Motivation) D1R->Reward Signal Transduction D2R->Reward Signal Transduction Drug MDPV / Cocaine (DAT Blockers) Methylone (Releaser/Blocker) Drug->DAT Inhibition

Caption: Dopaminergic synapse illustrating the mechanism of action.

Intravenous Self-Administration (IVSA) Workflow

The IVSA paradigm is a gold standard for assessing the reinforcing properties of drugs in preclinical models.

G cluster_0 Preparation cluster_1 Acquisition Phase cluster_2 Assessment Phase Surgery Catheter Implantation Recovery Post-operative Recovery Surgery->Recovery FR1 Fixed-Ratio 1 (FR1) Recovery->FR1 FR5 Fixed-Ratio 5 (FR5) FR1->FR5 PR Progressive-Ratio (PR) Schedule FR5->PR Breakpoint Determine Breakpoint PR->Breakpoint Data_Analysis Data_Analysis Breakpoint->Data_Analysis Reinforcing Efficacy

Caption: Workflow of an intravenous self-administration experiment.

Conclusion

The experimental data consistently demonstrate that MDPV is a more potent and efficacious reinforcer than cocaine, which in turn is more reinforcing than methylone.[12] This hierarchy of reinforcing effects is strongly correlated with their distinct mechanisms of action at monoamine transporters, particularly their potency and selectivity for the dopamine transporter. The high abuse liability of MDPV, as suggested by these preclinical findings, underscores the public health concerns associated with its use. In contrast, the lower reinforcing efficacy of methylone may be attributed to its broader effects on the serotonin system, which can attenuate the rewarding effects of dopamine.[2] These comparative data are essential for informing public health policy, clinical toxicology, and the development of targeted treatments for substance use disorders involving novel psychoactive substances.

References

Enantioselectivity in Cathinone Derivatives: A Comparative Guide to Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and abuse of cathinone (B1664624) derivatives, often referred to as "bath salts," present a significant public health concern. These psychoactive substances are chiral molecules, existing as two enantiomers (R- and S-forms) that can exhibit markedly different pharmacological and toxicological profiles. Understanding the enantioselective properties of these compounds is crucial for predicting their abuse potential, developing effective treatments for intoxication, and exploring potential therapeutic applications. This guide provides a comparative analysis of the enantioselective pharmacology of key cathinone derivatives, supported by experimental data and detailed methodologies.

Comparative Pharmacological Data of Cathinone Enantiomers

The pharmacological effects of cathinone derivatives are primarily mediated by their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] Enantiomers of these compounds often display significant differences in their potency and selectivity for these transporters, leading to distinct behavioral and neurochemical outcomes.

Monoamine Transporter Inhibition and Release

The following tables summarize the in vitro potencies of enantiomers of various cathinone derivatives as inhibitors of monoamine uptake or as monoamine releasers.

Table 1: In Vitro Potency (IC₅₀, nM) of Cathinone Enantiomers as Monoamine Transporter Inhibitors

CompoundEnantiomerDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
MDPV (S)-(+)-MDPV2.139.86>10,000[3]
(R)-(-)-MDPV382.80726>10,000[3]
(±)-MDPV4.8516.84>10,000[3]

Table 2: In Vitro Potency (EC₅₀, nM) of Cathinone Enantiomers as Monoamine Releasers

CompoundEnantiomerDopamine Release EC₅₀ (nM)Serotonin Release EC₅₀ (nM)Reference
Mephedrone (B570743) (4-MMC) (R)-MephedroneSimilar to S-MephedroneMuch less potent than S-Mephedrone[4]
(S)-MephedroneSimilar to R-Mephedrone~50-fold more potent than R-Mephedrone[4][5]
4-Methylcathinone (4-MC) (S)-4-MCMore potent than R-4-MCMore potent than R-4-MC[6]
(R)-4-MCLess potent than S-4-MCLess potent than S-4-MC[6]
Receptor Binding Affinities

While the primary targets of cathinone derivatives are monoamine transporters, some enantiomers also exhibit affinity for various neurotransmitter receptors.

Table 3: Receptor Binding Affinities (Kᵢ, µM) of S-Mephedrone

ReceptorKᵢ (µM)Reference
5-HT₂ₐ1.3[5]
5-HT₂ₑ0.857[5]
5-HT₂ₒ3.9[5]
Sigma-11.5[5]

Experimental Protocols

The data presented in this guide are derived from established in vitro and in vivo experimental paradigms. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor or transporter.

Methodology:

  • Preparation of Membranes: Cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells) or brain tissue homogenates are used to prepare membrane fractions.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (cathinone enantiomer).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Kᵢ) is then determined using the Cheng-Prusoff equation.[5]

Synaptosome Uptake/Release Assays

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters or to induce their release from nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

  • Uptake Inhibition Assay:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) in the presence of varying concentrations of the test compound.

    • Uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is measured.

    • IC₅₀ values for uptake inhibition are determined.[2]

  • Release Assay:

    • Synaptosomes are preloaded with a radiolabeled neurotransmitter.

    • After washing, the preloaded synaptosomes are exposed to varying concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured.

    • EC₅₀ values for release are determined.[2]

Behavioral Pharmacology

Objective: To assess the in vivo effects of a compound on behavior, such as locomotor activity and reward.

Methodology:

  • Locomotor Activity:

    • Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams to track their movement.

    • Following habituation, animals are administered the test compound, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period.[7]

  • Intracranial Self-Stimulation (ICSS):

    • Animals are surgically implanted with an electrode in a brain reward region (e.g., the medial forebrain bundle).

    • They are trained to press a lever to receive electrical stimulation, which is perceived as rewarding.

    • The effect of the test compound on the rate of lever pressing is measured. Drugs with abuse potential typically increase the rate of responding.[4][6]

Visualizing Enantioselective Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the study of cathinone enantioselectivity.

Enantiomer_Transporter_Interaction cluster_enantiomers Cathinone Enantiomers cluster_transporters Monoamine Transporters cluster_effects Primary Pharmacological Effects R-Enantiomer R-Enantiomer DAT Dopamine Transporter (DAT) R-Enantiomer->DAT High Potency (e.g., R-Mephedrone) S-Enantiomer S-Enantiomer S-Enantiomer->DAT Moderate Potency SERT Serotonin Transporter (SERT) S-Enantiomer->SERT High Potency (e.g., S-Mephedrone) Dopaminergic Increased Dopaminergic Activity (Rewarding Effects) DAT->Dopaminergic Serotonergic Increased Serotonergic Activity (Empathogenic/Anxiolytic Effects) SERT->Serotonergic

Caption: Differential interaction of cathinone enantiomers with monoamine transporters.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Chiral Separation of Enantiomers Binding Radioligand Binding Assays (Determine Affinity) Synthesis->Binding UptakeRelease Synaptosome Uptake/Release Assays (Determine Functional Potency) Synthesis->UptakeRelease SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Behavior Behavioral Pharmacology (Locomotor Activity, ICSS) UptakeRelease->Behavior UptakeRelease->SAR Neurochem In Vivo Microdialysis (Measure Neurotransmitter Levels) Behavior->Neurochem Comparison Comparative Analysis of Enantiomer Profiles Neurochem->Comparison SAR->Comparison

Caption: Workflow for enantioselective pharmacological studies of cathinone derivatives.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone Enantiomer Transporter Monoamine Transporter (DAT/SERT) Cathinone->Transporter Binds to and/or reverses transport ExtracellularNT Increased Extracellular Neurotransmitter Transporter->ExtracellularNT Inhibits reuptake or induces efflux Vesicle Synaptic Vesicle Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Storage Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor ExtracellularNT->Receptor Binds to Signal Downstream Signaling Receptor->Signal Activates

Caption: General signaling pathway for monoamine transporter-targeting cathinones.

Conclusion

The enantiomers of cathinone derivatives often possess distinct pharmacological profiles, which has significant implications for their abuse liability and potential therapeutic uses. For instance, the R-enantiomer of mephedrone is more dopaminergic and rewarding, while the S-enantiomer is a potent serotonin releaser with potential anxiolytic and antidepressant-like effects.[4][5] This enantioselectivity underscores the importance of chiral separation and individual enantiomer testing in both forensic analysis and drug development. A thorough understanding of the structure-activity relationships of these compounds will be instrumental in mitigating the harms associated with their abuse and in exploring their potential as templates for novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Cathinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of cathinone (B1664624) hydrochloride is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. As a controlled substance, cathinone hydrochloride is subject to stringent regulations that govern its handling and disposal. This guide provides essential information and step-by-step procedures for its proper disposal in a research and development setting.

Regulatory Framework

Disposal of this compound must adhere to local, state, and federal regulations.[1] In the United States, the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the primary federal bodies governing the disposal of controlled substances and hazardous chemical waste, respectively. Key regulations include the DEA's "Disposal of Controlled Substances" rule, which mandates that controlled substances be rendered "non-retrievable," and the EPA's Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[2][3][4]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5][6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Hazard Summary and Required PPE

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowedAcute Toxicity, Oral (Category 4)[5][6]Protective gloves, lab coat, safety glasses with side shields
Causes skin irritationSkin Corrosion/Irritation (Category 2)[5][6]Protective gloves, lab coat
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[5][6]Safety glasses with side shields or goggles
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)[5][6]Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound from a laboratory setting. This procedure should be adapted to comply with the specific regulations of your institution and jurisdiction.

1. Segregation and Waste Accumulation:

  • Chemical waste must be segregated by general waste type (e.g., flammables, poisons, acids).[7]

  • Store this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]

  • Ensure that incompatible chemicals are separated to prevent dangerous reactions.[2]

2. Container Requirements:

  • Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.[2][7]

  • The container must be in good condition, with a secure, leak-proof closure.[2]

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Rendering the Controlled Substance Non-Retrievable:

  • The DEA requires that controlled substances be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[3][4][8]

  • This is typically achieved through incineration by a licensed hazardous waste disposal company. Do not attempt to treat or neutralize this compound in the lab without specific protocols and authorization.

  • Never dispose of this compound down the drain or in the regular trash.[9][10]

4. Documentation and Record-Keeping:

  • Maintain a detailed log of all controlled substance disposal activities.[3]

  • For the on-site destruction of controlled substances, DEA regulations often require that two authorized employees witness the entire process and sign a destruction log.[3]

  • These records must be kept for a minimum of two years and be available for inspection by the DEA.[3]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide them with accurate information about the waste, including its chemical composition and quantity.

6. Spill Management:

  • In the event of a spill, contain the material and prevent it from spreading.[1]

  • Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[1]

  • Collect the spilled material and transfer it to a designated chemical waste container for disposal.[1]

  • Avoid raising dust.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow A Identify Cathinone HCl for Disposal B Wear Appropriate PPE A->B C Segregate Waste in SAA B->C D Use Labeled, Compatible Container C->D E Document in Disposal Log D->E F Contact EHS/Waste Contractor E->F G Arrange for Pickup and Incineration F->G H Archive Disposal Records G->H

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent psychoactive compounds such as Cathinone hydrochloride. Adherence to rigorous safety protocols and the correct use of personal protective equipment (PPE) are critical to minimize health risks associated with dermal, ocular, and respiratory exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to provide a robust barrier against this compound. The following table summarizes the recommended equipment based on established guidelines for handling hazardous compounds.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[1]Provides a strong barrier against skin absorption. The use of two layers minimizes exposure risk if the outer glove is compromised.[1]
Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1]Protects the body and personal clothing from contamination, with a design that ensures maximum coverage.[1]
Respiratory Protection For small quantities, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[1] For situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be used.[1]Prevents the inhalation of airborne particles of the compound.
Eye and Face Protection Safety goggles or a full-face shield should be worn.[1][2]Protects the eyes and face from splashes or airborne particles.[1]
Shoe Covers Disposable shoe covers.[1]Prevents the tracking of contaminants outside of the laboratory.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure risk.

Engineering Controls:

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3]

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]

Pre-Handling Preparations:

  • Donning PPE: Follow a strict donning sequence in a designated area to prevent cross-contamination.

    • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[1]

    • Respiratory Protection: Don the appropriate respirator.

    • Eye/Face Protection: Put on safety goggles or a face shield.[1]

    • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.[1]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Avoid prolonged or repeated exposure.[3][4]

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3]

Post-Handling Procedures:

  • Doffing PPE: Remove PPE in a designated area to prevent contamination of clean spaces.

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff and turning them inside out.[1]

    • Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, simultaneously removing the inner gloves so they are contained within the gown.

    • Hand Hygiene: Perform hand hygiene.[1]

    • Eye/Face Protection: Remove goggles or face shield from the back to the front.[1]

    • Respirator/Mask: Remove the respirator without touching the front.[1]

    • Hand Hygiene: Perform hand hygiene again.[1]

Emergency and First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do NOT induce vomiting unless directed by medical personnel.[3]
Skin Contact If on skin, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All contaminated materials, including disposable PPE and any spilled substance, should be collected in a designated and clearly labeled chemical waste container.[3]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it with household garbage or allow it to reach the sewage system.[5][6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal don_gown Don Gown don_respirator Don Respirator don_gown->don_respirator don_eyewear Don Eye Protection don_respirator->don_eyewear don_gloves Don Double Gloves don_eyewear->don_gloves handle_cathinone Handle this compound don_gloves->handle_cathinone doff_outer_gloves Doff Outer Gloves handle_cathinone->doff_outer_gloves doff_gown_gloves Doff Gown & Inner Gloves doff_outer_gloves->doff_gown_gloves hand_hygiene1 Hand Hygiene doff_gown_gloves->hand_hygiene1 doff_eyewear Doff Eye Protection hand_hygiene1->doff_eyewear doff_respirator Doff Respirator doff_eyewear->doff_respirator hand_hygiene2 Hand Hygiene doff_respirator->hand_hygiene2 dispose_waste Dispose of Chemical Waste per Regulations hand_hygiene2->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.